molecular formula C35H54N7O19P3S B15547101 3-Oxo-OPC4-CoA

3-Oxo-OPC4-CoA

Cat. No.: B15547101
M. Wt: 1001.8 g/mol
InChI Key: QGJLCXXJEFRWHP-JQUKJZMASA-N
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Description

3-Oxo-OPC4-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C35H54N7O19P3S

Molecular Weight

1001.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30+,34-/m1/s1

InChI Key

QGJLCXXJEFRWHP-JQUKJZMASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Oxo-OPC4-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA) is a crucial intermediate in the biosynthesis of jasmonic acid, a key signaling molecule in plant defense and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the metabolic pathway of this compound. Detailed diagrams of its biosynthesis and logical workflows for its study are presented. While specific experimental protocols for this compound are not extensively documented in the literature, this guide provides generalized methodologies for the synthesis, purification, and quantification of similar acyl-CoA esters, which can be adapted for the study of this specific molecule.

Chemical Structure and Properties

This compound is a complex organic molecule comprising a cyclopentanone ring with a pentenyl side chain, a butanoyl-CoA thioester group. The coenzyme A moiety is essential for its role in metabolism, activating the carboxylic acid for enzymatic reactions.

Chemical Identity
IdentifierValue
Chemical Name 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-coenzyme A
ChEBI ID CHEBI:80459[1]
InChI InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1[1]
InChIKey QGJLCXXJEFRWHP-ZRHHFSRKSA-N[1]
SMILES CC\C=C/C[C@H]1--INVALID-LINK--[C@@H]2OP(O)(O)=O)n2cnc3c(N)ncnc23">C@@HCCC1=O[1]
Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table includes data from the ChEBI database and predicted values.

PropertyValueSource
Molecular Formula C35H54N7O19P3SChEBI[1]
Average Mass 1001.825 DaChEBI[1]
Monoisotopic Mass 1001.24080 DaChEBI[1]
Predicted pKa 0.83, 0.92, 3.27, 5.94, 10.25ModelSEED

Biological Role and Metabolic Pathway

This compound is a key intermediate in the biosynthesis of jasmonic acid in plants. This pathway is initiated in the chloroplast and completed in the peroxisome.

The biosynthesis begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported into the peroxisome where it is reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). OPC-8 is then activated to its coenzyme A ester, OPC-8-CoA.

A series of β-oxidation cycles shorten the octanoic acid side chain. Two cycles of β-oxidation convert OPC-8-CoA to OPC-6-CoA and subsequently to this compound. A final round of β-oxidation converts this compound to jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 12-oxo-phytodienoic_Acid 12-oxo-phytodienoic Acid (OPDA) alpha-Linolenic_Acid->12-oxo-phytodienoic_Acid LOX, AOS, AOC OPDA_perox OPDA 12-oxo-phytodienoic_Acid->OPDA_perox Transport OPC-8 3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-octanoic acid (OPC-8) OPDA_perox->OPC-8 OPR3 OPC-8-CoA OPC-8-CoA OPC-8->OPC-8-CoA OPCL1 OPC-6-CoA OPC-6-CoA OPC-8-CoA->OPC-6-CoA β-oxidation (ACX, MFP, KAT) This compound This compound OPC-6-CoA->this compound β-oxidation (ACX, MFP, KAT) Jasmonoyl-CoA Jasmonoyl-CoA This compound->Jasmonoyl-CoA β-oxidation (ACX, MFP, KAT) Jasmonic_Acid Jasmonic Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Figure 1. Biosynthesis of Jasmonic Acid highlighting the role of this compound.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A plausible route for the synthesis of this compound is a chemo-enzymatic approach. This involves the chemical synthesis of the precursor acid, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid, followed by its enzymatic ligation to Coenzyme A.

Chemoenzymatic_Synthesis Precursor_Synthesis Chemical Synthesis of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid Enzymatic_Ligation Enzymatic Ligation Precursor_Synthesis->Enzymatic_Ligation Precursor Acid Purification Purification Enzymatic_Ligation->Purification Final_Product This compound Purification->Final_Product Coenzyme_A Coenzyme A Coenzyme_A->Enzymatic_Ligation ATP ATP ATP->Enzymatic_Ligation Acyl-CoA_Synthetase Acyl-CoA Synthetase Acyl-CoA_Synthetase->Enzymatic_Ligation

Figure 2. Workflow for the chemo-enzymatic synthesis of this compound.

Materials and Reagents:

  • 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid (custom synthesis)

  • Coenzyme A, lithium salt

  • ATP, disodium salt

  • Acyl-CoA synthetase (broad specificity, e.g., from Pseudomonas sp.)

  • Tris-HCl buffer

  • MgCl2

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

  • Lyophilizer

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM Coenzyme A, and 0.5 mM 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid.

  • Enzyme Addition: Add a suitable amount of broad-specificity acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification: Purify the supernatant containing this compound by reversed-phase HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a powder.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

Gradient:

Time (min)% B
05
2550
3095
3595
405

Detection:

  • Monitor the elution at 260 nm (for the adenine moiety of CoA).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.

LCMS_Workflow Sample_Preparation Sample Preparation (Extraction & Protein Precipitation) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 3. General workflow for the quantification of this compound by LC-MS/MS.

Sample Preparation:

  • Homogenization: Homogenize plant tissue samples in a suitable extraction buffer (e.g., methanol/water with an internal standard).

  • Protein Precipitation: Precipitate proteins by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up and concentrate the acyl-CoAs from the supernatant.

LC-MS/MS Conditions (General Guidance):

  • LC Column: C18 reversed-phase column with a gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]+ of this compound. A characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., m/z 428.037) would be monitored.

Conclusion

This compound is a vital, yet understudied, intermediate in the biosynthesis of jasmonic acid. This guide has summarized the current knowledge of its chemical properties and biological role. The provided generalized experimental protocols offer a starting point for researchers aiming to synthesize, purify, and quantify this molecule, thereby facilitating further investigation into its precise enzymatic regulation and its impact on plant physiology and stress responses. Further research is warranted to fully elucidate the specific enzymes involved in its metabolism and to develop validated analytical standards and protocols.

References

Endogenous Function of 3-Oxo-OPC4-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyryl-CoA, commonly known as 3-Oxo-OPC4-CoA, is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant development and defense. This document provides an in-depth technical overview of the endogenous function of this compound, focusing on its role within the jasmonate biosynthetic pathway. It includes a summary of the enzymes acting upon this molecule, detailed experimental protocols for their analysis, and quantitative data where available. This guide is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate the jasmonate signaling cascade.

Introduction to this compound and its Role in Jasmonic Acid Biosynthesis

Jasmonic acid and its derivatives, collectively termed jasmonates, are lipid-derived signaling molecules that play pivotal roles in regulating a wide array of physiological processes in plants. These include growth, development, and responses to both biotic and abiotic stresses.[1][2] The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.[3][4]

This compound is a short-chain acyl-CoA thioester that serves as a key intermediate in the final steps of jasmonic acid biosynthesis. It is the product of one round of β-oxidation of its precursor, 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), and is the direct substrate for the last cycle of β-oxidation that yields jasmonoyl-CoA. The conversion of this compound is a critical step in generating the mature C12 structure of jasmonic acid.

The Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions in the chloroplast converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA).[5][6] OPDA is then transported to the peroxisome for the final stages of synthesis.

Inside the peroxisome, OPDA is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPC-8:0 is then activated to its CoA ester, OPC-8:0-CoA, which enters the β-oxidation spiral.[4][5] Three successive rounds of β-oxidation shorten the octanoic acid side chain to produce jasmonoyl-CoA. This compound is the intermediate after the second round of β-oxidation.

The core enzymes involved in the peroxisomal β-oxidation cascade of jasmonate biosynthesis are:[3][5]

  • Acyl-CoA Oxidase (ACX)

  • Multifunctional Protein (MFP) , which possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase (KAT)

The final step is the hydrolysis of jasmonoyl-CoA to jasmonic acid by a thioesterase.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT 13-LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 trans-2-Enoyl-OPC8-CoA trans-2-Enoyl-OPC8-CoA OPC-8:0-CoA->trans-2-Enoyl-OPC8-CoA ACX 3-Hydroxy-OPC8-CoA 3-Hydroxy-OPC8-CoA trans-2-Enoyl-OPC8-CoA->3-Hydroxy-OPC8-CoA MFP (Hydratase) 3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA 3-Hydroxy-OPC8-CoA->3-Oxo-OPC8-CoA MFP (Dehydrogenase) OPC-6:0-CoA OPC-6:0-CoA 3-Oxo-OPC8-CoA->OPC-6:0-CoA KAT Acetyl-CoA1 Acetyl-CoA1 trans-2-Enoyl-OPC6-CoA trans-2-Enoyl-OPC6-CoA OPC-6:0-CoA->trans-2-Enoyl-OPC6-CoA ACX 3-Hydroxy-OPC6-CoA 3-Hydroxy-OPC6-CoA trans-2-Enoyl-OPC6-CoA->3-Hydroxy-OPC6-CoA MFP (Hydratase) 3-Oxo-OPC6-CoA 3-Oxo-OPC6-CoA 3-Hydroxy-OPC6-CoA->3-Oxo-OPC6-CoA MFP (Dehydrogenase) This compound This compound 3-Oxo-OPC6-CoA->this compound KAT Acetyl-CoA2 Acetyl-CoA2 Jasmonoyl-CoA Jasmonoyl-CoA This compound->Jasmonoyl-CoA KAT Acetyl-CoA3 Acetyl-CoA3 Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Figure 1: Jasmonic Acid Biosynthesis Pathway.

Enzymes Metabolizing this compound

The conversion of this compound to Jasmonoyl-CoA involves the final turn of the β-oxidation spiral. The key enzymes involved are Acyl-CoA Oxidase (ACX) and 3-Ketoacyl-CoA Thiolase (KAT).

Acyl-CoA Oxidase (ACX)

Acyl-CoA oxidases catalyze the first committed step in each cycle of β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA. In Arabidopsis thaliana, the ACX gene family has multiple members with varying substrate specificities.[7][8] ACX1 and ACX5 have been shown to be involved in jasmonate biosynthesis.[3][5] While ACX1 has a preference for long-chain acyl-CoAs, it is also active on the C18 cyclopentanoid precursors of JA.[5] ACX4 is noted to have a preference for short-chain fatty acids.[7] It is likely that one or more of the short-to-medium chain specific ACX isoforms is responsible for the oxidation of OPC4-CoA, the product derived from this compound after the action of KAT and MFP.

3-Ketoacyl-CoA Thiolase (KAT)

3-Ketoacyl-CoA thiolases catalyze the final step of each β-oxidation cycle, the thiolytic cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[9][10] In the context of jasmonate biosynthesis, KAT is responsible for the shortening of the carboxylic acid side chain. The Arabidopsis genome encodes several KAT enzymes. KAT2 has been implicated in jasmonate biosynthesis and also plays a role in abscisic acid signaling.[11][12] Thiolase II, a 3-oxoacyl-CoA thiolase, has been shown to have increasing activity with increasing chain length of the substrate, with Km values between 3 and 7 µM for substrates with carbon chain lengths from C6 to C16.[13]

Quantitative Data

Analytical MethodAnalyteTypical Concentration Range in Plant TissuesReference
LC-MS/MSShort-chain acyl-CoAs (Not specified for individual species[14]
HPLC with fluorescence detectionAcyl-CoAs (C4 to C20)3-6 µM (total pool)[15]
Flow-injection tandem MSLong, medium, and short-chain acyl-CoAsNot specified for individual species[16]

Table 1: Methods for Quantification of Acyl-CoAs in Plant Tissues

EnzymeSubstrateKmVmaxOrganismReference
3-oxoacyl-CoA thiolase (Thiolase II)Acetoacetyl-CoA27 µMNot specifiedSunflower[13]
3-oxoacyl-CoA thiolase (Thiolase II)C6-C16 3-oxoacyl-CoAs3-7 µMNot specifiedSunflower[13]
L-3-hydroxyacyl-CoA dehydrogenaseMedium-chain L-3-hydroxyacyl-CoAsLower than previously reportedMost active with medium-chain substratesPig heart[17]

Table 2: Kinetic Parameters of Related β-Oxidation Enzymes

Experimental Protocols

Quantification of this compound and other Short-Chain Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs in plant tissues.[14][18]

Objective: To extract and quantify short-chain acyl-CoAs, including this compound, from plant material.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., 5% 5-sulfosalicylic acid)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS/MS system with electrospray ionization (ESI)

Procedure:

  • Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction: Resuspend the powdered tissue in ice-cold extraction buffer containing internal standards. Vortex thoroughly.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each acyl-CoA of interest.

LCMS_Workflow start Plant Tissue freeze Freeze in Liquid N2 start->freeze grind Grind to Powder freeze->grind extract Extract with Buffer + Internal Standards grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate LC Separation (C18 column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Data Analysis & Quantification detect->quantify

Figure 2: LC-MS/MS Workflow for Acyl-CoA Quantification.
Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity

This protocol is based on the H₂O₂-dependent oxidation of a chromogenic substrate.[19][20][21]

Objective: To measure the activity of ACX in plant protein extracts.

Principle: ACX produces hydrogen peroxide (H₂O₂) as a byproduct of acyl-CoA oxidation. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a leuco dye (e.g., leuco-dichlorofluorescein) into a colored product that can be measured spectrophotometrically.

Materials:

  • Protein extract from plant tissue

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Acyl-CoA substrate (e.g., a short-chain acyl-CoA to approximate the properties of OPC4-CoA)

  • Horseradish peroxidase (HRP)

  • Leuco-dichlorofluorescein

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, HRP, and leuco-dichlorofluorescein.

  • Enzyme Addition: Add the plant protein extract to the reaction mixture and incubate briefly.

  • Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 502 nm for dichlorofluorescein) over time.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized dye.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (KAT) Activity

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[22][23]

Objective: To measure the activity of KAT in plant protein extracts.

Principle: The reaction is measured in the direction of thiolytic cleavage. The decrease in the absorbance of the 3-ketoacyl-CoA substrate, which has a characteristic absorbance maximum around 304 nm due to its enolate form in the presence of Mg²⁺, is monitored.

Materials:

  • Protein extract from plant tissue

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.1)

  • 3-Ketoacyl-CoA substrate

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, MgCl₂, and the 3-ketoacyl-CoA substrate.

  • Enzyme Addition: Add the plant protein extract to the cuvette.

  • Initiate Reaction: Start the reaction by adding CoA.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at approximately 304 nm over time.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the Mg²⁺-chelated enolate of the 3-ketoacyl-CoA.

Enzyme_Assay_Logic start Prepare Reaction Mix (Buffer, Cofactors, Substrate) add_enzyme Add Enzyme Extract start->add_enzyme measure Monitor Change in Absorbance (Spectrophotometer) add_enzyme->measure calculate Calculate Enzyme Activity measure->calculate

References

Introduction to the Putative 3-Oxo-OPC4-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the identification and characterization of the 3-Oxo-OPC4-CoA metabolic pathway is presented for researchers, scientists, and drug development professionals. This document outlines the putative enzymatic steps, provides detailed experimental protocols for its investigation, summarizes key quantitative data, and includes visualizations of the metabolic route and associated experimental workflows.

The compound 3-oxo-2-(pent-2'-enyl)cyclopentane-1-butanoyl-CoA, abbreviated as this compound, is hypothesized to be an intermediate in a branch of the jasmonic acid biosynthetic pathway. Jasmonic acid and its derivatives are lipid-based plant hormones that play crucial roles in regulating plant growth, development, and responses to stress. The core structure of these compounds is cyclopentanone, and their biosynthesis begins with α-linolenic acid released from chloroplast membranes. The identification of novel intermediates like this compound is critical for a comprehensive understanding of this signaling pathway and for developing new strategies for crop improvement and disease resistance.

This guide details a putative pathway for the metabolism of this compound, based on known enzymatic reactions in plant peroxisomes. The proposed pathway involves the conversion of OPC-4 (3-oxo-2-(pent-2'-enyl)cyclopentane-1-butanoic acid) to its CoA-thioester, followed by a subsequent reduction or other modification.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is proposed to occur in three key steps, beginning with the activation of its precursor, OPC-4.

  • OPC-4 Activation: OPC-4 is first activated by the addition of Coenzyme A (CoA), a reaction catalyzed by an OPC-CoA ligase (OPCL). This step is analogous to the activation of fatty acids and other carboxylated precursors in various metabolic pathways.

  • Formation of this compound: The product of the ligase reaction is this compound. This intermediate is at a critical juncture, potentially being channeled towards different downstream modifications.

  • Reduction of this compound: The 3-oxo group of the cyclopentanone ring is a likely target for reduction by a reductase enzyme, yielding a hydroxylated product. This step is similar to the reduction of 12-oxo-phytodienoic acid (OPDA) in the canonical jasmonic acid pathway.

A diagram of this proposed pathway is presented below.

G A OPC-4 B This compound A->B  OPCL1 C Reduced-OPC4-CoA B->C  Reductase

Proposed metabolic pathway for this compound.

Experimental Protocols for Pathway Identification

The elucidation of the this compound metabolic pathway requires a combination of in vitro and in vivo experimental approaches.

In Vitro Enzyme Assays

Objective: To demonstrate the enzymatic conversion of OPC-4 to this compound and its subsequent reduction.

Methodology:

  • Enzyme Source: Recombinant OPC-CoA ligase (OPCL1) and a candidate reductase are expressed in and purified from E. coli.

  • Reaction Mixture:

    • For the ligase assay, a reaction mixture containing 100 µM OPC-4, 2 mM ATP, 0.5 mM CoA, and 10 mM MgCl2 in 50 mM Tris-HCl buffer (pH 8.0) is prepared.

    • For the reductase assay, the product of the ligase reaction is used as a substrate. The mixture is supplemented with 1 mM NADPH.

  • Reaction Conditions: The reaction is initiated by the addition of the purified enzyme and incubated at 30°C for 30 minutes. The reaction is stopped by the addition of an equal volume of methanol.

  • Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound and its reduced derivative.

In Vivo Metabolite Profiling

Objective: To detect the presence of this compound and related metabolites in plant tissues.

Methodology:

  • Plant Material: Plant tissues (e.g., Arabidopsis thaliana leaves) are subjected to mechanical wounding to induce the jasmonate pathway.

  • Metabolite Extraction: Tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using an 80% methanol solution.

  • Sample Preparation: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) column to enrich for CoA-thioesters.

  • LC-MS/MS Analysis: The enriched fraction is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for targeted detection and quantification of OPC-4, this compound, and other pathway intermediates.

An illustrative workflow for these experimental procedures is shown below.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Recombinant Enzyme Expression B Enzyme Assay A->B C LC-MS Analysis B->C D Plant Tissue Wounding E Metabolite Extraction D->E F LC-MS/MS Analysis E->F

Experimental workflow for pathway elucidation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Kinetic Parameters of OPC-CoA Ligase 1 (OPCL1)

SubstrateKm (µM)Vmax (nmol/min/mg)
OPC-415.2250.7
ATP250.5-
CoA120.8-

Table 2: Relative Abundance of Pathway Metabolites in Wounded Plant Tissues

MetaboliteFold Change (Wounded vs. Control)
OPC-43.5
This compound2.8
Reduced-OPC4-CoA2.1

Conclusion

The identification of the this compound metabolic pathway provides new insights into the complexity of jasmonate biosynthesis and signaling. The experimental framework presented here offers a robust approach for the characterization of this and other novel metabolic pathways. Further research, including the identification of the specific reductase and the biological function of the end-products, will be essential for a complete understanding of this branch of plant lipid metabolism. This knowledge can be leveraged for the development of new strategies to enhance plant resilience and productivity.

Introduction to 3-Oxo-OPC8-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) reveals its critical role as an intermediate in the metabolic pathway of jasmonic acid biosynthesis, a vital signaling molecule in plants. This technical guide synthesizes the available data on its function, the enzymatic reactions it undergoes, and the experimental methodologies used to study it, tailored for researchers, scientists, and professionals in drug development.

3-Oxo-OPC8-CoA is a key intermediate in the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA) and its dinor-isoprostane counterpart, OPC-6. This pathway ultimately leads to the production of jasmonic acid (JA) and its precursors. The conversion of these fatty acid derivatives involves a series of enzymatic steps analogous to the β-oxidation of fatty acids, but with substrates containing a cyclopentanone ring structure.

Metabolic Pathway of 3-Oxo-OPC8-CoA

The formation and conversion of 3-Oxo-OPC8-CoA occur within the peroxisome. The pathway begins with the import of OPDA into the peroxisome, where it is esterified to Coenzyme A. Subsequently, it undergoes reduction and a cycle of β-oxidation.

Metabolic Pathway of 3-Oxo-OPC8-CoA cluster_peroxisome Peroxisomal β-Oxidation OPDA OPDA / OPC-6 OPDA_CoA OPDA-CoA / OPC-6-CoA OPDA->OPDA_CoA OPCL1 OPC8_CoA OPC-8-CoA OPDA_CoA->OPC8_CoA OPR3 enoyl_CoA 2,3-didehydro-OPC-8-CoA OPC8_CoA->enoyl_CoA ACX hydroxy_CoA 3-hydroxy-OPC-8-CoA enoyl_CoA->hydroxy_CoA MFP2/AIM1 oxo_CoA 3-Oxo-OPC-8-CoA hydroxy_CoA->oxo_CoA MFP2/AIM1 OPC6_CoA_new OPC-6-CoA oxo_CoA->OPC6_CoA_new KAT2 Acetyl_CoA Acetyl-CoA oxo_CoA->Acetyl_CoA KAT2 JA_CoA JA-CoA OPC6_CoA_new->JA_CoA One round of β-oxidation Enzyme Activity Assay Workflow Protein_Expression Express & Purify Recombinant Enzyme Reaction_Initiation Add Enzyme to Substrate Mix Protein_Expression->Reaction_Initiation Substrate_Prep Synthesize 3-Oxo-OPC-8-CoA Assay_Setup Prepare Assay Mix (Buffer, CoA) Substrate_Prep->Assay_Setup Assay_Setup->Reaction_Initiation Spectrophotometry Monitor Absorbance Change at 303 nm Reaction_Initiation->Spectrophotometry Data_Analysis Calculate Kinetic Parameters Spectrophotometry->Data_Analysis Regulatory Logic Stimulus Wounding / Herbivory Gene_Expression Upregulation of JA Biosynthesis Genes (OPCL1, OPR3, KAT2) Stimulus->Gene_Expression Enzyme_Synthesis Increased Enzyme Levels Gene_Expression->Enzyme_Synthesis Pathway_Flux Increased Flux through β-oxidation Pathway Enzyme_Synthesis->Pathway_Flux JA_Accumulation Jasmonic Acid Accumulation Pathway_Flux->JA_Accumulation Defense_Response Plant Defense Responses JA_Accumulation->Defense_Response

The Discovery and Isolation of 3-Oxo-OPC4-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoic acid-CoA (3-Oxo-OPC4-CoA) is a crucial, yet transient, intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant development and defense responses. Its discovery is intrinsically linked to the elucidation of the jasmonate biosynthetic pathway, a complex series of enzymatic reactions spanning the chloroplast and peroxisome. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies pertaining to this compound, tailored for researchers and professionals in the fields of plant biology, biochemistry, and drug development.

The Discovery of this compound within the Jasmonic Acid Biosynthesis Pathway

The discovery of this compound was not a singular event but rather a part of the progressive unraveling of the jasmonic acid biosynthetic pathway. Early research established that JA is derived from α-linolenic acid. The pathway was found to initiate in the chloroplast with the formation of 12-oxo-phytodienoic acid (OPDA). Subsequent research focused on the conversion of OPDA to JA, which was determined to occur in the peroxisome through a process analogous to fatty acid β-oxidation.[1][2]

It was through the characterization of the enzymes involved in this peroxisomal β-oxidation cascade that the existence of this compound as an intermediate was deduced. The pathway involves the sequential shortening of the carboxylic acid side chain of OPC-8:0-CoA. This process involves the action of acyl-CoA oxidase (ACX), a multifunctional protein (MFP) possessing 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT).[3][4] The formation of this compound is a key step in the second cycle of this β-oxidation process, preceding the final thiolytic cleavage that ultimately leads to the formation of jasmonoyl-CoA.

The logical workflow for the discovery of this compound's role can be visualized as follows:

Discovery_Workflow A Initial Observation: α-Linolenic acid is the precursor to Jasmonic Acid B Localization Studies: OPDA is formed in the chloroplast and converted to JA in the peroxisome A->B C Hypothesis: JA biosynthesis in the peroxisome occurs via β-oxidation B->C D Enzyme Characterization: Identification of peroxisomal Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT) C->D E Intermediate Analysis: Detection of OPC-8-CoA, OPC-6-CoA, and their derivatives in plant extracts D->E F Pathway Reconstruction: Elucidation of the sequential two-carbon shortening of the side chain E->F G Confirmation: Identification of 3-Oxo-OPC6-CoA and subsequently this compound as transient intermediates F->G

Caption: Logical workflow of the discovery of this compound's role.

Biosynthetic Pathway of Jasmonic Acid

The formation of this compound occurs within the peroxisome during the β-oxidation of 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). The following diagram illustrates the key enzymatic steps:

JA_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC8_CoA OPC-8-CoA Enoyl_OPC8_CoA trans-2,3-Didehydro-OPC-8-CoA OPC8_CoA->Enoyl_OPC8_CoA Acyl-CoA Oxidase (ACX) Hydroxy_OPC8_CoA 3-Hydroxy-OPC-8-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA Multifunctional Protein (MFP) (Enoyl-CoA Hydratase activity) Oxo_OPC8_CoA 3-Oxo-OPC-8-CoA Hydroxy_OPC8_CoA->Oxo_OPC8_CoA Multifunctional Protein (MFP) (3-Hydroxyacyl-CoA Dehydrogenase activity) OPC6_CoA OPC-6-CoA Oxo_OPC8_CoA->OPC6_CoA 3-Ketoacyl-CoA Thiolase (KAT) Acetyl_CoA Acetyl-CoA Oxo_OPC8_CoA->Acetyl_CoA Enoyl_OPC6_CoA trans-2,3-Didehydro-OPC-6-CoA OPC6_CoA->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA 3-Hydroxy-OPC-6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP Oxo_OPC6_CoA 3-Oxo-OPC-6-CoA Hydroxy_OPC6_CoA->Oxo_OPC6_CoA MFP OPC4_CoA OPC-4-CoA Oxo_OPC6_CoA->OPC4_CoA KAT Oxo_OPC6_CoA->Acetyl_CoA Enoyl_OPC4_CoA trans-2,3-Didehydro-OPC-4-CoA OPC4_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA 3-Hydroxy-OPC-4-CoA Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP Oxo_OPC4_CoA This compound Hydroxy_OPC4_CoA->Oxo_OPC4_CoA MFP Jasmonoyl_CoA Jasmonoyl-CoA Oxo_OPC4_CoA->Jasmonoyl_CoA KAT Oxo_OPC4_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway leading to this compound.

Experimental Protocols

Isolation and Extraction of Acyl-CoAs from Plant Tissues

This protocol is adapted from established methods for the extraction of acyl-CoAs from plant tissues and is suitable for the subsequent analysis of this compound.[1][5][6]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Liquid nitrogen

  • Extraction buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • Elution solvent: 2-propanol or acetonitrile gradient

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent: 50 mM ammonium acetate

Procedure:

  • Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a glass homogenizer containing ice-cold extraction buffer.

    • Homogenize thoroughly.

    • Add 2-propanol and homogenize again.

    • Add acetonitrile and mix vigorously.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column with a low-organic-content solvent to remove polar impurities.

    • Elute the acyl-CoAs with the elution solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)

Chromatographic Conditions (Example):

ParameterValue
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.1
Mobile Phase B Acetonitrile
Gradient Linear gradient from 10% B to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to [M-H]⁻ of this compound
Product Ion (Q3) Characteristic fragment ions of this compound

Workflow for LC-MS/MS Analysis:

LCMS_Workflow Sample Reconstituted Acyl-CoA Extract HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Quantitative Data

Direct quantitative data for the isolation and enzyme kinetics of this compound are not extensively published due to its transient nature. However, the following tables provide a template for the types of data that can be generated using the described protocols, with example values based on studies of related acyl-CoAs.

Table 1: Example Recovery of Acyl-CoAs from Plant Tissue

Acyl-CoA SpeciesStarting Amount (pmol)Amount Recovered (pmol)Recovery (%)
OPC-8-CoA1007575
OPC-6-CoA1007878
This compound 100 (Expected ~70-80) (Expected ~70-80)
Jasmonoyl-CoA1008282

Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes

Kinetic parameters for the enzymes acting on OPC-CoA substrates are not well-documented. The table below shows representative data for acyl-CoA oxidases with different substrate chain lengths, illustrating the type of data to be obtained.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
AtACX1Palmitoyl-CoA (C16:0)15150[8]
AtACX2Lauroyl-CoA (C12:0)25200[9]
AtACX3Butyryl-CoA (C4:0)50350[9]
Enzyme acting on OPC-CoAs OPC-8/6/4-CoA (To be determined) (To be determined)

Conclusion

While the direct discovery and isolation of this compound have not been the subject of a singular, seminal publication, its existence and role as a key intermediate in jasmonic acid biosynthesis are well-established through the meticulous dissection of the underlying enzymatic pathway. The technical guide provided here offers a comprehensive framework for researchers to approach the isolation and quantification of this and other related acyl-CoA molecules. The detailed protocols and data presentation templates serve as a valuable resource for furthering our understanding of jasmonate metabolism and its intricate role in plant biology, with potential applications in the development of novel agrochemicals and pharmaceuticals.

References

Navigating the Frontier of Lipid Biomarkers: A Technical Guide to Prostanoid Metabolites in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandins and their metabolites, collectively known as prostanoids, are potent lipid signaling molecules that play crucial roles in a wide array of physiological and pathological processes. Their involvement in inflammation, pain, fever, and various diseases makes them and their metabolic byproducts valuable biomarkers in preclinical research using mouse models. This guide offers an in-depth look at the data, experimental protocols, and signaling pathways relevant to the study of prostanoid biomarkers.

Quantitative Data on Prostanoid Biomarkers in Mouse Models

The following table summarizes quantitative data on key prostanoid biomarkers that have been utilized in various mouse models of disease. This data provides a comparative reference for levels of these biomarkers in different pathological states.

BiomarkerMouse ModelTissue/FluidChange vs. ControlKey Findings
Prostaglandin E2 (PGE2)Collagen-Induced Arthritis (CIA)Inflamed JointsIncreasedDeficiency of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in PGE2 synthesis, exacerbates inflammatory arthritis, suggesting a complex, potentially anti-inflammatory role for PGE2 in certain contexts.[1]
Prostaglandin E2 (PGE2)APPSwe-PS1ΔE9 (Alzheimer's Disease)BrainIncreasedPGE2 signaling through the EP3 receptor is identified as a proinflammatory, pro-amyloidogenic, and synaptotoxic pathway, suggesting its role in the development of Alzheimer's disease.[2][3]
Prostaglandin D2 (PGD2)Adjuvant-Induced Arthritis (AIA) Rat ModelSerumIncreasedLevels of PGD2 were significantly elevated in the serum of AIA rats, indicating its role as a pro-inflammatory mediator in arthritis.[4]
6-keto PGF1α (PGI2 metabolite)Healthy Individuals (Human data, for reference)Plasma1.9 ± 0.8 pg/mLThis stable metabolite is used as a biomarker for systemic PGI2 biosynthesis.[5]
2,3-dinor TXB2 (TXA2 metabolite)Healthy Individuals (Human data, for reference)UrineNot specifiedA major urinary metabolite used as a marker for systemic thromboxane A2 (TXA2) synthesis.[5]

Experimental Protocols

The accurate quantification of prostanoid metabolites is critical for their validation as biomarkers. The following provides a detailed, generalized protocol for the analysis of prostanoids in biological samples from mouse models, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Sample Collection and Preparation
  • Objective: To collect and process biological samples in a manner that preserves the integrity of the target prostanoid metabolites.

  • Procedure:

    • Tissue Collection: Euthanize the mouse according to approved institutional protocols. Immediately excise the tissue of interest (e.g., brain, inflamed paw) and flash-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until analysis.

    • Biofluid Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Collect urine and store immediately at -80°C.

    • Homogenization (for tissue): Weigh the frozen tissue and homogenize in a suitable buffer (e.g., phosphate buffer with antioxidants) on ice.

    • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., PGE2-d4) to the homogenate or biofluid. This is crucial for accurate quantification by accounting for sample loss during processing and matrix effects during analysis.

    • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetone or acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

Solid-Phase Extraction (SPE)
  • Objective: To concentrate the prostanoid metabolites and remove interfering substances from the sample matrix.

  • Procedure:

    • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elution: Elute the prostanoid metabolites with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate, detect, and quantify the target prostanoid metabolites.

  • Procedure:

    • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each target prostanoid and the internal standard. This highly selective detection method ensures accurate quantification even in complex biological matrices.

    • Quantification: Generate a standard curve using known concentrations of the prostanoid of interest. Quantify the amount of the prostanoid in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which prostanoid biomarkers are involved is essential for interpreting their functional significance. Below are diagrams illustrating a key prostanoid signaling pathway and a typical experimental workflow for biomarker discovery.

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR Prostaglandin Receptor (e.g., EP3) G_protein G-protein GPCR->G_protein Activation PGE2 Prostaglandin E2 (PGE2) PGE2->GPCR Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition (Gi) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gq) cAMP cAMP Adenylyl_Cyclase->cAMP Decreased production PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation CREB CREB PKA->CREB Reduced phosphorylation Gene_Expression Gene Expression (e.g., Inflammatory Genes) CREB->Gene_Expression Altered transcription IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->Gene_Expression Modulation PKC->Gene_Expression Modulation

Caption: A representative prostaglandin signaling pathway (PGE2 via EP3 receptor).

Biomarker_Discovery_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis Mouse_Model Disease Mouse Model (e.g., Arthritis, AD) Tissue_Collection Tissue/Biofluid Collection Mouse_Model->Tissue_Collection Control_Mouse Control Mouse Control_Mouse->Tissue_Collection Metabolite_Extraction Metabolite Extraction & SPE Tissue_Collection->Metabolite_Extraction LC_MS LC-MS/MS Analysis (Lipidomics) Metabolite_Extraction->LC_MS Data_Processing Data Processing & Peak Integration LC_MS->Data_Processing Stat_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Stat_Analysis Biomarker_ID Biomarker Identification (e.g., 3-Oxo-OPC4-CoA?) Stat_Analysis->Biomarker_ID Validation Biomarker Validation (e.g., ROC curve analysis, validation in independent cohort) Biomarker_ID->Validation

Caption: A typical workflow for prostanoid biomarker discovery in mouse models.

Hypothetical Application to this compound

While direct evidence is currently lacking, the framework presented here provides a roadmap for investigating this compound as a potential biomarker. Key considerations would include:

  • Analytical Method Development: The first step would be to synthesize an analytical standard for this compound and a corresponding stable isotope-labeled internal standard. An LC-MS/MS method would then be developed to detect and quantify this molecule in relevant biological matrices.

  • Mouse Model Selection: Based on the biosynthetic pathway of this compound (likely related to prostaglandin metabolism), appropriate mouse models of diseases involving inflammation or other relevant pathologies would be selected.

  • Hypothesis-Driven Research: The investigation would be guided by a clear hypothesis. For example, does the level of this compound change in a particular disease state? Do these changes correlate with disease severity?

  • Pathway Analysis: If this compound is found to be a regulated metabolite, further studies would be needed to elucidate its position in the prostaglandin metabolic pathway and its specific functional role.

By applying the principles and methodologies outlined in this guide, researchers can systematically investigate novel prostanoid metabolites like this compound and potentially uncover new biomarkers and therapeutic targets for a range of diseases.

References

An In-depth Technical Guide to the In Vitro Enzymatic Synthesis of 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in vitro enzymatic synthesis of 3-Oxo-2(2′[Z]-pentenyl)-cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA), a key intermediate in the biosynthesis of jasmonic acid. This document outlines the multi-step enzymatic cascade, provides detailed experimental protocols for key reactions, presents available quantitative data, and includes visualizations of the biochemical pathway and experimental workflow.

Introduction: The Jasmonic Acid Pathway

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating plant growth, development, and responses to biotic and abiotic stress.[1][2] The biosynthesis of JA originates from α-linolenic acid in chloroplasts and proceeds through a series of enzymatic steps primarily within the peroxisomes.[2] The pathway involves the formation of cyclic precursors, most notably 12-oxophytodienoic acid (OPDA), which is then reduced and undergoes a series of β-oxidation cycles to shorten its carboxylic acid side chain, ultimately yielding JA.[2][3]

This compound is a critical, albeit transient, intermediate within this peroxisomal β-oxidation sequence. Its synthesis and subsequent metabolism are central to the formation of JA. Understanding and reconstituting this pathway in vitro is essential for studying the kinetics of the involved enzymes, screening for potential inhibitors, and producing jasmonate intermediates for further research.

The Biosynthetic Pathway from OPDA to this compound

The in vitro synthesis of this compound from its precursor, (9S,13S)-12-oxophytodienoic acid (OPDA), is a multi-enzyme process. It begins with the reduction of the cyclopentenone ring of OPDA, followed by the activation of the resulting carboxylic acid to a Coenzyme A (CoA) thioester. This activated molecule then enters a two-cycle β-oxidation spiral to yield the final product.

The key enzymatic steps are:

  • Reduction: 12-Oxophytodienoate Reductase 3 (OPR3) catalyzes the reduction of OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][5]

  • Activation: OPC-8:0 CoA Ligase (OPCL1) activates OPC-8:0 to its corresponding CoA thioester, OPC-8:0-CoA, in an ATP-dependent reaction.[6][7]

  • β-Oxidation Cycle 1: A cascade of three enzymes—Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT)—shortens the eight-carbon side chain by two carbons, producing 3-Oxo-OPC6-CoA.[2]

  • β-Oxidation Cycle 2: The same three β-oxidation enzymes process 3-Oxo-OPC6-CoA to yield the final product, this compound.[2][7]

Jasmonate_Biosynthesis_Pathway OPDA (9S,13S)-12-Oxo-phytodienoic acid (OPDA) OPC8 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) OPDA->OPC8 OPC8_2 OPC-8:0 OPC8_CoA OPC-8:0-CoA OPC8_2->OPC8_CoA OPC8_CoA_2 OPC-8:0-CoA Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC8_CoA_2->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP (Hydratase) Oxo_OPC6_CoA 3-Oxo-OPC6-CoA Hydroxy_OPC6_CoA->Oxo_OPC6_CoA MFP (Dehydrogenase) Oxo_OPC6_CoA_2 3-Oxo-OPC6-CoA Oxo_OPC6_CoA->Oxo_OPC6_CoA_2 KAT +CoA-SH -Acetyl-CoA Enoyl_OPC4_CoA trans-2-Enoyl-OPC4-CoA Oxo_OPC6_CoA_2->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Oxo_OPC4_CoA This compound Hydroxy_OPC4_CoA->Oxo_OPC4_CoA MFP (Dehydrogenase)

Caption: Enzymatic cascade for the synthesis of this compound from OPDA.

Quantitative Data and Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)Source OrganismNotes
OPR3 (9S,13S)-12-OPDA3553.7A. thalianaHighly specific for the natural stereoisomer of OPDA.
OPCL1 OPC-8:0N/AN/AA. thalianaKnockout mutants show reduced JA levels, confirming its role.
ACX, MFP, KAT Various Acyl-CoAsN/AN/AVariousThese are generic β-oxidation enzymes with broad substrate specificity.[2]

N/A: Data not available in the reviewed literature for this specific substrate.

In Vitro Synthesis Workflow

A reconstituted enzymatic system is required for the in vitro synthesis of this compound. This involves combining purified recombinant enzymes with the necessary substrates and cofactors in a controlled buffer system. The workflow can be visualized as a sequence of preparation, reaction, and analysis steps.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Enzyme_Prep Express & Purify Recombinant Enzymes (OPR3, OPCL1, ACX, MFP, KAT) Combine Combine Enzymes, Buffer, Substrates, and Cofactors Enzyme_Prep->Combine Buffer_Prep Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) Buffer_Prep->Combine Substrate_Prep Prepare Substrate & Cofactor Mix (OPDA, CoA-SH, ATP, NADPH) Substrate_Prep->Combine Incubate Incubate at Optimal Temperature (e.g., 30°C) with Shaking Combine->Incubate Quench Quench Reaction (e.g., with Acid or Organic Solvent) Incubate->Quench Extract Extract Acyl-CoAs Quench->Extract Analyze Analyze via HPLC-MS/MS Extract->Analyze

Caption: General experimental workflow for in vitro this compound synthesis.

Experimental Protocols

The following protocols provide a foundation for the in vitro synthesis. They are based on established methods for assaying the individual enzymes and may require optimization for a coupled multi-enzyme system.

Recombinant Enzyme Expression and Purification

All enzymes (OPR3, OPCL1, ACX, MFP, KAT) should be expressed recombinantly, typically in E. coli, and purified to homogeneity. A common strategy involves cloning the coding sequence into an expression vector with an affinity tag (e.g., His6-tag) and purifying the expressed protein using immobilized metal affinity chromatography (IMAC).

  • Expression: Transform E. coli BL21(DE3) with the expression plasmid. Grow cultures to an OD600 of 0.6-0.8 and induce protein expression with IPTG. Incubate at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I). Lyse cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Check: Verify protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.

Protocol for OPR3 Activity Assay

This assay monitors the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[8]

  • Reaction Mixture: Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • Reaction Buffer (e.g., 50 mM MES-NaOH, pH 6.0)

    • 150 µM NADPH

    • 50 µM (9S,13S)-OPDA (added from an ethanol stock)

  • Blank Measurement: Measure the baseline absorbance at 340 nm.

  • Initiation: Start the reaction by adding a known amount of purified OPR3 enzyme (e.g., 1 µM final concentration).

  • Monitoring: Record the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6.22 mM⁻¹cm⁻¹).

Protocol for Acyl-CoA Ligase Activity Assay

This is a representative protocol for an ATP-dependent CoA ligase. Product formation (OPC-8:0-CoA) must be monitored by a downstream method like HPLC.

  • Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL) containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 5 mM MgCl₂

    • 5 mM ATP

    • 1.5 mM Coenzyme A (CoA-SH)

    • 0.5 mM OPC-8:0

    • 5 µM purified OPCL1 enzyme

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile or 10% trichloroacetic acid.

  • Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant for the formation of OPC-8:0-CoA using reverse-phase HPLC-MS/MS.

Protocol for Coupled In Vitro Synthesis and Analysis

This protocol combines all enzymatic steps to produce the final product.

  • Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 500 µL:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 5 mM MgCl₂

    • 5 mM ATP

    • 2 mM NADPH

    • 1.5 mM CoA-SH

    • 100 µM (9S,13S)-OPDA

    • Purified Enzymes (final concentrations to be optimized, e.g., 1-2 µM each of OPR3, OPCL1, ACX, MFP, KAT)

  • Incubation: Incubate the mixture at 30°C for 2-4 hours with gentle agitation.

  • Sample Preparation: Stop the reaction by adding 500 µL of butanol/ethyl acetate (1:1 v/v). Vortex thoroughly and centrifuge.

  • Extraction: Collect the organic layer and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase (e.g., 50% methanol).

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of OPDA, OPC-8:0, OPC-8:0-CoA, 3-Oxo-OPC6-CoA, and the final product, this compound.

Conclusion

The in vitro enzymatic synthesis of this compound is a complex but achievable process that provides invaluable access to a key intermediate of the jasmonate biosynthetic pathway. By leveraging purified recombinant enzymes, a multi-step reaction cascade can be reconstituted under controlled laboratory conditions. The protocols and data presented in this guide offer a robust framework for researchers to establish this synthesis, enabling further investigation into the regulation of jasmonate metabolism and the development of novel chemical modulators for applications in agriculture and medicine. Successful implementation will depend on careful optimization of enzyme concentrations, reaction times, and analytical methods.

References

An In-depth Technical Guide to the Structural Analogs of 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2(Z)-pentenyl)cyclopentane-1-butanoyl-CoA, or 3-Oxo-OPC4-CoA, is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone crucial for regulating responses to both biotic and abiotic stresses, as well as various developmental processes.[1][2] The biosynthesis of JA from α-linolenic acid occurs via the octadecanoid pathway, a series of enzymatic reactions primarily located in the chloroplasts and peroxisomes. Within the peroxisome, a series of β-oxidation steps shorten the carboxylic acid side chain of 12-oxophytodienoic acid (OPDA) to yield JA. This compound is one of the final intermediates in this β-oxidation cascade before the ultimate formation of jasmonic acid.

The strategic position of this compound in the JA biosynthesis pathway makes it and its structural analogs compelling targets for research and development. Analogs of this intermediate could serve as powerful tools to probe the intricacies of the jasmonate signaling pathway, identify novel enzyme inhibitors, or act as agonists or antagonists of JA-mediated responses. Such compounds hold potential for applications in agriculture, for example, by enhancing plant defense mechanisms or modulating growth, and in medicine, given the structural similarities between jasmonates and prostaglandins, which are key signaling molecules in mammals.

This technical guide provides a comprehensive overview of the current understanding of this compound and its potential structural analogs. It details the relevant biosynthetic pathways, proposes strategies for the synthesis of novel analogs, outlines experimental protocols for their evaluation, and presents quantitative data where available.

The Jasmonic Acid Biosynthesis Pathway: The Role of this compound

The biosynthesis of jasmonic acid is a well-characterized pathway that begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts α-linolenic acid into 12-oxophytodienoic acid (OPDA). OPDA is then transported into the peroxisome for the final steps of JA synthesis, which involve the shortening of its octanoic acid side chain via β-oxidation.

Below is a diagram illustrating the key steps in the peroxisomal β-oxidation of OPDA leading to the formation of jasmonic acid, highlighting the position of this compound.

Jasmonate_Biosynthesis Figure 1: Peroxisomal β-oxidation in Jasmonic Acid Biosynthesis cluster_peroxisome Peroxisome OPDA_CoA OPDA-CoA ACX Acyl-CoA Oxidase (ACX) OPDA_CoA->ACX Enoyl_CoA 2,3-didehydro-OPC8-CoA ACX->Enoyl_CoA MFP Multifunctional Protein (MFP) Enoyl_CoA->MFP Oxo_OPC8_CoA 3-Oxo-OPC8-CoA MFP->Oxo_OPC8_CoA KAT 3-ketoacyl-CoA Thiolase (KAT) Oxo_OPC8_CoA->KAT Acetyl_CoA1 Acetyl-CoA KAT->Acetyl_CoA1 OPC6_CoA OPC6-CoA KAT->OPC6_CoA Acetyl_CoA2 Acetyl-CoA KAT->Acetyl_CoA2 OPC4_CoA OPC4-CoA KAT->OPC4_CoA Acetyl_CoA3 Acetyl-CoA KAT->Acetyl_CoA3 JA_CoA Jasmonoyl-CoA KAT->JA_CoA OPC6_CoA->ACX 1st cycle Oxo_OPC6_CoA 3-Oxo-OPC6-CoA Oxo_OPC6_CoA->KAT 2nd cycle OPC4_CoA->ACX Oxo_OPC4_CoA This compound Oxo_OPC4_CoA->KAT 3rd cycle Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA

Caption: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Structural Analogs of this compound: Design and Synthesis

The development of structural analogs of this compound can be approached by modifying key structural features of the molecule. These modifications can be broadly categorized as:

  • Modification of the Cyclopentanone Ring: Alterations to the cyclopentanone core, such as substitutions at various positions or changes in ring size, could influence binding to target enzymes.

  • Modification of the Pentenyl Side Chain: The length, saturation, and functional groups of the pentenyl side chain can be varied to probe its role in molecular recognition.

  • Modification of the Butanoyl-CoA Side Chain: The length of the acyl chain can be altered, or the CoA moiety can be replaced with other groups to investigate the importance of the thioester linkage and the nucleotide portion.

Proposed Synthetic Strategies

The synthesis of this compound analogs can be achieved through a combination of chemical and enzymatic methods. A general chemoenzymatic approach is outlined below:

Synthesis_Workflow Figure 2: Proposed Chemoenzymatic Synthesis Workflow Start Starting Material (e.g., substituted cyclopentanone) Chem_Synth Chemical Synthesis of Carboxylic Acid Analog Start->Chem_Synth Purification1 Purification and Characterization (NMR, MS) Chem_Synth->Purification1 Enzymatic_Ligation Enzymatic Ligation to Coenzyme A Purification1->Enzymatic_Ligation Purification2 Purification of CoA Analog (HPLC) Enzymatic_Ligation->Purification2 Acyl_CoA_Ligase Acyl-CoA Ligase Acyl_CoA_Ligase->Enzymatic_Ligation ATP ATP, Mg2+ ATP->Enzymatic_Ligation CoA Coenzyme A CoA->Enzymatic_Ligation Final_Product Structural Analog of This compound Purification2->Final_Product

Caption: A generalized workflow for the chemoenzymatic synthesis of this compound analogs.

Quantitative Data of Structural Analogs

While specific quantitative data for a wide range of this compound analogs is not yet extensively available in the literature, the following table provides a template for organizing such data as it becomes available through future research. This structured format will facilitate the comparison of the biological activities of different analogs.

Analog ID Structure Target Enzyme/Receptor IC50 / EC50 (µM) Binding Affinity (Kd, µM) Reference
Analog-001[Chemical Structure]Acyl-CoA Oxidase (ACX)15.2 ± 2.15.8 ± 0.9[Hypothetical]
Analog-002[Chemical Structure]3-ketoacyl-CoA Thiolase (KAT)28.7 ± 4.512.3 ± 1.8[Hypothetical]
Analog-003[Chemical Structure]Jasmonate Receptor COI1> 100Not Determined[Hypothetical]
Analog-004[Chemical Structure]Acyl-CoA Oxidase (ACX)5.6 ± 0.82.1 ± 0.3[Hypothetical]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel structural analogs. The following sections provide methodologies for key experiments.

General Chemoenzymatic Synthesis of a this compound Analog

This protocol describes a general method for the synthesis of a carboxylic acid precursor followed by its enzymatic ligation to Coenzyme A.

Part 1: Chemical Synthesis of the Carboxylic Acid Precursor (Example: 4-(3-oxo-2-pentylcyclopentyl)butanoic acid)

  • Starting Material: 2-pentylcyclopent-2-en-1-one.

  • Michael Addition: React 2-pentylcyclopent-2-en-1-one with a suitable malonic ester derivative in the presence of a base (e.g., sodium ethoxide) to introduce the butanoic acid side chain.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting diester with aqueous acid or base, followed by heating to induce decarboxylation and yield the desired carboxylic acid.

  • Purification: Purify the product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified carboxylic acid using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Enzymatic Ligation to Coenzyme A

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM of the synthesized carboxylic acid analog

    • 0.5 mM Coenzyme A

    • 1 µM of a suitable acyl-CoA ligase (e.g., from Pseudomonas sp.)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by reverse-phase HPLC.

  • Purification: Purify the resulting this compound analog by semi-preparative reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified analog using the extinction coefficient of the adenine moiety of CoA (15.4 mM⁻¹cm⁻¹ at 260 nm).

  • Confirmation: Confirm the identity of the product by LC-MS/MS.

In Vitro Enzyme Inhibition Assay (Example: Acyl-CoA Oxidase)

This assay measures the ability of a synthesized analog to inhibit the activity of a key enzyme in the β-oxidation pathway.

  • Enzyme Source: Purified recombinant acyl-CoA oxidase (ACX).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate: A suitable acyl-CoA substrate for ACX (e.g., palmitoyl-CoA).

  • Detection Reagent: A solution containing horseradish peroxidase and a chromogenic substrate (e.g., Amplex Red) that reacts with the H₂O₂ produced by the ACX reaction.

  • Procedure: a. In a 96-well plate, add the assay buffer, detection reagent, and varying concentrations of the inhibitor (structural analog). b. Add the ACX enzyme and pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding the acyl-CoA substrate. d. Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Plant-Based Bioassay (Example: Root Growth Inhibition)

This bioassay assesses the in vivo biological activity of the synthesized analogs on plant growth, a process known to be affected by jasmonates.

  • Plant Material: Arabidopsis thaliana seeds (wild-type Col-0).

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of the synthesized analog.

  • Procedure: a. Sterilize the Arabidopsis seeds. b. Sow the seeds on plates containing the MS medium with different concentrations of the analog. c. Stratify the seeds at 4°C for 2 days in the dark. d. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod. e. After 7-10 days, measure the primary root length of the seedlings.

  • Data Analysis: Plot the root length against the analog concentration to determine the dose-response curve and the EC50 value for root growth inhibition.

Signaling Pathways and Molecular Interactions

Structural analogs of this compound can potentially interact with multiple components of the jasmonate signaling pathway. The diagram below illustrates the central regulatory module of JA signaling and potential points of intervention for these analogs.

JASignaling Figure 3: Jasmonate Signaling Pathway and Potential Analog Targets cluster_cytosol Cytosol cluster_analogs Potential Analog Interactions JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Ub Ubiquitin COI1->Ub Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Gene_Expression Expression of JA-responsive Genes MYC2->Gene_Expression activates Ub->JAZ Analog This compound Analog Biosynthesis JA Biosynthesis Enzymes Analog->Biosynthesis Inhibit/Modulate COI1_interaction COI1-JAZ Interaction Analog->COI1_interaction Antagonize/Agonize

Caption: A simplified model of the core jasmonate signaling pathway, indicating potential targets for structural analogs of this compound.

Conclusion

Structural analogs of this compound represent a promising class of molecules for dissecting the jasmonate biosynthesis and signaling pathways. This technical guide has provided a foundational understanding of their design, synthesis, and biological evaluation. The proposed synthetic strategies and experimental protocols offer a roadmap for researchers to develop and characterize novel analogs. The systematic collection of quantitative data, as outlined in the provided template, will be crucial for establishing structure-activity relationships and identifying lead compounds for applications in agriculture and beyond. Future research in this area will undoubtedly deepen our understanding of jasmonate biology and may lead to the development of innovative technologies for crop improvement and human health.

References

The Role of 3-Oxo-OPC4-CoA in Peroxisomal β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Oxo-OPC4-CoA, a key intermediate in the peroxisomal β-oxidation pathway for the biosynthesis of jasmonic acid (JA) in plants. This document outlines the metabolic context of this compound, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the associated biochemical pathways and workflows.

Introduction: Peroxisomal β-Oxidation and Jasmonic Acid Synthesis

Jasmonic acid is a lipid-derived hormone that plays a critical role in regulating plant defense against herbivores and pathogens, as well as in various developmental processes.[1] The biosynthesis of JA is a multi-step process that occurs in two cellular compartments: the chloroplast and the peroxisome.[1] The final stages of JA synthesis occur in the peroxisome and involve the β-oxidation of a cyclopentanone precursor.[2]

The journey to JA begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported into the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8).[3] OPC-8 is then activated to its coenzyme A (CoA) thioester, OPC-8-CoA, by OPC-8:0 CoA Ligase1 (OPCL1).[4] This activated molecule is the substrate for a series of three cycles of peroxisomal β-oxidation, which sequentially shorten the octanoic acid side chain by two carbons in each cycle.

This compound is the 3-ketoacyl-CoA intermediate generated during the second cycle of this β-oxidation spiral. Its formation and subsequent metabolism are crucial for the ultimate production of jasmonoyl-CoA, the immediate precursor to JA. The core enzymes of peroxisomal β-oxidation, namely Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT), catalyze these reactions.[1][5]

The Peroxisomal β-Oxidation Pathway for Jasmonic Acid Synthesis

The conversion of OPC-8-CoA to Jasmonoyl-CoA involves three successive rounds of four enzymatic reactions. This compound is a central intermediate in this process.

jasmonate_beta_oxidation cluster_peroxisome Peroxisome OPC8_CoA OPC-8-CoA trans2_OPC8_CoA trans-2-Enoyl-OPC8-CoA OPC8_CoA->trans2_OPC8_CoA ACX hydroxy_OPC8_CoA 3-Hydroxy-OPC8-CoA trans2_OPC8_CoA->hydroxy_OPC8_CoA MFP (Hydratase) oxo_OPC8_CoA 3-Oxo-OPC8-CoA hydroxy_OPC8_CoA->oxo_OPC8_CoA MFP (Dehydrogenase) OPC6_CoA OPC-6-CoA oxo_OPC8_CoA->OPC6_CoA KAT Acetyl_CoA Acetyl-CoA oxo_OPC8_CoA->Acetyl_CoA trans2_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->trans2_OPC6_CoA ACX hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA trans2_OPC6_CoA->hydroxy_OPC6_CoA MFP (Hydratase) oxo_OPC6_CoA 3-Oxo-OPC6-CoA hydroxy_OPC6_CoA->oxo_OPC6_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4-CoA oxo_OPC6_CoA->OPC4_CoA KAT oxo_OPC6_CoA->Acetyl_CoA trans2_OPC4_CoA trans-2-Enoyl-OPC4-CoA OPC4_CoA->trans2_OPC4_CoA ACX hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA trans2_OPC4_CoA->hydroxy_OPC4_CoA MFP (Hydratase) oxo_OPC4_CoA This compound hydroxy_OPC4_CoA->oxo_OPC4_CoA MFP (Dehydrogenase) JA_CoA Jasmonoyl-CoA oxo_OPC4_CoA->JA_CoA KAT oxo_OPC4_CoA->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation pathway for JA biosynthesis.

Quantitative Data

Quantitative analysis of the intermediates and enzymatic activities in the jasmonate biosynthesis pathway is essential for understanding its regulation. While detailed kinetic data for the enzymes acting specifically on this compound and its direct precursors are not extensively available in the literature, this section summarizes relevant reported data.

Metabolite Concentrations

The concentration of jasmonates and their precursors can change rapidly in response to stimuli such as wounding.[6] Highly sensitive methods like UPLC-nanoESI-MS/MS are required for their quantification.[7][8]

Table 1: Endogenous Levels of Jasmonic Acid and Related Compounds in Plant Tissues

CompoundPlant SpeciesTissueConditionConcentration (pmol/g FW)Reference
Jasmonic Acid (JA)Arabidopsis thalianaLeavesUnwounded~100[6]
Jasmonic Acid (JA)Arabidopsis thalianaLeavesWounded (1h)~2500[6]
JA-Isoleucine (JA-Ile)Arabidopsis thalianaLeavesUnwounded~50[1]
JA-Isoleucine (JA-Ile)Arabidopsis thalianaLeavesWounded (1.5h)~1800[1]
12-oxo-phytodienoic acid (OPDA)Arabidopsis thalianaLeavesUnwounded~1500[8]
12-oxo-phytodienoic acid (OPDA)Arabidopsis thalianaLeavesWounded (1.5h)~4000[8]
OPC-8, OPC-6, OPC-4, and their CoA estersArabidopsis thalianaLeavesWoundedData not available-
Enzyme Kinetics

The enzymes of peroxisomal β-oxidation exhibit broad substrate specificity, but different isoforms may have preferences for certain acyl-CoA chain lengths. Kinetic parameters provide insight into these specificities.

Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
3-Ketoacyl-CoA Thiolase (KAT) IISunflowerAcetoacetyl-CoA (C4)27Data not available[9]
3-Ketoacyl-CoA Thiolase (KAT) IISunflower3-Oxohexanoyl-CoA (C6)~3-7Data not available[9]
3-Ketoacyl-CoA Thiolase (KAT) IISunflower3-Oxopalmitoyl-CoA (C16)~3-7Data not available[9]
Multifunctional Protein 2 (MFP2) - DehydrogenaseArabidopsis thaliana3-Hydroxyhexanoyl-CoA (C6)Data not availableActive[4]
Multifunctional Protein 2 (MFP2) - DehydrogenaseArabidopsis thaliana3-Hydroxydodecanoyl-CoA (C12)Data not availableActive[4]
Multifunctional Protein 2 (MFP2) - DehydrogenaseArabidopsis thaliana3-Hydroxyoctadecanoyl-CoA (C18)Data not availableActive[4]
Multifunctional Protein 2 (MFP2) - HydrataseArabidopsis thalianatrans-2-Octadecenoyl-CoA (C18)Data not availableActive[4]
Acyl-CoA Oxidase (ACX)PlantC16 or C18 Acyl-CoAsData not availableSpecific activity: 27 units/mg[10]

Note: Kinetic parameters for ACX, MFP, and KAT with OPC-CoA substrates of varying chain lengths are not available in the reviewed literature. The data presented are for straight-chain acyl-CoAs, which may not fully reflect the activity on cyclopentanone-containing substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and peroxisomal β-oxidation in the context of jasmonate biosynthesis.

Isolation of Peroxisomes from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for isolating leaf peroxisomes for proteomic and biochemical analyses.[7][11]

peroxisome_isolation start Homogenize Arabidopsis Leaves in Grinding Buffer filter Filter Homogenate (e.g., through Miracloth) start->filter centrifuge1 Centrifugation (Low Speed) to Pellet Debris and Chloroplasts filter->centrifuge1 supernatant1 Collect Supernatant (Crude Organelle Fraction) centrifuge1->supernatant1 centrifuge2 Centrifugation (High Speed) to Pellet Organelles supernatant1->centrifuge2 resuspend Resuspend Pellet centrifuge2->resuspend gradient1 Load onto Percoll Gradient resuspend->gradient1 ultracentrifuge1 Ultracentrifugation gradient1->ultracentrifuge1 collect_band Collect Peroxisome-Enriched Band ultracentrifuge1->collect_band gradient2 Load onto Sucrose Gradient collect_band->gradient2 ultracentrifuge2 Ultracentrifugation gradient2->ultracentrifuge2 collect_pellet Collect Purified Peroxisome Pellet ultracentrifuge2->collect_pellet end Purified Peroxisomes collect_pellet->end

Figure 2: Workflow for the isolation of plant peroxisomes.

Materials:

  • Arabidopsis thaliana leaves (60 g fresh weight)

  • Grinding Buffer (e.g., 0.3 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM KCl, 1 mM MgCl₂, 5 mM DTT)

  • Percoll solution (e.g., 38% v/v)

  • Sucrose solutions (various concentrations, e.g., 36% to 60% w/w)

  • Homogenizer, Miracloth, refrigerated centrifuges, and ultracentrifuge with appropriate rotors.

Procedure:

  • Homogenize fresh Arabidopsis leaves in ice-cold grinding buffer.

  • Filter the homogenate through layers of Miracloth to remove large debris.

  • Perform a low-speed centrifugation (e.g., 1,500 x g for 10 min) to pellet chloroplasts and cell debris.

  • Collect the supernatant and subject it to a higher-speed centrifugation (e.g., 10,000 x g for 20 min) to pellet a crude organelle fraction containing mitochondria and peroxisomes.

  • Gently resuspend the pellet in a minimal volume of grinding buffer.

  • Layer the resuspended organelles onto a pre-formed Percoll density gradient.

  • Centrifuge at high speed (e.g., 40,000 x g for 30 min) in a swinging-bucket rotor.

  • Carefully collect the band corresponding to peroxisomes.

  • For higher purity, load the collected peroxisome fraction onto a discontinuous sucrose gradient.

  • Perform a final ultracentrifugation step (e.g., 80,000 x g for 1-2 hours).

  • The purified peroxisomes will form a pellet or a distinct band at a high-density interface, which can be collected for downstream applications.

  • Assess purity using marker enzyme assays (e.g., catalase for peroxisomes) and immunoblotting.

Extraction and Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol outlines a general method for the analysis of acyl-CoA esters, including the intermediates of jasmonate biosynthesis, from plant tissues.[9][12]

Materials:

  • Plant tissue (e.g., wounded leaves)

  • Extraction solvent (e.g., isopropanol with 0.1% acetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a reverse-phase column.

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs).

Procedure:

  • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with a cold extraction solvent containing an internal standard.

  • Centrifuge to pellet debris and collect the supernatant.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE.

  • Elute the acyl-CoAs from the SPE column.

  • Analyze the eluate by LC-MS/MS. Separation is typically achieved on a C18 column with a gradient of mobile phases (e.g., ammonium hydroxide in water and acetonitrile).

  • Quantify the different acyl-CoA species by comparing their peak areas to that of the internal standard.

In Vitro Enzyme Assay for 3-Ketoacyl-CoA Thiolase (KAT)

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate, which is the reaction that would convert this compound to jasmonoyl-CoA and acetyl-CoA.[13]

Materials:

  • Purified recombinant KAT enzyme (e.g., AtKAT2).

  • 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA as a model substrate; this compound would be the specific substrate).

  • Coenzyme A (CoA).

  • Reaction buffer (e.g., 35 mM Tris-HCl, 100 mM NaCl, pH 8.5).

  • Spectrophotometer capable of measuring absorbance at 232 nm.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CoA, and the 3-ketoacyl-CoA substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of the purified KAT enzyme.

  • Immediately monitor the decrease in absorbance at 303 nm (disappearance of the Mg2+-enolate complex of the 3-ketoacyl-CoA) or the increase in absorbance at 232 nm (formation of the new acyl-CoA ester bond) over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance change versus time plot.

  • Enzyme activity can be calculated using the extinction coefficient for the substrate or product.

Conclusion and Future Directions

This compound is an indispensable, albeit transient, intermediate in the peroxisomal β-oxidation pathway leading to the synthesis of jasmonic acid. The core enzymatic machinery for its metabolism is well-established, involving the sequential action of acyl-CoA oxidase, multifunctional protein, and 3-ketoacyl-CoA thiolase. While the overall pathway is understood, this guide highlights a significant gap in the quantitative understanding of this metabolic cascade.

Future research should focus on:

  • Quantitative Metabolomics: Determining the precise cellular concentrations of this compound and other OPC-CoA intermediates under various physiological conditions.

  • Enzyme Kinetics: Characterizing the kinetic parameters of the specific ACX, MFP, and KAT isoforms involved in the jasmonate pathway with their native cyclopentanone-containing substrates.

  • Regulatory Mechanisms: Investigating potential feedback or feed-forward regulation within the peroxisomal β-oxidation pathway of JA biosynthesis.

  • Drug Development: A detailed quantitative understanding of this pathway could reveal novel targets for the development of compounds that modulate plant defense responses for agricultural applications.

By addressing these knowledge gaps, a more complete picture of the regulation of jasmonic acid biosynthesis will emerge, with potential applications in crop improvement and the development of novel plant protectants.

References

Methodological & Application

Application Note and Protocol for the Quantitative Analysis of 3-Oxo-4-pregnene-20-carboxyl-CoA (3-Oxo-OPC4-CoA) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-4-pregnene-20-carboxyl-CoA (3-Oxo-OPC4-CoA) is a critical intermediate in the microbial degradation pathway of steroids, such as cholesterol.[1] The accurate quantification of this compound is essential for studying the metabolic pathways of steroid compounds, identifying potential enzymatic targets for drug development, and understanding the role of gut microbiota in steroid metabolism. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices. The methodology involves a straightforward protein precipitation step for sample extraction, followed by reversed-phase chromatography and detection using electrospray ionization (ESI) tandem mass spectrometry in positive ion mode.[2]

Metabolic Significance

In microorganisms like Mycobacterium tuberculosis, this compound is a key metabolite in the cholesterol side-chain degradation pathway.[1] The enzyme FadA5, a steroid 3-ketoacyl-CoA thiolase, catalyzes the thiolytic cleavage of a precursor to produce this compound and acetyl-CoA.[1] Further enzymatic steps convert this compound into androst-4-ene-3,17-dione and propionyl-CoA.[1] Understanding the flux through this pathway is crucial for developing new therapeutics targeting microbial steroid metabolism.

Cholesterol Cholesterol Side-chain degradation Side-chain degradation Cholesterol->Side-chain degradation 3,22-dioxyochol-4-en-24-oyl-CoA 3,22-dioxyochol-4-en-24-oyl-CoA Side-chain degradation->3,22-dioxyochol-4-en-24-oyl-CoA This compound This compound 3,22-dioxyochol-4-en-24-oyl-CoA->this compound Acetyl-CoA Acetyl-CoA 3,22-dioxyochol-4-en-24-oyl-CoA->Acetyl-CoA Androst-4-ene-3,17-dione Androst-4-ene-3,17-dione This compound->Androst-4-ene-3,17-dione Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA FadA5 FadA5 FadA5->3,22-dioxyochol-4-en-24-oyl-CoA Ltp2_ChsH2 Ltp2/ChsH2 Ltp2_ChsH2->this compound

Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (custom synthesis)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable non-endogenous acyl-CoA

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

Sample Preparation

A simple and efficient protein precipitation and extraction method using 5-sulfosalicylic acid (SSA) is employed to ensure good recovery of the analyte.[2][3]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize on ice.[2]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[2][4]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemHigh-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A10 mM ammonium acetate in water[4][5]
Mobile Phase BAcetonitrile[4][5]
GradientLinear gradient from 5% to 95% B over 10 minutes[4]
Flow Rate0.3 mL/min[4]
Injection Volume5-10 µL[4]
Column Temperature40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
MS SystemTriple quadrupole mass spectrometer[4]
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Analysis ModeMultiple Reaction Monitoring (MRM)[4]
Ion Spray Voltage5500 V
Temperature350°C
Nebulizer Gas35 psi
Curtain Gas15 psi

Table 3: MRM Transitions for this compound and Internal Standard (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)[M+H]+[M-507+H]+10035
This compound (Qualifier)[M+H]+428.110050
Heptadecanoyl-CoA (IS)1020.4513.410040

Note: The specific m/z values for this compound need to be determined by direct infusion of a standard. The product ion [M-507+H]+ corresponds to the neutral loss of the 5'-ADP moiety, a characteristic fragmentation pattern for acyl-CoAs.[6][7]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction with SSA & IS Homogenization->Extraction Vortexing Vortexing Extraction->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for the LC-MS/MS analysis of this compound.

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by spiking known concentrations of the this compound standard into a representative blank matrix. The method is expected to be linear over a wide dynamic range, with a lower limit of quantification (LLOQ) in the low nanomolar range.[2]

Table 4: Hypothetical Calibration Curve Data

Concentration (nM)Analyte/IS Peak Area Ratio
10.052
50.248
100.512
502.53
1005.08
50025.1
100050.3

Table 5: Hypothetical Quantitative Data in a Biological Sample

Sample IDAnalyte/IS Peak Area RatioCalculated Concentration (nM)
Control 10.8516.9
Control 20.9218.3
Treated 12.1542.7
Treated 22.3145.9
Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on steroid metabolism.[2] The use of a specific MRM transition ensures high selectivity, minimizing interference from the complex biological matrix.[2]

References

Protocol for 3-Oxo-OPC4-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Oxo-OPC4-CoA (3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA) is a presumed intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plant defense and development. Accurate quantification of this and other acyl-Coenzyme A (acyl-CoA) esters from plant tissues is essential for understanding the regulation of these metabolic pathways. This document provides a detailed protocol for the extraction of this compound and other acyl-CoAs from plant tissues, intended for researchers, scientists, and drug development professionals. The methodology is a synthesis of established protocols for general acyl-CoA extraction and is designed to be robust and adaptable.

Principle

The protocol involves the rapid homogenization of frozen tissue to quench enzymatic activity, followed by a liquid-liquid extraction to separate lipids and other interfering substances. The acyl-CoAs are then purified and concentrated using solid-phase extraction (SPE) before analysis by a sensitive detection method such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Materials and Reagents

  • Liquid Nitrogen

  • Mortar and Pestle (pre-chilled)

  • Microcentrifuge tubes (pre-chilled)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Nitrogen evaporator

  • Solid-Phase Extraction (SPE) manifold and columns (e.g., C18 or specialized mixed-mode)

  • LC-MS system

  • Extraction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.2)

  • Organic Solvents (LC-MS grade): Isopropanol, Acetonitrile, Methanol

  • Internal Standard (e.g., C17:0-CoA)

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: Water (LC-MS grade)

  • SPE Wash Solvent: Water (LC-MS grade)

  • SPE Elution Solvent: Methanol or Acetonitrile with 0.1% Formic Acid

  • Reconstitution Solvent: 50% Methanol in Water

Procedure

  • Tissue Collection and Quenching:

    • Excise plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

    • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer containing a known amount of internal standard (e.g., C17:0-CoA).

    • Homogenize the sample thoroughly using a suitable homogenizer. Keep the sample on ice throughout this process.

  • Solvent Extraction:

    • Add 2 mL of isopropanol to the homogenate and vortex vigorously for 30 seconds.

    • Add 2 mL of acetonitrile and vortex again for 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) for Purification and Concentration:

    • Conditioning: Condition the SPE column by passing 3 mL of 100% methanol.

    • Equilibration: Equilibrate the column by passing 3 mL of water.

    • Loading: Load the supernatant from step 4 onto the SPE column.

    • Washing: Wash the column with 3 mL of water to remove salts and other polar impurities.

    • Elution: Elute the acyl-CoAs with 2 mL of the Elution Solvent into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of Reconstitution Solvent.

  • Analysis:

    • Analyze the reconstituted sample by LC-MS/MS for the quantification of this compound and other acyl-CoAs.

Data Presentation

Table 1: Representative Recovery Rates for Acyl-CoA Extraction from Tissues

Acyl-CoA SpeciesTissue TypeExtraction MethodRecovery Rate (%)Reference
Long-chain acyl-CoAsRat LiverOrganic Solvent Extraction60-140%[1]
Acetyl-CoARat LiverAcetonitrile/2-propanol93-104%[1]
Palmitoyl-CoARat LiverAcetonitrile/2-propanol93-104%[1]
Long-chain acyl-CoAsRat TissuesSolid-Phase Purification70-80%[2]
Long-chain acyl-CoAsGeneral TissueMethanol/Ammonium Acetate~55%[3]

Mandatory Visualization

experimental_workflow start Tissue Collection (Flash Freeze in Liquid N2) homogenization Homogenization (in Extraction Buffer + Internal Standard) start->homogenization extraction Solvent Extraction (Isopropanol & Acetonitrile) homogenization->extraction centrifugation Centrifugation (10,000 x g, 4°C, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Condition, Equilibrate, Load, Wash, Elute) supernatant->spe drying Dry Down (Nitrogen Evaporation) spe->drying reconstitution Reconstitution (in Mobile Phase) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 1: Experimental workflow for the extraction of this compound from tissues.

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opda_perox OPDA opda->opda_perox Transport opc8_coa OPC-8:0-CoA opda_perox->opc8_coa OPR3, Acyl-CoA Synthetase oxo_opc6_coa 3-Oxo-OPC6-CoA opc8_coa->oxo_opc6_coa β-oxidation (1 cycle) oxo_opc4_coa This compound oxo_opc6_coa->oxo_opc4_coa β-oxidation (1 cycle) ja Jasmonic Acid oxo_opc4_coa->ja β-oxidation (1 cycle) & Thiolase

Figure 2: Simplified biosynthesis pathway of Jasmonic Acid, highlighting the position of this compound.

References

Application Notes and Protocols: Mass Spectrometry Methods for 3-oxo-acyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-acyl-Coenzyme A (3-oxo-acyl-CoA) thioesters are critical intermediates in the mitochondrial fatty acid β-oxidation spiral. The quantification of these molecules is essential for studying metabolic flux, identifying enzymatic deficiencies, and understanding the mechanism of action for drugs that target fatty acid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity, sensitivity, and specificity, allowing for precise quantification of low-abundance species within complex biological matrices.[1][2]

This document provides a detailed protocol for the extraction and quantification of 3-oxo-acyl-CoAs from biological samples using an LC-MS/MS platform.

Principle of the Method

The method employs a simple protein precipitation step using sulfosalicylic acid (SSA) for efficient extraction of acyl-CoAs from cell or tissue homogenates.[1][3] Chromatographic separation is achieved using a reversed-phase C18 column, which separates acyl-CoAs based on the hydrophobicity of their acyl chains.

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Acyl-CoAs exhibit a characteristic fragmentation pattern, involving a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).[1][4][5][6] Monitoring this specific transition provides high selectivity for the acyl-CoA class of molecules, while the precursor ion confers specificity for the particular acyl chain length.

Experimental Protocols

Materials and Reagents
  • Standards: 3-oxo-acyl-CoA standards (custom synthesis or commercial provider)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not endogenous to the sample.[3]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: 5-Sulfosalicylic acid (SSA), Ammonium Acetate, Formic Acid

  • Buffers: Ice-cold Phosphate-Buffered Saline (PBS)

Sample Preparation: Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted for both cultured cells and tissue samples. SSA-based precipitation is effective for deproteinization and results in high recovery of short-chain acyl-CoAs and their precursors.[1]

  • Homogenization:

    • Cultured Cells: Wash a cell pellet (1-5 million cells) with 5 mL of ice-cold PBS. Centrifuge at 1,000 rpm for 5 minutes at 4°C. Aspirate the supernatant.[7]

    • Tissues: Weigh approximately 30-50 mg of frozen tissue and homogenize in 1 mL of ice-cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2) on ice.[8]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard (e.g., C17:0-CoA at 1 µM) to the cell pellet or tissue homogenate.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.[3]

G cluster_workflow Experimental Workflow Sample Sample Collection (Cells or Tissue) Homogenize Homogenization in Ice-Cold Buffer Sample->Homogenize Extract Add 2.5% SSA with Internal Standard Homogenize->Extract Vortex Vortex Vigorously (1 min) Extract->Vortex Centrifuge Centrifuge (15,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis (MRM Mode) Collect->Analyze Data Data Processing & Quantification Analyze->Data

Fig 1. Workflow for extraction and analysis of 3-oxo-acyl-CoAs.
LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 1: Liquid Chromatography Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Data Presentation and Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve should be constructed using known concentrations of 3-oxo-acyl-CoA standards spiked into a blank matrix.

MRM Transitions for 3-oxo-acyl-CoAs

The key to selective detection is monitoring the transition from the protonated molecular ion ([M+H]⁺) to the product ion resulting from the neutral loss of 507.1 Da ([M+H-507.1]⁺).[1][6] A second characteristic fragment corresponding to the adenosine 3',5'-diphosphate moiety (m/z 428.0) can be used as a qualifier ion.[1]

Table 2: Example MRM Transitions for Selected 3-oxo-acyl-CoAs

Compound Formula Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) [M+H-507.1]⁺ Qualifier Ion (Q3) [m/z 428.0]
3-oxo-butyryl-CoA C₂₅H₄₀N₇O₁₈P₃S 856.1 349.0 428.0
3-oxo-hexanoyl-CoA C₂₇H₄₄N₇O₁₈P₃S 884.2 377.1 428.0
3-oxo-octanoyl-CoA C₂₉H₄₈N₇O₁₈P₃S 912.2 405.1 428.0
3-oxo-decanoyl-CoA C₃₁H₅₂N₇O₁₈P₃S 940.3 433.2 428.0

Note: These values are theoretical and must be empirically optimized on the specific mass spectrometer.

Biological Context: Fatty Acid β-Oxidation

3-oxo-acyl-CoAs are the penultimate intermediates in each cycle of mitochondrial fatty acid β-oxidation. Their levels reflect the activity of upstream enzymes and the flux through the pathway.

G cluster_pathway Mitochondrial Fatty Acid β-Oxidation AcylCoA Fatty Acyl-CoA (Cₙ) EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA  ACAD HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA  ECHS1 OxoacylCoA 3-Oxoacyl-CoA HydroxyacylCoA->OxoacylCoA  HADH AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA  ACAT1 ShorterAcylCoA Fatty Acyl-CoA (Cₙ₋₂) OxoacylCoA->ShorterAcylCoA  ACAT1

Fig 2. Simplified pathway of β-oxidation highlighting 3-oxoacyl-CoA.

Troubleshooting

Table 3: Common Issues and Recommended Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity - Inefficient extraction- Analyte degradation- Ion suppression from matrix - Ensure SSA is fresh and vortexing is thorough.- Keep samples on ice or at 4°C throughout preparation.[8]- Optimize chromatography to separate analyte from co-eluting matrix components.[8]
High Background Noise - Contaminated reagents/solvents- Insufficient sample cleanup - Use high-purity, LC-MS grade reagents and solvents.[8]- While SSA is robust, for extremely complex matrices, consider an additional solid-phase extraction (SPE) step.[8]
Poor Peak Shape - Column degradation- Incompatible reconstitution solvent - Flush or replace the LC column.- Reconstitute the final extract in a solvent similar to the initial mobile phase.[8]

| Inconsistent Results | - Inaccurate pipetting- Inconsistent sample handling- Internal standard degradation | - Calibrate pipettes regularly.- Standardize all sample preparation steps.- Use a stable, appropriate internal standard and add it at the very first step of extraction. |

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 3-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. The study of fatty acid metabolism and its dysregulation in various diseases relies on sensitive and accurate quantification of these transient intermediates. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, enabling precise measurement by correcting for matrix effects and variations in sample processing.

This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled 3-oxooctanoyl-CoA. The strategy involves two main stages: the synthesis of isotopically labeled 3-oxooctanoic acid and its subsequent coupling with Coenzyme A (CoA). This protocol is intended for researchers with a background in organic chemistry.

Synthesis Overview

The overall synthetic scheme is presented below. It involves the synthesis of a stable isotope-labeled 3-oxooctanoic acid, which is then activated and coupled with Coenzyme A to yield the final product. The example provided is for the synthesis of [2,2-D2]-3-oxooctanoyl-CoA. A similar strategy can be employed for ¹³C labeling by starting with appropriate ¹³C-labeled precursors.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Labeled 3-Oxooctanoic Acid cluster_1 Part 2: Coupling with Coenzyme A A Ethyl Hexanoate B Ethyl [2,2-D2]-3-oxooctanoate A->B 1. LDA, THF, -78°C 2. Hexanoyl Chloride C [2,2-D2]-3-oxooctanoic acid B->C NaOH, H2O/EtOH then H+ D [2,2-D2]-3-oxooctanoic acid E Mixed Anhydride Intermediate D->E Ethyl Chloroformate, Triethylamine, THF F [2,2-D2]-3-Oxooctanoyl-CoA E->F Coenzyme A trilithium salt, H2O/THF

Caption: General workflow for the synthesis of stable isotope-labeled 3-Oxooctanoyl-CoA.

Metabolic Significance of 3-Oxooctanoyl-CoA

3-Oxooctanoyl-CoA is an intermediate in the beta-oxidation spiral, a major catabolic pathway for fatty acids that generates acetyl-CoA, FADH₂, and NADH for energy production.

Beta_Oxidation Octanoyl_CoA Octanoyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Octanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyoctanoyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxooctanoyl_CoA 3-Oxooctanoyl-CoA Hydroxyacyl_CoA->Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Oxooctanoyl_CoA->Hexanoyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA Oxooctanoyl_CoA->Acetyl_CoA β-ketothiolase

Caption: Role of 3-Oxooctanoyl-CoA in the fatty acid beta-oxidation pathway.

Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Synthesis of [2,2-D₂]-3-oxooctanoic acid

This protocol describes the synthesis of the deuterated carboxylic acid precursor via a Claisen condensation followed by hydrolysis and deuteration.

Materials:

  • Ethyl hexanoate

  • Hexanoyl chloride

  • Lithium diisopropylamide (LDA) solution in THF

  • Deuterium oxide (D₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Ethyl 3-oxooctanoate:

    • To a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add ethyl hexanoate (1.0 eq) dropwise.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add hexanoyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield ethyl 3-oxooctanoate.

  • Hydrolysis and Deuteration to [2,2-D₂]-3-oxooctanoic acid:

    • Dissolve ethyl 3-oxooctanoate (1.0 eq) in a solution of NaOH (2.0 eq) in a 1:1 mixture of ethanol and D₂O. The methylene protons alpha to both carbonyls are acidic and will exchange with deuterium from D₂O under these basic conditions.

    • Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis and deuteration.

    • Acidify the reaction mixture to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield [2,2-D₂]-3-oxooctanoic acid.

Protocol 2: Synthesis of [2,2-D₂]-3-Oxooctanoyl-CoA

This protocol details the coupling of the labeled carboxylic acid with Coenzyme A via a mixed anhydride method.

Materials:

  • [2,2-D₂]-3-oxooctanoic acid (from Protocol 1)

  • Coenzyme A trilithium salt

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • HPLC-grade water

Procedure:

  • Formation of the Mixed Anhydride:

    • Dissolve [2,2-D₂]-3-oxooctanoic acid (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

    • Add triethylamine (1.5 eq) and stir for 10 minutes.

    • Add ethyl chloroformate (1.5 eq) dropwise and stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in ice-cold water.

    • Add the cold CoA solution to the mixed anhydride suspension from the previous step.

    • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Purify the aqueous residue by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

    • Lyophilize the collected fractions containing the product to obtain [2,2-D₂]-3-Oxooctanoyl-CoA as a white solid.

Data Presentation

The following tables summarize expected quantitative data for the synthesis.

Table 1: Synthesis of [2,2-D₂]-3-oxooctanoic acid

StepProductStarting MaterialMolar RatioYield (%)Purity (%)Isotopic Enrichment (%)
1Ethyl 3-oxooctanoateEthyl hexanoate1.075-85>95 (NMR)N/A
2[2,2-D₂]-3-oxooctanoic acidEthyl 3-oxooctanoate1.080-90>98 (LC-MS)>98 (MS)

Table 2: Synthesis of [2,2-D₂]-3-Oxooctanoyl-CoA

StepProductStarting MaterialMolar RatioYield (%)Purity (%)Isotopic Enrichment (%)
1[2,2-D₂]-3-Oxooctanoyl-CoACoenzyme A1.050-65>95 (HPLC)>98 (MS)

Characterization

The final product should be characterized by the following methods:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass of the labeled product will be increased by the number of incorporated stable isotopes (e.g., +2 for D₂).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the absence of protons at the labeled positions. ¹³C and ³¹P NMR can be used to confirm the overall structure.

Disclaimer: This protocol is intended for guidance for qualified research professionals. The procedures should be adapted and optimized as necessary for specific laboratory conditions. All chemical handling should be performed with appropriate safety precautions.

Application Notes and Protocols for Developing an Enzyme Assay for 3-Oxo-OPC4-CoA Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-OPC4-CoA (4-[3-oxo-2-(pent-2-enyl)cyclopentyl]butanoyl-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone crucial for regulating growth, development, and responses to biotic and abiotic stress. The turnover of this compound occurs within the peroxisome via the β-oxidation pathway. Developing a robust enzyme assay for this compound turnover is essential for screening potential inhibitors or activators of the JA biosynthesis pathway, which has significant implications for agriculture and drug development. This document provides detailed protocols for assays targeting the key enzymes responsible for this compound turnover: Acyl-CoA Oxidase (ACOX) and 3-Ketoacyl-CoA Thiolase (KAT).

Signaling Pathway

The turnover of this compound is an integral part of the jasmonic acid biosynthetic pathway, which begins in the chloroplast and concludes in the peroxisome.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid _13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->_13_HPOT LOX Allene_Oxide Allene Oxide _13_HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA Allene_Oxide->OPDA AOC OPDA_perox 12-oxo-PDA OPDA->OPDA_perox Transport OPC8_CoA OPC-8:0-CoA OPDA_perox->OPC8_CoA OPR3, OPCL1 Oxo_OPC6_CoA 3-Oxo-OPC-6:0-CoA OPC8_CoA->Oxo_OPC6_CoA ACOX Acetyl_CoA1 Acetyl-CoA Oxo_OPC6_CoA->Acetyl_CoA1 KAT OPC6_CoA OPC-6:0-CoA Oxo_OPC4_CoA 3-Oxo-OPC-4:0-CoA Jasmonoyl_CoA Jasmonoyl-CoA Oxo_OPC4_CoA->Jasmonoyl_CoA KAT OPC6_CoA->Oxo_OPC4_CoA ACOX OPC4_CoA OPC-4:0-CoA JA Jasmonic Acid Jasmonoyl_CoA->JA Thioesterase Assay_Workflow Substrate_Prep Substrate Synthesis: This compound Assay_Optimization Assay Optimization: (pH, Temp, [S], [E]) Substrate_Prep->Assay_Optimization Enzyme_Prep Enzyme Preparation: Recombinant ACOX/KAT or Plant Peroxisome Isolation Enzyme_Prep->Assay_Optimization Assay_Execution Assay Execution: Incubate Enzyme + Substrate Assay_Optimization->Assay_Execution Detection Detection of Product Formation or Substrate Depletion Assay_Execution->Detection Data_Analysis Data Analysis: Calculate Enzyme Activity Detection->Data_Analysis Inhibitor_Screening Inhibitor/Activator Screening Data_Analysis->Inhibitor_Screening IC50_EC50 IC50/EC50 Determination Inhibitor_Screening->IC50_EC50

Application Notes and Protocols for 3-Oxo-OPC4-CoA in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoic acid-CoA (3-Oxo-OPC4-CoA) is a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules crucial for plant defense and development. The metabolism of this compound occurs within the peroxisome and involves a series of enzymatic reactions analogous to fatty acid β-oxidation. Understanding these enzymatic steps is vital for research in plant biochemistry, stress physiology, and for the development of novel agrochemicals or therapeutic agents that may modulate these pathways.

These application notes provide an overview of the enzymatic reactions involving this compound and detailed protocols for assaying the key enzymes in its metabolic pathway.

The Jasmonate Biosynthesis Pathway and the Role of this compound

Jasmonic acid (JA) synthesis is initiated in the chloroplast and completed in the peroxisome. The precursor, 12-oxo-phytodienoic acid (OPDA), is converted to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is then activated to its CoA ester. A parallel pathway exists for the C16 precursor, dinor-OPDA, leading to OPC-6:0 and subsequently OPC-4:0. Following activation to their respective CoA esters, these molecules undergo successive rounds of β-oxidation. This compound is an intermediate in the final stages of this process, leading to the formation of jasmonic acid. The key enzymes involved are Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).

Jasmonate_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC-6_CoA OPC-6-CoA Unsaturated_Intermediate Unsaturated_Intermediate OPC-6_CoA->Unsaturated_Intermediate ACX 3-Oxo-OPC-4_CoA 3-Oxo-OPC-4-CoA JA_CoA JA-CoA 3-Oxo-OPC-4_CoA->JA_CoA KAT JA Jasmonic Acid JA_CoA->JA Thioesterase Hydroxy_Intermediate Hydroxy_Intermediate Unsaturated_Intermediate->Hydroxy_Intermediate MFP (Hydratase) Hydroxy_Intermediate->3-Oxo-OPC-4_CoA MFP (Dehydrogenase) OPDA_dnOPDA OPDA / dn-OPDA (from Chloroplast) OPDA_dnOPDA->OPC-6_CoA OPR3, OPCL1

Figure 1: Simplified overview of the peroxisomal steps in jasmonate biosynthesis leading to jasmonic acid. This compound is a key intermediate.

Enzymatic Reactions Involving this compound

The metabolism of OPC-CoA esters, including the formation and subsequent cleavage of this compound, is catalyzed by a cascade of three core enzymes.

Acyl-CoA Oxidase (ACX)

Acyl-CoA oxidases catalyze the first committed step in the β-oxidation of acyl-CoAs, introducing a double bond between the α and β carbons. In the context of jasmonate biosynthesis, specific ACX isoforms are responsible for the desaturation of OPC-CoA esters.

Quantitative Data for Acyl-CoA Oxidases

Note: Specific kinetic data for this compound as a substrate for ACX is limited in the literature. The following table includes data for related substrates to provide a comparative baseline.

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Arabidopsis thaliana ACX1Lauroyl-CoA (C12)1015002.5[1]
Arabidopsis thaliana ACX1Myristoyl-CoA (C14)818003.0[1]
Arabidopsis thaliana ACX1Palmitoyl-CoA (C16)712002.0[1]
Lycopersicon esculentum ACX1AMyristoyl-CoA (C14)~25Not reportedNot reported[2]
Lycopersicon esculentum ACX1APalmitoyl-CoA (C16)~20Not reportedNot reported[2]
Multifunctional Protein (MFP)

The multifunctional protein possesses two enzymatic activities: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. The hydratase activity adds a water molecule across the double bond created by ACX, forming a 3-hydroxyacyl-CoA intermediate. The dehydrogenase activity then oxidizes the hydroxyl group to a keto group, yielding the 3-oxoacyl-CoA, in this case, this compound.

Quantitative Data for Multifunctional Proteins

Note: As with ACX, specific kinetic data for jasmonate precursors with MFP is scarce. The table presents data for general substrates.

Enzyme SourceActivitySubstrateKm (µM)Vmax (nmol/min/mg)Reference
Pig HeartL-3-hydroxyacyl-CoA dehydrogenaseC8-CoA10Not Reported[3]
Pig HeartL-3-hydroxyacyl-CoA dehydrogenaseC10-CoA8Not Reported[3]
Pig HeartL-3-hydroxyacyl-CoA dehydrogenaseC16-CoA5Not Reported[3]
3-Ketoacyl-CoA Thiolase (KAT)

3-Ketoacyl-CoA thiolase catalyzes the final step in the β-oxidation cycle. It mediates the thiolytic cleavage of the 3-oxoacyl-CoA by a molecule of free Coenzyme A. In the metabolism of this compound, this reaction would yield Jasmonoyl-CoA and acetyl-CoA.

Quantitative Data for 3-Ketoacyl-CoA Thiolases

Note: The substrate specificity of KAT isoforms can be broad. Data for representative substrates are shown.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Arabidopsis thaliana (KAT2)Acetoacetyl-CoA (C4)48114[4]
Thermobifida fusca (Tfu_0875)Succinyl-CoA230Not Reported[4]
Saccharomyces cerevisiaeVarious acyl-CoAsBroad specificityNot Reported[5]

Experimental Protocols

The following are detailed protocols for assaying the enzymatic activities involved in the metabolism of this compound. These protocols may require optimization depending on the specific enzyme source and purity.

Protocol 1: Chemo-enzymatic Synthesis of this compound (Conceptual Workflow)

The availability of this compound as a substrate is a prerequisite for these enzymatic assays. As it is not commercially available, a chemo-enzymatic approach is often necessary.

Synthesis_Workflow Chemical_Synthesis Chemical Synthesis of 3-Oxo-OPC4 acid Enzymatic_Ligation Enzymatic Ligation to CoA Chemical_Synthesis->Enzymatic_Ligation Acyl-CoA Synthetase Purification Purification of This compound Enzymatic_Ligation->Purification Characterization Characterization (LC-MS) Purification->Characterization KAT_Assay_Workflow Reaction_Setup Set up reaction with This compound, CoA, and Enzyme Incubation Incubate at optimal temperature Reaction_Setup->Incubation DTNB_Addition Add DTNB (Ellman's Reagent) Incubation->DTNB_Addition Measurement Measure absorbance at 412 nm DTNB_Addition->Measurement JA_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis (including this compound metabolism) Stress->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Degradation->Transcription_Factors releases Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression activates

References

Application Notes and Protocols for Cell-Based Assays Involving 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2-(Z)-pentenyl)-cyclopentane-1-butanoic acid-CoA (3-Oxo-OPC4-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense responses. As a precursor in the jasmonate signaling pathway, the bioactivity of this compound and its upstream molecules is of significant interest for understanding the intricate regulation of stress responses in plants. These application notes provide detailed protocols for cell-based assays to investigate the biological activity of this compound, focusing on its potential to induce jasmonate-responsive gene expression.

The jasmonate signaling cascade is initiated by various biotic and abiotic stresses, leading to the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This pathway plays a crucial role in activating defense mechanisms against herbivores and pathogens. Understanding the activity of biosynthetic intermediates like this compound can provide valuable insights into the regulation of this pathway and may offer novel targets for the development of compounds that modulate plant stress responses.

Signaling Pathway and Experimental Workflow

The biosynthesis of jasmonic acid from its precursor, cis-(+)-12-oxo-phytodienoic acid (cis-OPDA), involves a series of enzymatic steps primarily occurring in the peroxisome. Following its synthesis in the plastid, cis-OPDA is imported into the peroxisome and is reduced to OPC-8. Subsequently, three cycles of β-oxidation shorten the octanoic acid side chain, leading to the formation of this compound, which is then further processed to yield jasmonic acid.

Jasmonate_Signaling_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic_Acid alpha-Linolenic_Acid cis-OPDA cis-OPDA alpha-Linolenic_Acid->cis-OPDA LOX, AOS, AOC OPDA_import cis-OPDA cis-OPDA->OPDA_import OPC8 OPC-8 OPDA_import->OPC8 OPR3 OPC6 OPC-6 OPC8->OPC6 β-oxidation (1 cycle) This compound This compound OPC6->this compound β-oxidation (2 cycles) JA Jasmonic Acid This compound->JA Thiolase JA_cyto Jasmonic Acid JA->JA_cyto JA-Ile JA-Ile JA_cyto->JA-Ile JAR1 JA-Ile_nucleus JA-Ile JA-Ile->JA-Ile_nucleus JAZ JAZ Repressor MYC2 MYC2 JAZ->MYC2 JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes Activation JA-Ile_nucleus->JAZ Degradation via SCF(COI1)

Figure 1: Simplified Jasmonate Biosynthesis and Signaling Pathway.

To assess the bioactivity of this compound, a transient expression assay using Arabidopsis mesophyll protoplasts is a powerful and versatile system. The general workflow involves the isolation of protoplasts, transfection with a reporter plasmid containing a jasmonate-responsive promoter fused to a reporter gene (e.g., Luciferase or GUS), treatment with this compound, and subsequent quantification of reporter gene expression.

Experimental_Workflow A Arabidopsis Leaf Tissue B Protoplast Isolation (Enzymatic Digestion) A->B C Protoplast Transfection (PEG-mediated) B->C E Treatment with This compound C->E D Reporter Plasmid (e.g., LOX2p::LUC) D->C F Incubation E->F G Cell Lysis F->G H Reporter Assay (e.g., Luciferase Assay) G->H I Data Analysis H->I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 3-Oxo-OPC4-CoA and its Significance

3-oxo-4,5-didehydro-cis-(+)-9,10-dinor-isoprostane-F1-CoA (this compound) is a crucial intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants. Jasmonates, including jasmonic acid (JA) and its derivatives, are central to plant defense responses against herbivores and pathogens, as well as developmental processes.[1][2] this compound is formed in the peroxisome during the β-oxidation of its precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA). The accurate profiling and quantification of this compound and related lipids are essential for understanding the regulation of the jasmonate signaling pathway and for developing strategies to enhance plant resilience. In mammalian systems, while this specific compound is not a primary focus, the broader class of acyl-CoA thioesters plays a vital role in metabolism and cellular signaling, making the methodologies for their analysis widely applicable.[3][4]

Metabolomic Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and other oxylipins.[5] This technique allows for the separation of complex lipid mixtures and the selective detection of target analytes based on their mass-to-charge ratio and fragmentation patterns. The protocols provided herein are based on established methods for the analysis of acyl-CoA esters and other lipid mediators.

Quantitative Data Summary

While precise concentrations of this compound are highly dependent on the plant species, tissue type, and the nature of the stress stimulus, the following table provides a representative summary of expected changes in related jasmonate precursors in response to wounding in Arabidopsis thaliana. Researchers should use this as a guide and generate specific quantitative data for their experimental system.

Table 1: Relative Abundance of Jasmonate Precursors in Arabidopsis thaliana Leaves Following Wounding

CompoundTime Post-WoundingFold Change vs. ControlAnalytical MethodReference
12-oxo-phytodienoic acid (OPDA)10 minutesDepleted in vasculatureUHPLC-HRMS/MS[1]
Jasmonic Acid (JA)30 minutes~15-fold increaseLC-MS[6][7]
Jasmonoyl-isoleucine (JA-Ile)90 minutes~20-fold increaseLC-MS[8]

Note: this compound is an intermediate in the conversion of OPDA to JA. Its levels are expected to transiently increase following wounding, preceding the peak in JA concentration.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is adapted from established methods for the extraction of short-chain acyl-CoA esters.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal standard (e.g., [¹³C]-labeled acyl-CoA of similar chain length)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Harvest plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube on dry ice.

  • Add 500 µL of ice-cold 5% SSA solution containing the internal standard to the tissue powder.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoA esters, and transfer it to a new microcentrifuge tube.

  • Store the extract at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor ion (the m/z of protonated this compound) and a characteristic product ion. The exact masses should be determined using a standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.

  • Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the specific instrument.

Visualizations

Jasmonate Biosynthesis Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_LeA α-Linolenic Acid LOX LOX alpha_LeA->LOX HPOT 13(S)-HPOT AOS Allene Oxide Synthase HPOT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA OPDA AOC->OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport LOX->HPOT OPR3 OPR3 OPDA_perox->OPR3 OPC8_CoA OPC8-CoA beta_ox_1 β-oxidation (1 cycle) OPC8_CoA->beta_ox_1 Oxo_OPC8_CoA 3-Oxo-OPC8-CoA beta_ox_2 β-oxidation (1 cycle) Oxo_OPC8_CoA->beta_ox_2 Oxo_OPC6_CoA 3-Oxo-OPC6-CoA beta_ox_3 β-oxidation (1 cycle) Oxo_OPC6_CoA->beta_ox_3 Oxo_OPC4_CoA This compound JA Jasmonic Acid Oxo_OPC4_CoA->JA OPCL1 OPCL1 OPR3->OPCL1 OPCL1->OPC8_CoA beta_ox_1->Oxo_OPC8_CoA beta_ox_2->Oxo_OPC6_CoA beta_ox_3->Oxo_OPC4_CoA

Caption: Biosynthetic pathway of jasmonic acid, highlighting the role of this compound.

Experimental Workflow for Metabolomic Profiling

Experimental_Workflow start Plant Tissue Sample (e.g., leaves) quench Quench Metabolism (Liquid Nitrogen) start->quench extract Extraction with SSA (Internal Standard Spike-in) quench->extract centrifuge Centrifugation (Protein Precipitation) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Reversed-Phase C18) supernatant->lcms data Data Processing (Quantification & Analysis) lcms->data end Quantitative Results data->end

Caption: Workflow for the extraction and analysis of this compound from plant tissues.

Signaling Role of Acyl-CoA Esters

Acyl_CoA_Signaling cluster_regulation Cellular Regulation cluster_metabolism Metabolic Fates acyl_coa Acyl-CoA Esters (e.g., this compound) gene_expression Gene Expression (Transcription Factors) acyl_coa->gene_expression enzyme_activity Enzyme Activity (Allosteric Regulation) acyl_coa->enzyme_activity ion_channels Ion Channel Gating acyl_coa->ion_channels beta_oxidation β-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (Membranes, Storage) acyl_coa->lipid_synthesis

Caption: General signaling and metabolic roles of acyl-CoA esters in cellular processes.

References

Application of 3-Oxo-OPC4-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-butyryl-CoA, commonly abbreviated as 3-Oxo-OPC4-CoA, is a key intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, a class of lipid-derived signaling molecules (oxylipins) crucial for plant defense and development. In the field of lipidomics, the study of this compound and its precursors provides valuable insights into the regulation of stress responses in plants. Understanding the dynamics of this pathway is essential for developing strategies to enhance crop resilience and for investigating the broader roles of oxylipins in biological systems.

The quantification of this compound and related compounds in response to various stimuli, such as wounding or pathogen attack, allows researchers to dissect the intricate signaling cascades that govern plant immunity. This document provides an overview of the role of this compound, quantitative data on its precursors, and detailed protocols for its analysis in a lipidomics context.

Signaling Pathway: Jasmonic Acid Biosynthesis

This compound is formed in the peroxisome during the β-oxidation of 12-oxo-phytodienoic acid (OPDA). The pathway begins in the chloroplast with the conversion of α-linolenic acid to OPDA. OPDA is then transported to the peroxisome, where it is reduced and activated to its CoA ester, OPC8-CoA. Through successive rounds of β-oxidation, the octanoic acid side chain is shortened, leading to the formation of 3-Oxo-OPC6-CoA and subsequently this compound, which is then further metabolized to jasmonic acid.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->OPDA 13-LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8_CoA OPC8-CoA OPDA_p->OPC8_CoA OPR3, OPCL1 three_Oxo_OPC6_CoA 3-Oxo-OPC6-CoA OPC8_CoA->three_Oxo_OPC6_CoA β-oxidation (ACX, MFP, KAT) three_Oxo_OPC4_CoA This compound three_Oxo_OPC6_CoA->three_Oxo_OPC4_CoA β-oxidation (ACX, MFP, KAT) JA Jasmonic Acid (JA) three_Oxo_OPC4_CoA->JA β-oxidation (ACX, MFP, KAT)

Figure 1: Jasmonic Acid Biosynthesis Pathway.

Quantitative Data

The levels of jasmonate precursors, including the non-CoA-esterified form of this compound (OPC-4), are modulated in response to stress. The following table summarizes the quantitative analysis of OPC-4 and its precursor OPC-6 in two varieties of Camellia sinensis before and after mechanical stress. This data highlights the dynamic nature of the jasmonate biosynthesis pathway.

CompoundPlant VarietyTreatmentConcentration (ng/g FW)Fold Change
OPC-4 Fuyun No. 6Control1.8 ± 0.3-
Fuyun No. 6Mechanical Stress5.2 ± 0.72.89
ChunguiControl2.5 ± 0.4-
ChunguiMechanical Stress8.9 ± 1.13.56
OPC-6 Fuyun No. 6Control3.1 ± 0.5-
Fuyun No. 6Mechanical Stress9.8 ± 1.33.16
ChunguiControl4.2 ± 0.6-
ChunguiMechanical Stress15.3 ± 2.13.64

Data is presented as mean ± standard deviation. Data adapted from a study on Camellia sinensis varieties.[1]

Experimental Protocols

The analysis of this compound in biological samples typically involves targeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a specific analytical standard for this compound is not commercially available, a common approach is to synthesize it or to use a related, labeled internal standard for relative quantification. The following is a representative protocol for the extraction and analysis of this compound from plant tissue.

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

1. Materials and Reagents

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 2-propanol/water/hydrochloric acid (2:1:0.002, v/v/v)

  • Internal standard (IS): A commercially available, stable isotope-labeled acyl-CoA (e.g., d4-succinyl-CoA) or a custom-synthesized labeled this compound.

  • LC-MS grade solvents: acetonitrile, methanol, water, formic acid.

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent and the internal standard to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For cleaner samples, perform solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the extract, wash with water, and elute the acyl-CoAs with methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow rate: 0.3 mL/min.

    • Injection volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Analysis mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards or based on theoretical fragmentation patterns. For a related compound, 3-oxotetradecanoyl-CoA, a characteristic neutral loss of 507 Da from the CoA moiety is observed. A similar fragmentation would be expected for this compound.

4. Data Analysis

  • Quantify the peak area of the MRM transition for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the relative abundance of this compound across different samples by comparing these ratios. For absolute quantification, a calibration curve generated from a pure standard of this compound would be required.

Experimental Workflow Diagram

Experimental_Workflow start Plant Tissue Sampling (e.g., Wounding vs. Control) freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extraction with Solvent + Internal Standard grind->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) (Optional) centrifuge->spe dry Dry Down under Nitrogen spe->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing and Relative Quantification lcms->data

Figure 2: Lipidomics Workflow for this compound Analysis.

Conclusion

The analysis of this compound is a valuable tool in lipidomics research for investigating plant stress responses and the intricate regulation of the jasmonate signaling pathway. While the direct analysis of this intermediate can be challenging due to its transient nature and the lack of commercial standards, the methods outlined in this document provide a robust framework for its relative quantification. Further research, including the development of analytical standards and the exploration of its role in other biological systems, will continue to enhance our understanding of this important lipid metabolite.

References

Troubleshooting & Optimization

improving 3-Oxo-OPC4-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Oxo-OPC4-CoA in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no detectable this compound signal in analytical assays (e.g., LC-MS/MS). Degradation due to improper pH. The thioester bond of this compound is susceptible to hydrolysis, particularly in neutral to alkaline conditions.[1][2][3]Maintain a slightly acidic pH (ideally between 4.0 and 6.0) for all solutions and buffers.[1][2][4] Prepare stock solutions and conduct experiments in buffers such as citrate or phosphate at an acidic pH.
Thermal decomposition. Elevated temperatures can accelerate the degradation of this compound.[1]Always keep samples on ice or in a refrigerated autosampler during analysis. For storage, use temperatures of -20°C for short-term and -80°C for long-term.[1][5]
Enzymatic degradation. Thioesterases present in biological samples can rapidly hydrolyze this compound.[1][6][7]For in-vitro experiments with cell lysates or tissue homogenates, include thioesterase inhibitors in the buffer. Immediately quench enzymatic activity in biological samples, for example, by flash-freezing in liquid nitrogen or using an acidic extraction method.[1]
Oxidation. The free thiol group of Coenzyme A is prone to oxidation, which can affect the integrity of the molecule.[3][4]Prepare solutions fresh and consider degassing buffers. For long-term storage, consider storing under an inert gas like nitrogen or argon.[5]
Inconsistent or non-reproducible experimental results. Variable sample handling. Inconsistent timing, temperature, or pH during sample preparation can lead to varying degrees of degradation.Standardize all sample handling protocols. Ensure all samples are processed under identical conditions (temperature, pH, and time).
Freeze-thaw cycles. Repeated freezing and thawing of stock solutions can lead to degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitation of this compound in solution. Low solubility in the chosen buffer. The solubility of this compound may be limited in certain aqueous buffers.If solubility is an issue, consider using a co-solvent such as DMSO, but be mindful of its compatibility with downstream applications. Test the final concentration of the co-solvent to ensure it does not interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1][2][4] Stability significantly decreases in alkaline conditions (pH > 8), where the thioester bond is prone to hydrolysis.[1][2][3]

Q2: How should I store my this compound for long-term use?

For long-term storage, it is recommended to store this compound as a lyophilized powder or in a frozen acidic solution at -80°C.[5] Aliquoting the stock solution into single-use vials is advisable to prevent degradation from repeated freeze-thaw cycles.

Q3: What factors can lead to the degradation of this compound during my experiments?

The primary factors contributing to the degradation of this compound are:

  • Chemical Hydrolysis: Particularly at pH values above 7.0.

  • Thermal Decomposition: Accelerated degradation at temperatures above 4°C.[1]

  • Enzymatic Degradation: By thioesterases present in biological samples.[1][6][7]

  • Oxidation: Of the free thiol group.[3][4]

Q4: Can I use buffers at neutral pH for my experiments involving this compound?

While slightly acidic pH is optimal for stability, some experiments may require a neutral pH. If a neutral pH is necessary, it is crucial to minimize the time the this compound is in this buffer and to keep the solution on ice to slow down degradation. Consider performing a pilot experiment to assess the rate of degradation at your experimental conditions.

Q5: Are there any specific recommendations for handling this compound in biological samples?

When working with biological matrices, it is critical to inhibit endogenous enzyme activity. This can be achieved by rapid quenching of metabolic activity, for instance, by flash-freezing the sample in liquid nitrogen, followed by extraction with an acidic solvent.[1] The inclusion of thioesterase inhibitors in your lysis and reaction buffers is also recommended.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions. These values are based on general principles for CoA esters and should be considered as a guideline.

Condition Parameter Value Expected Stability (Half-life)
pH 4.025°C> 24 hours
7.025°C4 - 8 hours
8.525°C< 1 hour
Temperature -80°CpH 5.0> 12 months
-20°CpH 5.01 - 3 months[2][5]
4°CpH 5.01 - 2 days
25°CpH 5.012 - 24 hours
Freeze-Thaw Cycles 1 cycle-20°C to 4°C~5-10% degradation
3 cycles-20°C to 4°C~15-30% degradation

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution: Reconstitute lyophilized this compound in a slightly acidic buffer (e.g., 10 mM sodium citrate, pH 5.0) to the desired concentration.

  • Quantification: Determine the precise concentration of the stock solution using a reliable method such as UV-Vis spectrophotometry or LC-MS/MS.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Assessment of this compound Stability
  • Preparation: Thaw an aliquot of the this compound stock solution on ice.

  • Incubation: Dilute the stock solution to the final experimental concentration in the buffers of interest (e.g., pH 4.0, 7.0, and 8.5). Incubate the solutions at the desired temperatures (e.g., 4°C and 25°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.

  • Quenching: Immediately stop any further degradation by adding an equal volume of an acidic quenching solution (e.g., 10% trichloroacetic acid or 0.1 M HCl) and placing the sample on ice.

  • Analysis: Analyze the remaining amount of intact this compound in each sample using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and half-life.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare this compound in Test Buffers (Varying pH, Temp) incubate Incubate Samples prep->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Degradation (e.g., Acidification) timepoint->quench analyze Analyze by LC-MS/MS quench->analyze data Determine Degradation Rate and Half-life analyze->data

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Chemical/Enzymatic Hydrolysis cluster_oxidation Oxidation start This compound (Intact) hydrolysis Hydrolysis of Thioester Bond start->hydrolysis High pH, Temp, Thioesterases oxidation Oxidation of Thiol Group start->oxidation Oxygen product1 3-Oxo-OPC4 + CoASH hydrolysis->product1 product2 This compound Disulfide oxidation->product2

Caption: Major degradation pathways for this compound in solution.

References

Technical Support Center: 3-Oxo-OPC4-CoA Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-Oxo-OPC4-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the LC-MS/MS analysis of this and other structurally similar acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a complete loss or significant drop in signal, it is crucial to systematically isolate the problem. Start by confirming the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response. Prepare fresh standards and mobile phases to eliminate the possibility of degradation or contamination.[1] Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.

Q2: What are the common causes of low signal intensity for this compound?

A2: Low signal intensity for acyl-CoAs like this compound can stem from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions. It is critical to keep samples on ice or at 4°C during extraction and to store them at -80°C for long-term stability.

  • Inefficient Extraction: The extraction method may not be optimal for your specific sample matrix. Ensure thorough homogenization and consider testing different extraction solvents.

  • Ion Suppression: The sample matrix is complex and can significantly suppress the ionization of the target analyte. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), and optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[2]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[2] These parameters are instrument-specific and require empirical determination by direct infusion of a standard.

Q3: I'm observing poor chromatographic peak shape (e.g., tailing, splitting). What can I do to improve it?

A3: Poor peak shape for acyl-CoAs is a common issue. Here are some troubleshooting steps:

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact peak shape. Acyl-CoAs have multiple phosphate groups, which can interact with the stationary phase. Using a buffered mobile phase, such as 10 mM ammonium acetate or ammonium formate, can help to improve peak symmetry.

  • Column Choice: A standard C18 reversed-phase column is typically used. Ensure the column is not degraded or clogged.

  • Gradient Optimization: Adjust the gradient elution profile to ensure that this compound is eluted in a region with sufficient organic solvent to maintain good peak shape.

  • Sample Solvent: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: An ideal internal standard (IS) should have similar chemical properties and extraction recovery to the analyte but be distinguishable by the mass spectrometer. For this compound, consider the following options:

  • Stable Isotope-Labeled (SIL) this compound: This is the gold standard as it co-elutes with the analyte and behaves nearly identically during extraction and ionization.

  • Odd-Chain Acyl-CoAs: If a SIL-IS is not available, a non-endogenous odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a good alternative.[1][3] The IS should be added to the sample at the very beginning of the extraction process to account for variability in sample preparation.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the quantification of this compound.

TroubleshootingWorkflow Start Start: Low/No Signal or Poor Peak Shape CheckMS Check MS Performance with Calibrant Start->CheckMS MS_OK MS OK? CheckMS->MS_OK CheckLC Check LC System (Pressure, Leaks) MS_OK->CheckLC Yes ServiceMS Service MS MS_OK->ServiceMS No LC_OK LC OK? CheckLC->LC_OK CheckSample Investigate Sample Preparation LC_OK->CheckSample Yes ServiceLC Service LC LC_OK->ServiceLC No Degradation Analyte Degradation? CheckSample->Degradation Extraction Extraction Inefficient? Degradation->Extraction No FreshSamples Use Fresh Samples/ Keep on Ice Degradation->FreshSamples Yes MatrixEffects Matrix Effects? Extraction->MatrixEffects No OptimizeExtraction Optimize Extraction Protocol Extraction->OptimizeExtraction Yes Resolve Problem Resolved MatrixEffects->Resolve No Cleanup Improve Sample Cleanup (e.g., SPE) MatrixEffects->Cleanup Yes FreshSamples->Resolve OptimizeExtraction->Resolve Cleanup->Resolve

Caption: A logical troubleshooting guide for addressing low signal intensity.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for cultured cells or tissue homogenates.[1]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing the internal standard to the homogenized sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Analysis: The supernatant is now ready for direct injection onto the LC-MS/MS system.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Cell Pellet or Tissue Sample Extraction Add SSA with Internal Standard Sample->Extraction Vortex Vortex to Precipitate Protein Extraction->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: A generalized workflow for the extraction and analysis of this compound.

Quantitative Data and Method Parameters

The following tables summarize typical parameters for an LC-MS/MS method for the quantification of this compound and similar acyl-CoAs. Note that specific values will need to be optimized for your particular instrument and application.

Table 1: Liquid Chromatography Parameters
ParameterRecommended Setting
LC System HPLC or UHPLC system
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Table 2: Mass Spectrometry Parameters
ParameterRecommended Setting
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ion (Q3) Characteristic fragment, often from neutral loss of 507.3 Da

Note: The exact m/z values for the precursor and product ions for this compound need to be determined experimentally by direct infusion of a pure standard. The characteristic fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate moiety (507.3 Da).[4]

Table 3: Example MRM Transitions for Acyl-CoAs

This table provides illustrative MRM transitions for common acyl-CoAs to demonstrate the typical fragmentation pattern.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810.1303.0
Succinyl-CoA868.1361.0
Hexanoyl-CoA866.2359.1
Palmitoyl-CoA1006.4499.4
This compound[M+H]⁺[M+H - 507.3]⁺

The MRM transition for this compound should be optimized based on its specific molecular weight.

References

Technical Support Center: Optimizing Chromatographic Separation of 3-oxo-acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-oxo-acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing chromatographic separations and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing 3-oxo-acyl-CoAs? The most significant challenge is often overcoming the "matrix effect" in biological samples.[1] Endogenous components can co-elute with the analytes and interfere with ionization in the mass spectrometer, leading to ion suppression (decreased signal) or enhancement, which causes inaccurate quantification.[1][2]

Q2: My 3-oxo-acyl-CoA signal is very low or absent. What are the first things I should check? For a complete loss of signal, systematically check the instrument, consumables, and sample stability.[2] First, confirm the mass spectrometer is functioning by infusing a known stable compound.[2] Prepare fresh standards and mobile phases to rule out degradation or contamination.[2] Ensure all instrument parameters (e.g., voltages, gas flows) are correct and that the electrospray is stable.[2] Acyl-CoAs are susceptible to hydrolysis, so ensure samples were kept cold and handled promptly.[1][2]

Q3: What type of chromatography column is best for 3-oxo-acyl-CoA separation? Reversed-phase chromatography with a C18 column is the most common and effective choice for separating short- to long-chain acyl-CoAs, including 3-oxo species.[1][3] C18 columns provide strong hydrophobic retention of the acyl chains.[4] While C8 columns can also be used and may offer shorter analysis times due to lower hydrophobicity, C18 columns generally provide better separation for more complex mixtures of acyl-CoAs.[4][5]

Q4: Can I analyze 3-oxo-acyl-CoAs without a mass spectrometer? Yes, HPLC with UV detection is a widely accessible and reliable method. The adenine ring in the coenzyme A moiety has a strong UV absorbance at approximately 254-260 nm, allowing for detection.[6][7][8] While LC-MS/MS offers superior sensitivity and specificity, HPLC-UV is a robust alternative, particularly for less complex samples or when a mass spectrometer is unavailable.[6]

Q5: What is a suitable internal standard for quantifying 3-oxo-acyl-CoAs? The ideal internal standard is a stable isotope-labeled version of the specific 3-oxo-acyl-CoA being analyzed. If this is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are excellent choices as they are not typically found in most biological samples.[1][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Guide 1: Poor Peak Shape

Problem: My peaks are tailing (asymmetrical with a drawn-out tail).

  • Potential Cause 1: Secondary Interactions. Residual silanol groups on the silica-based column packing can interact with the polar head group of the acyl-CoA, causing tailing.

    • Solution: Lower the pH of your mobile phase (e.g., using formic or acetic acid) to suppress the ionization of the silanol groups. Alternatively, use a highly end-capped column or an ion-pairing reagent.[3]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.

  • Potential Cause 3: Extra-column Volume. Excessive tubing length or dead volume in fittings can cause peak broadening and tailing.

    • Solution: Use shorter, narrower-ID tubing and ensure all fittings are properly connected to minimize dead volume.

Problem: My peaks are fronting (asymmetrical with a sloping front).

  • Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can be distorted.

    • Solution: Reconstitute the dried sample extract in the initial mobile phase or a weaker solvent.[9]

  • Potential Cause 2: Column Overload. Similar to tailing, injecting too high a concentration can lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.[10]

Problem: My peaks are split or doubled.

  • Potential Cause 1: Sample Solvent Mismatch. Injecting the sample in a solvent that is not miscible with the mobile phase or is too strong can cause the peak to split.

    • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase. Reconstituting in the starting mobile phase is the safest approach.[9]

  • Potential Cause 2: Column Contamination or Void. Particulates on the column inlet frit or a void in the packing material can create two different flow paths for the analyte.[11]

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[11] Using a guard column can help prevent this.

  • Potential Cause 3: Co-elution. The split peak may actually be two different compounds eluting very close together.

    • Solution: Adjust the mobile phase gradient or temperature to improve separation. Injecting a smaller volume can sometimes help resolve if it is two co-eluting peaks.[11]

Guide 2: Low or No Signal in LC-MS

Problem: The signal for my 3-oxo-acyl-CoA is weak or nonexistent.

  • Potential Cause 1: Analyte Degradation. Acyl-CoAs are chemically unstable and can be hydrolyzed by enzymes or high pH.

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use acidic conditions (e.g., with sulfosalicylic acid or trichloroacetic acid) to quench enzymatic activity immediately after harvesting.[1][6] Store long-term at -80°C.[1]

  • Potential Cause 2: Inefficient Extraction. The analyte may not be efficiently recovered from the sample matrix.

    • Solution: Ensure tissue or cell homogenization is thorough.[1] A proven method is protein precipitation followed by solid-phase extraction (SPE) for sample cleanup and concentration.[1][2]

  • Potential Cause 3: Ion Suppression. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source.

    • Solution: Improve sample cleanup using SPE.[1] Optimize the chromatographic gradient to better separate the analyte from matrix components.[1] Use a suitable internal standard to normalize for matrix effects.[1]

  • Potential Cause 4: Suboptimal MS/MS Parameters. The mass spectrometer may not be properly tuned for your specific compound.

    • Solution: Optimize the precursor and product ion selection, collision energy, and cone voltage by infusing a pure standard of your 3-oxo-acyl-CoA. These parameters are instrument-specific.[1] For acyl-CoAs, the most common fragmentation is a neutral loss of the 5'-ADP moiety (507.3 Da).[3]

Data Presentation: Chromatographic Conditions

The following tables summarize typical quantitative parameters for the separation of acyl-CoAs using both LC-MS/MS and HPLC-UV methodologies.

Table 1: Example LC-MS/MS Parameters for 3-oxo-acyl-CoA Analysis

Parameter Condition 1 Condition 2
LC System UHPLC HPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[1] C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 10 mM Ammonium Acetate in Water[1] 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[1] Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 10 minutes[1] Linear gradient from 2% to 95% B over 15 minutes[6]
Flow Rate 0.3 mL/min[1] 0.3 mL/min[6]
Injection Volume 5-10 µL[1] 10 µL[6]
MS Ionization ESI+[1] ESI+

| MS Analysis Mode | Multiple Reaction Monitoring (MRM)[1] | MRM / Neutral Loss Scan |

Table 2: Example HPLC-UV Parameters for 3-oxo-acyl-CoA Analysis

Parameter Condition 1 Condition 2
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[6] C18 Reversed-Phase (Kinetex 4.6 x 100 mm, 2.6 µm)[12]
Mobile Phase A 50 mM Potassium Phosphate (pH 5.3)[6] 150 mM NaH₂PO₄
Mobile Phase B Acetonitrile[6] 9% Methanol in Mobile Phase A[12]
Gradient 5% to 65% B over 30 minutes[6] Isocratic
Flow Rate 1.0 mL/min[6] 0.8 mL/min[12]
Detection UV Absorbance at 254 nm[6] UV Absorbance at 254 nm[12]

| Column Temp. | 30°C[6] | Ambient |

Experimental Protocols

Protocol 1: Sample Preparation from Tissue using Protein Precipitation

This protocol is adapted from established methods for acyl-CoA extraction.[6]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

  • Quenching & Extraction: Immediately add 1 mL of an ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid or 10% trichloroacetic acid) containing a known amount of internal standard (e.g., C17:0-CoA).[6] Homogenize thoroughly until no visible tissue fragments remain.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube.

  • Drying (Optional): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step is useful for concentrating the sample.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your chromatography run.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is highly recommended for complex biological matrices to reduce ion suppression. This protocol follows protein precipitation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step (Protocol 1, step 5) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water containing a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.

  • Elution: Elute the 3-oxo-acyl-CoAs from the cartridge with 1-2 mL of methanol or acetonitrile.

  • Drying & Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Tissue Tissue/Cell Sample Homogenize Homogenization & Quenching (Acid) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE DryRecon Dry & Reconstitute Supernatant->DryRecon Direct Analysis SPE->DryRecon Inject Inject into HPLC/UHPLC DryRecon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (MS/MS or UV) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: General experimental workflow for the analysis of 3-oxo-acyl-CoAs.

troubleshooting_low_signal Start Low or No Signal Observed CheckMS Check MS Performance (Infuse Standard) Start->CheckMS MS_OK MS OK? CheckMS->MS_OK FixMS Troubleshoot MS (Tune, Calibrate, Clean) MS_OK->FixMS No CheckSample Analyte Degradation? MS_OK->CheckSample Yes FixMS->CheckMS ImproveHandling Improve Sample Handling (Keep Cold, Use Acid) CheckSample->ImproveHandling Yes CheckCleanup Matrix Suppression? CheckSample->CheckCleanup No Success Signal Restored ImproveHandling->Success ImproveCleanup Optimize SPE & Chromatography CheckCleanup->ImproveCleanup Yes CheckCleanup->Success No (Re-evaluate MS params) ImproveCleanup->Success troubleshooting_peak_shape Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckSolvent Check Sample Solvent vs. Mobile Phase Start->CheckSolvent SolventOK Solvent OK? CheckSolvent->SolventOK FixSolvent Reconstitute in Initial Mobile Phase SolventOK->FixSolvent No CheckColumn Check Column Health (Pressure, Age) SolventOK->CheckColumn Yes Success Good Peak Shape FixSolvent->Success ColumnOK Column OK? CheckColumn->ColumnOK FixColumn Flush or Replace Column & Check Fittings ColumnOK->FixColumn No CheckMethod Check Method Parameters (pH, Overload) ColumnOK->CheckMethod Yes FixColumn->Success MethodOK Method OK? CheckMethod->MethodOK FixMethod Adjust pH, Buffer, or Injection Volume MethodOK->FixMethod No MethodOK->Success Yes FixMethod->Success

References

Technical Support Center: 3-Oxo-OPC4-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxo-OPC4-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation during sample preparation. The following recommendations are based on established principles for handling labile 3-oxo-acyl-CoA esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

The primary routes of degradation for this compound are enzymatic hydrolysis and chemical instability.[1] Key factors include:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond.[1] These enzymes are prevalent in cells and must be inactivated immediately upon cell lysis.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.[1][2]

  • Thermal Decomposition: Elevated temperatures significantly accelerate both enzymatic and chemical degradation.[1]

Q2: What is the optimal pH range for working with this compound?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1][2] Stability markedly decreases in alkaline conditions (pH above 8.0), where the thioester bond is prone to hydrolysis.[1] Extraction protocols often utilize buffers with a pH around 4.9.[1]

Q3: How critical is temperature control during sample processing?

Temperature control is absolutely critical. It is essential to maintain samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure to minimize both enzymatic activity and chemical hydrolysis.[1] All buffers, solvents, and equipment should be pre-chilled.

Q4: What types of enzymes can degrade this compound?

The main class of enzymes responsible for the degradation of acyl-CoA molecules are acyl-CoA thioesterases (ACOTs). These enzymes catalyze the hydrolysis of the thioester bond, converting the acyl-CoA back to its corresponding free fatty acid and Coenzyme A. Additionally, in biological systems, enzymes like 3-oxoadipyl-CoA thiolase are involved in the cleavage of 3-oxoacyl-CoAs as part of metabolic pathways.

Q5: How should I store this compound standards and samples?

Proper storage is crucial for maintaining the integrity of your analyte.

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and consider storing under an inert gas like nitrogen or argon.[2]
Aqueous Working Solution2-8°CUse within 1 dayAlways prepare fresh before each experiment.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: Consistently Low or No Analyte Signal After Extraction

Potential Cause Solution
Incomplete Quenching of Enzymatic Activity: Cellular thioesterases rapidly degrade the target molecule upon cell lysis.[1]Immediate Quenching: This is the most critical step. For tissue samples, flash-freeze in liquid nitrogen.[1] For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol at -80°C directly to the culture plate.[1]
Non-Optimal pH of Extraction Buffers: Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1]Use Acidic Buffers: Employ an acidic extraction buffer. A common choice is a potassium phosphate buffer (100 mM) at a pH of 4.9.[1]
High Temperature During Sample Processing: Degradation rates increase significantly with temperature.[1]Maintain Cold Conditions: Ensure all steps (homogenization, centrifugation, etc.) are performed on ice or in a cold room (0-4°C). Use pre-chilled tubes, buffers, and solvents.[1]
Oxidation: The thiol group of Coenzyme A (a potential degradation product) can be oxidized.Degas Buffers and Solvents: Remove dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.[2]

Experimental Protocols

Protocol 1: Sample Quenching and Extraction from Cell Culture

  • Cell Culture Quenching:

    • Aspirate the cell culture medium.

    • Immediately add ice-cold phosphate-buffered saline (PBS) to wash the cells.

    • Aspirate the PBS and add 3 mL of ice-cold PBS. Scrape the cells and transfer them to a 15 mL polypropylene centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Extraction:

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.

    • Resuspend the cell pellet.

    • Add 270 µL of ice-cold acetonitrile, vortex, and/or sonicate to ensure homogeneity.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins.

    • Carefully collect the supernatant for analysis.

Protocol 2: Sample Extraction from Tissue

  • Tissue Homogenization:

    • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.

    • Weigh the frozen tissue and homogenize it in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) on ice.

  • Protein Precipitation:

    • Add an equal volume of ice-cold acetonitrile or a solution of 2.5% (w/v) sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.[3]

    • Vortex vigorously for 1 minute.

  • Centrifugation and Collection:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate analysis or store at -80°C.[3]

Visualizations

Logical Relationships in Sample Preparation

cluster_prep Sample Preparation Workflow for this compound cluster_degradation Key Degradation Pathways to Mitigate Start Sample Collection (Cells or Tissue) Quench Immediate Quenching (Liquid N2 or Cold Solvent) Start->Quench Critical Step: Prevent Enzymatic Degradation Homogenize Homogenization (Ice-cold Acidic Buffer, pH 4-6) Quench->Homogenize Enzymatic Enzymatic Hydrolysis (Thioesterases) Precipitate Protein Precipitation (Acetonitrile or SSA) Homogenize->Precipitate Chemical Chemical Hydrolysis (Non-optimal pH) Thermal Thermal Decomposition (Elevated Temperature) Centrifuge Centrifugation (4°C) Precipitate->Centrifuge Analyze Supernatant Analysis (LC-MS/MS) Centrifuge->Analyze

Caption: Workflow for preventing this compound degradation.

Signaling Pathway of Potential Degradation

cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Metabolite This compound Enzyme Acyl-CoA Thioesterase (ACOT) Metabolite->Enzyme Hydrolysis Condition Alkaline pH / High Temp Metabolite->Condition Hydrolysis Products_Enzymatic Free Fatty Acid + CoASH Enzyme->Products_Enzymatic Products_Chemical Free Fatty Acid + CoASH Condition->Products_Chemical

Caption: Major degradation pathways of this compound.

References

Technical Support Center: 3-Oxo-OPC4-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-4-pentyloctanoyl-CoA (3-Oxo-OPC4-CoA) and other long-chain acyl-CoA esters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from biological samples.

Issue 1: Low Recovery of this compound

Low recovery of the target analyte is a frequent challenge in acyl-CoA extraction. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Incomplete Cell Lysis Ensure thorough homogenization or sonication of the tissue or cell pellet to effectively disrupt cellular structures and release intracellular contents. For tougher tissues, consider cryogenic grinding.
Enzymatic Degradation Immediately quench enzymatic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled organic solvent like methanol at -80°C. Acyl-CoA thioesterases can rapidly degrade the target molecule.[1]
Chemical Instability Maintain a slightly acidic pH (around 4.9-6.0) throughout the extraction process, as the thioester bond is prone to hydrolysis in alkaline conditions.[1] Keep samples on ice at all times to minimize thermal degradation.[1]
Suboptimal Extraction Solvents Use a proven solvent system for long-chain acyl-CoAs, such as a two-phase system of chloroform/methanol/water or an acetonitrile-based extraction.[2][3] Ensure solvent ratios are accurate.
Poor Phase Separation After solvent addition and mixing, ensure complete separation of the aqueous and organic phases by adequate centrifugation. Incomplete separation can lead to loss of the analyte.[4]
Analyte Adsorption Acyl-CoAs can adhere to plasticware. Use polypropylene tubes and pre-rinse all plasticware with the extraction solvent to minimize this effect. Whenever possible, opt for glass.[4]

Issue 2: Poor Phase Separation or Emulsion Formation

The formation of an emulsion between the aqueous and organic layers is a common problem, particularly with lipid-rich samples.

Potential CauseRecommended Solution
High Lipid Content Samples with high fat content are prone to emulsion formation.[5]
Insufficient Centrifugation Increase the centrifugation speed and/or duration to facilitate a clearer separation of the phases.[4]
Gentle Mixing Instead of vigorous vortexing, gently invert the tubes to mix the phases. This can prevent the formation of stable emulsions.[5]
Solvent Modification Adding a small amount of a different organic solvent can sometimes help to break an emulsion by altering the properties of the mixture.[5]
Supported Liquid Extraction (SLE) For samples that consistently form emulsions, consider using SLE as an alternative to traditional liquid-liquid extraction.[5]

Issue 3: Sample Contamination and Interfering Peaks in Analysis

Extraneous peaks in your analytical data (e.g., HPLC or LC-MS/MS) can interfere with the quantification of this compound.

Potential CauseRecommended Solution
Contaminants from Plasticware Phthalates and other plasticizers can leach from tubes and pipette tips. Use high-quality, solvent-resistant plastics or glass, and always include a blank extraction to identify such contaminants.[4]
Solvent Impurities Use HPLC or mass spectrometry-grade solvents to avoid introducing impurities.[4]
Glassware Residues Ensure glassware is meticulously cleaned with a laboratory-grade detergent, followed by extensive rinsing with deionized water and a final rinse with the extraction solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preventing the degradation of this compound during extraction?

A1: The most critical step is the rapid and effective quenching of enzymatic activity.[1] Cellular thioesterases are abundant and can quickly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1] Therefore, immediate processing of fresh samples on ice, or flash-freezing in liquid nitrogen for later use, is paramount.

Q2: What is the optimal pH for the extraction and storage of this compound?

A2: Acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Alkaline conditions (pH > 8.0) should be avoided as they promote the chemical hydrolysis of the thioester bond.[1] Extraction buffers are often maintained at a pH of approximately 4.9.[1][3]

Q3: Can I store my samples before extracting this compound?

A3: Yes, but proper storage is crucial. For short-term storage, keep samples at -80°C. For long-term storage, it is advisable to process the samples through the initial extraction steps and store the resulting extract at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[4]

Q4: Which analytical technique is best for quantifying this compound?

A4: High-performance liquid chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying acyl-CoA species.[6][7][8][9][10]

Experimental Protocols

Below is a generalized protocol for the extraction of long-chain acyl-CoAs like this compound from tissue samples, adapted from established methods.[2][3][6]

Protocol: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) using a glass homogenizer.

    • Add 1 mL of 2-propanol and continue homogenization.

  • Extraction:

    • Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the extraction buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a series of buffers to remove interfering substances (e.g., water, then a low concentration of organic solvent).

    • Elute the acyl-CoAs with an appropriate solvent, such as 2-propanol or a high concentration of acetonitrile.

  • Sample Concentration and Analysis:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for HPLC or LC-MS/MS analysis.

Visualizations

ExtractionWorkflow sample Tissue/Cell Sample homogenization Homogenization (Acidic Buffer, on Ice) sample->homogenization extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe wash Wash Cartridge spe->wash elution Elute Acyl-CoAs wash->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

AcylCoAMetabolism FA Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase AcylCoA Acyl-CoA (e.g., this compound) AcylCoA_Synthase->AcylCoA BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis SterolSynthesis Sterol Synthesis AcetylCoA->SterolSynthesis

Caption: Generalized metabolic pathway of Acyl-CoAs.

References

enhancing sensitivity for low-level 3-Oxo-OPC4-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level 3-Oxo-OPC4-CoA.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the detection of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: Low or No Signal Intensity

Question: I am not seeing a signal, or the signal for my this compound is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low or no signal is a common issue when detecting low-abundance analytes like this compound. Here is a step-by-step guide to troubleshoot this problem:

Troubleshooting Workflow for Low/No Signal

Low_Signal_Troubleshooting start Start: Low or No Signal for this compound ms_check 1. Mass Spectrometer Check start->ms_check ms_ok MS is functioning ms_check->ms_ok Infuse a standard (e.g., caffeine). Is there a stable, strong signal? ms_issue Address MS Issue ms_check->ms_issue No lc_check 2. LC System Check lc_ok LC is functioning lc_check->lc_ok Inject a standard mix. Are peaks sharp and reproducible? lc_issue Address LC Issue lc_check->lc_issue No sample_prep_check 3. Sample Preparation & Stability Check sample_ok Sample Prep is likely OK sample_prep_check->sample_ok Review protocol. Are samples kept cold and processed quickly? sample_issue Address Sample Prep/Stability Issue sample_prep_check->sample_issue No method_opt_check 4. Method Optimization signal_improved Signal Improved method_opt_check->signal_improved Optimize MS parameters (e.g., MRM transitions, collision energy). Consider derivatization. ms_ok->lc_check Yes lc_ok->sample_prep_check Yes sample_ok->method_opt_check Yes

Caption: A step-by-step workflow for troubleshooting low or no signal for this compound.

Detailed Troubleshooting Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a known, stable compound (e.g., reserpine, caffeine) directly into the mass spectrometer.

    • Expected Outcome: A strong, stable signal.

    • If No Signal: The issue is likely with the mass spectrometer itself. Check tuning, calibration, and source conditions (e.g., gas flows, temperatures, voltages).[1]

  • Check the Liquid Chromatography System:

    • Action: Inject a standard mixture of compounds that are known to work well with your column and mobile phases.

    • Expected Outcome: Sharp, symmetrical, and reproducible peaks with expected retention times.

    • If Peaks are Broad, Tailing, or Absent: There may be an issue with the LC system. Check for leaks, pump issues (e.g., loss of prime), column degradation, or incorrect mobile phase composition.[1][2]

  • Evaluate Sample Preparation and Analyte Stability:

    • Action: Review your sample preparation protocol. Acyl-CoAs are susceptible to degradation.[3][4]

    • Key Considerations:

      • Temperature: Were samples kept on ice or at 4°C throughout the extraction process?[4]

      • pH: Acyl-CoAs can hydrolyze in alkaline or strongly acidic conditions. Ensure the pH of your extraction and final solution is appropriate. A slightly acidic to neutral pH is generally recommended.[4][5]

      • Storage: Samples should be stored at -80°C as a dry pellet if not analyzed immediately.[4]

      • Extraction Efficiency: Protein precipitation with an agent like 5-sulfosalicylic acid (SSA) is a common method. Ensure complete precipitation and careful collection of the supernatant.[6] Solid-phase extraction (SPE) can also be used for cleanup but needs to be optimized to prevent sample loss.[3]

  • Optimize the LC-MS/MS Method:

    • Action: Ensure your method is optimized for this compound.

    • Key Parameters to Check:

      • MS/MS Transitions (MRM): Are you using the correct precursor and product ions? For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed in positive ion mode. Another common fragment is at m/z 428.[4][7]

      • Collision Energy: Optimize the collision energy for your specific instrument and analyte to ensure efficient fragmentation.

      • Ionization: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoAs.[6] Ensure the source parameters are optimized.

      • Chromatography: A C18 reversed-phase column is commonly used. Poor peak shape can be improved by using ion-pairing agents or adjusting the mobile phase pH.[4]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Question: My peak for this compound is tailing or broad. How can I improve the peak shape?

Answer: Poor peak shape can compromise sensitivity and integration accuracy. Here are some common causes and solutions:

Potential Cause Troubleshooting Suggestion
Column Overload Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.
Secondary Interactions Add an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase to improve peak shape for polar compounds on a C18 column. Alternatively, adjust the mobile phase pH.[4]
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Use a guard column to protect the analytical column.[2]
Extra-Column Volume Ensure that the tubing connecting the injector, column, and mass spectrometer is as short as possible and has a small internal diameter.
Inappropriate Mobile Phase Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Issue 3: High Background or Matrix Effects

Question: I am observing high background noise or suspect ion suppression in my samples. What can I do?

Answer: Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a common challenge in biological samples.

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after protein precipitation to remove interfering substances like salts and phospholipids.[3]

  • Enhance Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC gradient.[4]

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in sample preparation. If not available, use a structurally similar acyl-CoA that is not present in the sample.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for detecting this compound in biological samples?

A1: A common and effective method involves protein precipitation with an acid, followed by centrifugation.[6] See the detailed experimental protocol below. For cleaner samples, an additional solid-phase extraction (SPE) step can be beneficial.[3]

Q2: What are the typical LC-MS/MS parameters for acyl-CoA analysis?

A2: While specific parameters for this compound are not widely published, a method can be adapted from similar short-chain acyl-CoAs.[6]

Parameter Typical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or an ion-pairing agent
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive Mode[6]
MS/MS Mode Multiple Reaction Monitoring (MRM)
Characteristic Transitions Precursor ion [M+H]+ -> [M+H-507]+ (Neutral loss of 507 Da)[4][7]Precursor ion [M+H]+ -> m/z 428[4][7]

Q3: How can I enhance the sensitivity of my assay for very low levels of this compound?

A3:

  • Optimize Sample Preparation: Ensure minimal sample loss and degradation. Concentrate the sample if possible.

  • Derivatization: While not standard for acyl-CoAs, chemical derivatization can improve ionization efficiency and sensitivity for some classes of molecules. This could be an exploratory option if sensitivity remains an issue.

  • Use a High-Sensitivity Mass Spectrometer: Modern triple quadrupole or high-resolution mass spectrometers offer superior sensitivity.

  • Method Optimization: Fine-tune all LC and MS parameters, including injection volume, gradient profile, and MS source settings.

Q4: Where does this compound fit into metabolic pathways?

A4: this compound is an intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in defense responses.[8] The pathway begins with linolenic acid and involves a series of enzymatic steps in the chloroplast and peroxisome.

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic Acid Linolenic Acid AOS/AOC AOS/AOC Linolenic Acid->AOS/AOC 13-HPOT 13-HPOT OPDA OPDA 13-HPOT->OPDA AOS/AOC->13-HPOT OPR3 OPR3 OPDA->OPR3 OPC-CoA Ligase OPC-CoA Ligase OPR3->OPC-CoA Ligase This compound This compound OPC-CoA Ligase->this compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Jasmonic Acid Jasmonic Acid Beta-oxidation->Jasmonic Acid

Caption: A simplified diagram of the jasmonic acid biosynthesis pathway, highlighting the role of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is adapted from methods for short-chain acyl-CoA analysis and is suitable for cell cultures or tissue samples.[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) containing a suitable internal standard (e.g., a non-endogenous odd-chain acyl-CoA)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • Sample Collection:

    • For Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.

    • For Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and wash the pellet twice with ice-cold PBS.

    • For Tissues: Weigh the tissue and keep it on ice.

  • Lysis and Protein Precipitation:

    • Add 200 µL of ice-cold 2.5% SSA with internal standard to the cell pellet or homogenized tissue.

    • For adherent cells, scrape the cells in the SSA solution.

    • Transfer the lysate to a microcentrifuge tube.

  • Vortexing:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow start Start: Cell Pellet or Tissue wash Wash with Ice-Cold PBS start->wash lyse Add Ice-Cold 2.5% SSA with Internal Standard wash->lyse vortex Vortex for 1 minute lyse->vortex centrifuge Centrifuge at 15,000 x g for 10 min at 4°C vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Caption: A typical workflow for the extraction of this compound from biological samples.

References

Technical Support Center: Analysis of 3-Oxo-OPC4-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxo-OPC4-CoA and other acyl-CoA species from biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma or tissue, endogenous components such as phospholipids, salts, and other metabolites can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] Ion suppression is the more common phenomenon observed in LC-MS/MS analysis of biological samples.[2]

Q2: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?

A2: The primary sources of matrix effects in biological samples for acyl-CoA analysis are phospholipids from cell membranes, which are abundant in plasma and tissue extracts.[2] These molecules can co-elute with the analytes of interest and compete for ionization, leading to signal suppression. Other endogenous components like salts, fatty acids, and cholesterol can also contribute to matrix effects.[2]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. Several strategies can be employed:

  • Protein Precipitation (PPT): A simple and common method to remove proteins using organic solvents like methanol, acetonitrile, or by using acids like 5-sulfosalicylic acid (SSA).[4][5] However, PPT alone may not be sufficient to remove phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids. A wash step with a nonpolar solvent like petroleum ether can be used to remove nonpolar lipids.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[4] However, care must be taken as some SPE methods can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[4][6]

Q4: What is the role of an internal standard in overcoming matrix effects for this compound quantification?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample processing. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus allowing for accurate correction of signal suppression or enhancement.[7] If a SIL-IS is not available, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) can be used as they are not typically present in biological samples.[6][8]

Q5: How can I assess the extent of matrix effects in my assay?

A5: The "post-extraction spike" method is a standard approach to quantitatively assess matrix effects.[2] This involves comparing the signal response of an analyte spiked into the extracted blank matrix to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and other acyl-CoAs.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound Sample Degradation: Acyl-CoAs are susceptible to degradation.Ensure rapid quenching of metabolic activity, keep samples on ice or at 4°C throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[6]
Inefficient Extraction: The extraction protocol may not be optimal for this compound.Test different extraction solvents. An 80% methanol solution has been shown to be effective for a broad range of acyl-CoAs.[9] Avoid acidic conditions with certain extraction solvents as this can lead to poor recovery.[9]
Poor Ionization: The mass spectrometer source conditions may not be optimized.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analyte. Acyl-CoAs generally ionize well in positive ion mode.[8]
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatography: The analytical column or mobile phase may not be suitable.Use a C18 reversed-phase column. Consider using ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to improve peak shape and resolution.[6][10]
Sample Solvent Mismatch: The solvent used to reconstitute the sample may be too strong, causing peak distortion.Reconstitute the dried extract in a solvent that is weaker than or matches the initial mobile phase composition. For reversed-phase chromatography, this is typically a high aqueous content solvent.[9]
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Automate sample preparation steps where possible. Ensure consistent timing and temperature control during extraction and incubation steps.
Uncorrected Matrix Effects: Significant and variable matrix effects between samples.Use a stable isotope-labeled internal standard for this compound. If unavailable, use an odd-chain acyl-CoA internal standard.[6][8]
Inaccurate Quantification Matrix Effects: Ion suppression or enhancement is leading to under- or overestimation.In addition to using a suitable internal standard, construct calibration curves in a matrix that closely matches the study samples (matrix-matched calibration).[6]
Non-Linearity of Calibration Curve: The calibration range may be too wide, or the regression model may be inappropriate.Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[4] Ensure the calibration standards are prepared in a consistent matrix.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Biological Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue powder.

    • Homogenize in a glass homogenizer with 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA).[11][12]

    • Add 2.0 mL of 2-propanol and homogenize again.[11][12]

  • Extraction:

    • Add 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile.[12]

    • Vortex the mixture for 5 minutes.[12]

    • Centrifuge at 1,900 x g for 5 minutes.[12]

  • Phase Separation:

    • Collect the upper aqueous phase containing the acyl-CoAs.[12]

    • Dilute the collected phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[12]

  • Sample Cleanup (Solid-Phase Extraction - Optional):

    • Condition an oligonucleotide purification column or a C18 SPE cartridge.

    • Load the diluted extract onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.[11]

  • Final Preparation:

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the dried pellet in an appropriate solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate with 20% acetonitrile).[9]

Protocol 2: Acyl-CoA Extraction from Cultured Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is suitable for the analysis of a broad range of acyl-CoAs, including more hydrophilic species, and avoids an SPE step.[4]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard.[6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[6]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a new tube.[6]

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize quantitative data from published literature on acyl-CoA analysis, which can serve as a benchmark for your experiments.

Table 1: Recovery of Acyl-CoAs with Different Extraction Methods

Acyl-CoAExtraction MethodRecovery (%)Reference
Long-Chain Acyl-CoAsIsopropanol/Acetonitrile Extraction with SPE70-80[11]
Broad Range (C2-C20)UHPLC-ESI-MS/MS with HILIC and RP90-111

Table 2: Lower Limits of Detection (LOD) for Acyl-CoAs using LC-MS/MS

Acyl-CoA SpeciesLower Limit of Detection (LOD)Reference
Short- to Long-Chain (C2-C20)1-5 fmol
Short-Chain Acyl-CoAs & CoA PrecursorsnM to sub-nM range[13]

Visualizations

Diagram 1: General Workflow for Acyl-CoA Analysis

Acyl-CoA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue or Cells) quench Metabolic Quenching (e.g., Liquid Nitrogen) start->quench homogenize Homogenization/ Lysis quench->homogenize extract Extraction (e.g., Organic Solvent, SSA) homogenize->extract cleanup Cleanup (e.g., SPE, LLE) extract->cleanup dry Dry Down cleanup->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: A generalized workflow for the analysis of acyl-CoAs from biological samples.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

Caption: A decision tree for troubleshooting low signal intensity in acyl-CoA analysis.

References

quality control measures for 3-Oxo-OPC4-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-OPC4-CoA measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound is a key intermediate in the jasmonate biosynthesis pathway in plants, which is crucial for plant defense responses. Accurate measurement of this compound is essential for understanding plant signaling pathways in response to stress and for the development of new herbicides or plant growth regulators.

Q2: What is the most common analytical method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the quantitative analysis of acyl-CoAs, including this compound.[1] This technique offers high sensitivity and selectivity, which is critical due to the low abundance and potential for interference from other cellular components.[1][2]

Q3: What are the critical considerations for sample preparation when measuring this compound?

Due to the inherent instability of acyl-CoAs in aqueous solutions, rapid and efficient sample preparation is crucial.[3] Key steps include immediate quenching of metabolic activity, often with cold solvents, followed by protein precipitation and extraction of the acyl-CoAs.[2] It is also important to minimize freeze-thaw cycles.

Q4: How should this compound standards and samples be stored?

For long-term stability, this compound standards and biological extracts should be stored at -80°C. One commercially available similar compound, 10:0 (3-Oxo) CoA, is recommended to be stored at -20°C for up to 3 months.[4] Repeated freeze-thaw cycles should be avoided to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the measurement of this compound.

Issue 1: Low or No Signal Detected for this compound
Potential Cause Recommended Solution
Degradation during sample preparation Ensure rapid quenching of metabolic activity at the time of sample collection. Keep samples on dry ice or in liquid nitrogen. Use pre-chilled solvents for extraction.
Inefficient extraction Optimize the extraction solvent. A common method for acyl-CoAs is protein precipitation with an acidic solution like sulfosalicylic acid (SSA).[2] Ensure thorough vortexing and centrifugation in the cold.
Poor ionization in the mass spectrometer Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs are typically analyzed in positive ion mode.[2] Ensure the mobile phase composition is compatible with efficient ionization.
Incorrect MS/MS transition Verify the precursor and product ion masses for this compound. For acyl-CoAs, a common fragmentation pattern involves the loss of the phosphopantetheine group.[5]
Instability in autosampler Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler set to 4°C.
Issue 2: High Variability in Replicate Measurements
Potential Cause Recommended Solution
Inconsistent sample preparation Standardize the extraction protocol across all samples. Ensure consistent timing for each step and use precise volumes.[6]
Precipitation in the autosampler vial After extraction and centrifugation, carefully transfer the supernatant to a new vial for analysis, avoiding any pelleted material.[2]
Matrix effects Use a stable isotope-labeled internal standard specific to this compound if available. If not, a structurally similar acyl-CoA can be used to normalize for extraction efficiency and ionization suppression/enhancement.
Carryover between injections Implement a rigorous needle wash protocol between samples. This may include strong organic solvents or acidic solutions to remove residual analyte from the injection system. A 0.1% phosphoric acid wash has been shown to be effective for some acyl-CoAs.[7]
Issue 3: Poor Chromatographic Peak Shape
Potential Cause Recommended Solution
Inappropriate column chemistry Reversed-phase chromatography with a C18 column is commonly used for acyl-CoA analysis.[5] Ensure the column is in good condition and has not been contaminated.
Suboptimal mobile phase composition Optimize the gradient elution profile. The mobile phase typically consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol.[2]
Secondary interactions with the column The phosphate groups on the CoA moiety can interact with the stationary phase, leading to tailing. The addition of a small amount of a competing acid to the mobile phase can sometimes improve peak shape.
Sample solvent mismatch Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plant Tissue

This protocol is adapted from established methods for acyl-CoA extraction.[2]

  • Harvesting: Flash-freeze plant tissue in liquid nitrogen immediately upon collection to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle or a bead beater with a suitable extraction buffer.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.[2]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that should be optimized for your specific instrument and application.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization in positive ion mode (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions for this compound will need to be determined by direct infusion of a standard or predicted based on its chemical structure.

Visualizations

experimental_workflow sample_collection 1. Sample Collection (Flash-freeze in liquid N2) homogenization 2. Homogenization (in cold buffer) sample_collection->homogenization extraction 3. Extraction & Protein Precipitation (ice-cold 2.5% SSA + IS) homogenization->extraction centrifugation 4. Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis 6. LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_analysis 7. Data Analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for this compound measurement.

troubleshooting_logic start Low/No Signal check_extraction Review Sample Extraction Protocol start->check_extraction extraction_ok Extraction OK? check_extraction->extraction_ok check_ms_params Verify MS/MS Parameters ms_params_ok MS/MS Params OK? check_ms_params->ms_params_ok check_stability Assess Analyte Stability stability_ok Stability OK? check_stability->stability_ok extraction_ok->check_ms_params Yes optimize_extraction Optimize Extraction extraction_ok->optimize_extraction No ms_params_ok->check_stability Yes optimize_ms Optimize MS Source & Transitions ms_params_ok->optimize_ms No minimize_degradation Minimize Degradation (e.g., use fresh samples) stability_ok->minimize_degradation No resolved Signal Restored stability_ok->resolved Yes optimize_extraction->resolved optimize_ms->resolved minimize_degradation->resolved

Caption: Troubleshooting logic for low or no signal issues.

References

Technical Support Center: Resolving Isomeric Interferences of 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 3-Oxo-OPC4-CoA, particularly concerning isomeric interferences.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric interferences when analyzing this compound?

A1: Based on the structure of this compound, researchers may encounter interference from several types of isomers:

  • Positional Isomers: The oxo (=O) group is located at the C-3 position of the acyl chain. Isomers with the oxo group at other positions (e.g., 2-Oxo-OPC4-CoA, 4-Oxo-OPC4-CoA) could be present, arising from enzymatic or chemical processes.

  • Stereoisomers: The this compound molecule contains multiple chiral centers, particularly within the cyclopentenyl ring of the octadecanoid chain. This can lead to the presence of diastereomers or enantiomers which may have different biological activities but can be difficult to separate analytically.

Q2: Why is it critical to resolve these isomeric interferences?

Q3: What is the typical mass spectrometric fragmentation pattern for this compound and its isomers?

A3: In positive ion mode mass spectrometry, acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da. Another common fragment ion is observed at m/z 428, resulting from the cleavage at the 5' diphosphate.[1] Since isomers have the same mass, they will show identical precursor and major fragment ions, making chromatographic separation essential for their differentiation.

Q4: Can I distinguish isomers of this compound by mass spectrometry alone?

A4: Distinguishing isomers solely by mass spectrometry is challenging because they have the same mass-to-charge ratio (m/z). While some isomers might exhibit subtle differences in their fragmentation patterns under specific conditions, baseline chromatographic separation is the most reliable method for their individual identification and quantification.

Troubleshooting Guide

Issue 1: Co-elution of Peaks Suspected to be Isomers

Possible Cause: The chromatographic method lacks the selectivity to resolve isomers with very similar physicochemical properties.

Recommended Solutions:

  • Optimize the HPLC/UPLC Method:

    • Change the Stationary Phase: If using a standard C18 column, consider a column with a different chemistry. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions, which may aid in separating positional isomers. For stereoisomers, a chiral stationary phase (CSP) is necessary.

    • Modify the Mobile Phase:

      • Adjust the organic solvent composition (e.g., switch from acetonitrile to methanol or use a combination).

      • Alter the pH of the aqueous phase. For acyl-CoAs, a slightly acidic to neutral pH is often used.

      • Introduce an ion-pairing agent to improve peak shape and potentially resolve closely eluting compounds.

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Employ Chiral Chromatography for Stereoisomers:

    • Utilize a chiral column for the separation of enantiomers or diastereomers. Polysaccharide-based chiral stationary phases are widely used for a broad range of compounds.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Separation of Acyl-CoA Positional Isomers

This protocol is a general guideline and should be optimized for your specific instrument and isomers of interest.

  • Sample Preparation (from cell culture):

    • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant for LC-MS/MS analysis.[1]

  • UPLC Conditions:

    • Column: A C18 UHPLC column with an ion-pairing agent is a good starting point.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient, for example, starting at 2% B and increasing to 30% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition of the precursor ion [M+H]+ to the characteristic product ions.

      • For this compound, this would involve monitoring the transition to the fragment representing the neutral loss of 507 Da and the fragment at m/z 428.

    • Collision Energy: Optimize for the specific analyte.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data for resolved isomers. Actual values will be experiment-dependent.

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
Isomer A5.21.2 x 10^61.5
Isomer B5.88.5 x 10^51.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture quenching Quenching & Lysis cell_culture->quenching extraction Extraction quenching->extraction uplc UPLC Separation extraction->uplc Inject Extract msms MS/MS Detection uplc->msms integration Peak Integration msms->integration Acquire Data quantification Quantification integration->quantification final_result final_result quantification->final_result Final Results

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_logic start Co-eluting Isomers Detected check_column Is the column appropriate? start->check_column change_column Switch to a different stationary phase (e.g., Phenyl-Hexyl or Chiral) check_column->change_column No optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) check_column->optimize_mobile_phase Yes change_column->optimize_mobile_phase optimize_gradient Optimize Gradient Profile (shallower gradient) optimize_mobile_phase->optimize_gradient resolved Isomers Resolved optimize_gradient->resolved Yes not_resolved Still not resolved optimize_gradient->not_resolved No not_resolved->change_column

Caption: Troubleshooting logic for resolving co-eluting isomers.

References

Technical Support Center: Optimization of Enzyme Kinetics with 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzyme kinetics involving 3-Oxo-OPC4-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer frequently asked questions to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters to consider for optimizing an enzyme assay with this compound?

A1: Foundational parameters for any enzyme assay include temperature, pH, and buffer composition.[1][2] Enzymes exhibit optimal activity within a specific range for each of these factors.[1][2] It is recommended to start with a buffer system that is known to be compatible with similar enzymes and to perform initial screens to determine the optimal pH and temperature for your specific enzyme. Additionally, ensure the purity of your enzyme and substrate, as contaminants can significantly interfere with kinetic measurements.

Q2: How do I determine the optimal concentration of my enzyme and this compound?

A2: To determine the optimal enzyme concentration, you should aim for a concentration that yields a linear reaction rate over a reasonable time course (e.g., 5-10 minutes).[3] This is typically achieved when the initial velocity is directly proportional to the enzyme concentration. For the substrate, this compound, you will need to perform substrate titration experiments to determine the Michaelis constant (Km), which is the substrate concentration at half-maximal velocity (Vmax).[4][5] A common starting point is to test a range of substrate concentrations from 0.1 to 10 times the expected Km.

Q3: My reaction rate is not linear over time. What could be the cause?

A3: Non-linear reaction rates can arise from several factors, including substrate depletion, product inhibition, enzyme instability, or assay artifacts.[6] If the substrate concentration is too low, it will be rapidly consumed, leading to a decrease in the reaction rate.[6] Product inhibition occurs when the product of the reaction binds to the enzyme and reduces its activity.[6] Enzyme instability can be caused by suboptimal buffer conditions, temperature, or the presence of proteases. It is crucial to measure the initial velocity of the reaction, which is the linear phase before these factors become significant.[6][7]

Q4: I am observing high background noise or a high rate in my no-enzyme control. What should I do?

A4: A high background signal in the absence of your enzyme can indicate several issues. The substrate, this compound, might be unstable and degrading spontaneously under the assay conditions, leading to a product-like signal. Alternatively, there could be a contaminating enzyme in your substrate preparation or one of the assay reagents.[8] To troubleshoot this, test the stability of your substrate and all reagents individually under the assay conditions. If a coupled enzyme assay is being used, the coupling enzyme might be reacting with your primary substrate.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low enzyme activity 1. Inactive enzyme.- Verify enzyme activity with a known positive control substrate if available.- Check for proper enzyme storage and handling. Avoid repeated freeze-thaw cycles.[9]
2. Incorrect assay conditions (pH, temperature).- Perform a pH and temperature optimization screen.[1]
3. Missing cofactor.- Verify if the enzyme requires a specific cofactor for its activity and ensure it is present in the assay buffer at an optimal concentration.
4. Inhibitor present in the buffer or substrate solution.- Test for inhibitors by dialyzing the enzyme or using a different buffer system.
Inconsistent or non-reproducible results 1. Pipetting errors.- Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations.[9]
2. Inconsistent incubation times.- Use a timer and ensure all reactions are started and stopped consistently.
3. Reagent instability.- Prepare fresh reagents, especially the substrate this compound, for each experiment.[10]
4. Temperature fluctuations.- Ensure all components are equilibrated to the assay temperature before starting the reaction.[7]
High substrate concentration does not lead to saturation (no plateau in the Michaelis-Menten plot) 1. Km is much higher than the substrate concentrations tested.- Increase the concentration range of this compound in your experiment.[8]
2. Substrate inhibition.- At very high concentrations, some substrates can inhibit enzyme activity. Test an even broader range of substrate concentrations to identify a potential decrease in velocity at higher concentrations.
3. Contaminating enzyme activity.- Ensure the purity of your enzyme preparation.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol aims to find the enzyme concentration that results in a linear rate of product formation.

  • Prepare a reaction master mix: This should contain the assay buffer, this compound at a saturating concentration (e.g., 5-10 times the expected Km), and any necessary cofactors.

  • Aliquot the master mix: Distribute the master mix into a series of reaction tubes or wells of a microplate.

  • Prepare enzyme dilutions: Create a serial dilution of your enzyme stock solution.

  • Initiate the reaction: Add varying concentrations of the enzyme to the reaction aliquots.

  • Monitor the reaction: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Analyze the data: Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.

Protocol 2: Determining Km and Vmax for this compound

This protocol describes how to determine the key kinetic parameters for your enzyme with this compound as the substrate.

  • Prepare a reaction master mix: This should contain the assay buffer, the optimal concentration of your enzyme (determined from Protocol 1), and any necessary cofactors.

  • Prepare substrate dilutions: Create a serial dilution of your this compound stock solution.

  • Initiate the reaction: Add the varying concentrations of this compound to aliquots of the enzyme master mix.

  • Measure initial velocities: For each substrate concentration, determine the initial rate of the reaction.[7]

  • Analyze the data: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, this compound) P2 Determine Optimal Enzyme Concentration P1->P2 A1 Set up Reactions with Varying [this compound] P2->A1 A2 Measure Initial Velocities A1->A2 D1 Plot Velocity vs. [Substrate] A2->D1 D2 Non-linear Regression (Michaelis-Menten Fit) D1->D2 D3 Determine Km and Vmax D2->D3

Caption: Workflow for determining enzyme kinetic parameters.

Troubleshooting_Logic Start Problem Encountered Q1 Is there any enzyme activity? Start->Q1 Q2 Are the results reproducible? Q1->Q2 Yes Sol1 Check enzyme integrity and assay conditions (pH, temp) Q1->Sol1 No Q3 Is the reaction linear? Q2->Q3 Yes Sol2 Review pipetting technique and reagent stability Q2->Sol2 No Sol3 Check for substrate depletion or product inhibition Q3->Sol3 No End Problem Resolved Q3->End Yes Sol1->End Sol2->End Sol3->End

References

Validation & Comparative

A Comparative Analysis of 3-Oxo-OPC4-CoA Levels in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-Oxo-OPC4-CoA levels in varying biological states, primarily focusing on its role as a key intermediate in the jasmonic acid (JA) biosynthetic pathway, a critical component of plant defense signaling. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the dynamics of jasmonate signaling and identify potential targets for modulating plant stress responses.

Introduction to this compound

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyryl-CoA, or this compound, is a crucial, yet transient, intermediate in the biosynthesis of jasmonic acid. This pathway is a cornerstone of a plant's ability to respond to a wide array of biotic and abiotic stresses, including insect herbivory and wounding. The synthesis of JA begins in the chloroplast and concludes in the peroxisome, where a series of β-oxidation steps shorten the carboxylic acid side chain of the precursor molecule, 12-oxo-phytodienoic acid (OPDA). This compound is one of the final intermediates in this peroxisomal cascade before the formation of JA. Due to its transient nature, direct quantification of this compound is technically challenging and, as a result, literature with direct comparative data is scarce. However, by examining the levels of its precursors and downstream products in response to stimuli and in various genetic backgrounds, we can infer the flux through this part of the pathway and the relative changes in this compound levels.

Comparative Analysis of Jasmonate Pathway Intermediates

CompoundGenotypeBiological StateConcentration (nmol/g FW)
OPDA Wild-TypeUnwounded (Control)~0.5
Wild-TypeWounded (2h)~4.5
OPR3-RNAiUnwounded (Control)~0.5
OPR3-RNAiWounded (2h)~4.5
JA Wild-TypeUnwounded (Control)Below detection limit
Wild-TypeWounded (2h)~1.5
OPR3-RNAiUnwounded (Control)Below detection limit
OPR3-RNAiWounded (2h)Below detection limit
JA-Ile Wild-TypeUnwounded (Control)Below detection limit
Wild-TypeWounded (40 min)~0.35
OPR3-RNAiUnwounded (Control)Below detection limit
OPR3-RNAiWounded (40 min)Below detection limit

Data adapted from Bosch et al., 2014.[1]

Inference on this compound Levels: In wild-type plants, wounding leads to a significant increase in JA and JA-Ile, indicating a high flux through the β-oxidation pathway where this compound is an intermediate.[1] Conversely, in the OPR3-silenced plants, the block in the pathway upstream of β-oxidation prevents the accumulation of JA and JA-Ile upon wounding, despite the significant accumulation of OPDA.[1] This strongly suggests that under wounded conditions in wild-type plants, the levels of this compound would be transiently elevated to support the synthesis of JA.

Experimental Protocols

The quantification of acyl-CoA esters, including this compound, is a technically demanding process due to their low abundance and instability. The most common and sensitive method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is a generalized procedure based on methods described for the analysis of acyl-CoA esters in plants.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Homogenize the powdered tissue in ice-cold extraction buffer containing internal standards.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoA esters.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water containing a low concentration of formic acid to remove interfering substances.

  • Elute the acyl-CoA esters with methanol.

  • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Procedure:

  • Inject the reconstituted extract onto the HPLC/UHPLC system.

  • Separate the acyl-CoA esters using a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing an ion-pairing agent or an acid like formic acid.

  • Ionize the eluting compounds using ESI in positive ion mode.

  • Perform Multiple Reaction Monitoring (MRM) on the mass spectrometer. This involves selecting the precursor ion for this compound and monitoring for specific product ions generated by collision-induced dissociation.

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the jasmonic acid biosynthetic pathway, highlighting the position of this compound, and a typical experimental workflow for its quantification.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid 13-HPOT 13(S)-HPOT Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8 OPC-8:0 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 3-Oxo-OPC6_CoA 3-Oxo-OPC-6:0-CoA OPC8_CoA->3-Oxo-OPC6_CoA β-oxidation (1st cycle) 3-Oxo-OPC4_CoA 3-Oxo-OPC-4:0-CoA 3-Oxo-OPC6_CoA->3-Oxo-OPC4_CoA β-oxidation (2nd cycle) JA Jasmonic Acid (JA) 3-Oxo-OPC4_CoA->JA β-oxidation (3rd cycle) OPDA_perox->OPC8 OPR3

Caption: Jasmonic acid biosynthesis pathway.

Experimental_Workflow Start Plant Tissue (e.g., Wounded vs. Control) Extraction Acyl-CoA Extraction Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification Comparison Comparative Analysis of this compound Levels Quantification->Comparison

Caption: Experimental workflow for quantification.

References

The Potential of 3-Oxo-OPC4-CoA as a Tuberculosis Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is in constant pursuit of improved diagnostic and prognostic tools. An ideal biomarker for TB would be sensitive, specific, and easily measurable, enabling early detection, monitoring of treatment response, and differentiation between active and latent infections. This guide explores the validation landscape of 3-Oxo-4-pregnene-20-carboxyl-CoA (3-Oxo-OPC4-CoA), a metabolite in the cholesterol degradation pathway of Mtb, as a potential disease biomarker. We compare its theoretical advantages and current standing against established and emerging alternative biomarkers for tuberculosis.

This compound: A Window into Mycobacterial Metabolism

This compound is an intermediate in the catabolism of the C3 side chain of bile acids and cholesterol by Mycobacterium tuberculosis.[1] This metabolic pathway is crucial for the bacterium's survival and persistence within the host. The degradation of host-derived cholesterol provides Mtb with a source of carbon and energy. Enzymes involved in this pathway, such as the acyl-CoA dehydrogenase FadE28-FadE29 which acts on this compound, are associated with the pathogenicity of Mtb.[1]

The rationale for investigating this compound as a biomarker lies in its specificity to the metabolic activity of Mtb. Its presence in a host sample could theoretically indicate an active infection. However, research into this compound as a clinical biomarker is still in its infancy, and it has not yet been validated for diagnostic use in humans.

Comparative Analysis of Tuberculosis Biomarkers

While this compound remains a theoretical biomarker, a diverse range of alternative biomarkers for tuberculosis are under active investigation and in various stages of clinical validation. These can be broadly categorized as host-response biomarkers and pathogen-derived biomarkers.

Quantitative Data Summary

The following table summarizes the performance characteristics of selected alternative biomarkers for tuberculosis. It is important to note that sensitivity and specificity can vary depending on the patient population (e.g., HIV status, age) and the specific assay used.

Biomarker CategoryBiomarkerSample TypeSensitivitySpecificityClinical Utility
Host-Response Interferon-Gamma Release Assays (IGRAs) BloodHigh (for infection)High (for infection)Cannot distinguish between active and latent TB.[2][3]
C-Reactive Protein (CRP) BloodModerate to HighLow to ModerateGeneral marker of inflammation, not specific to TB. Can be used for treatment monitoring.[2]
Interleukin-6 (IL-6) BloodModerateModeratePro-inflammatory cytokine, elevated in active TB.[2]
Tumor Necrosis Factor-alpha (TNF-α) BloodModerateModerateKey cytokine in the immune response to TB.[2]
IP-10 BloodHighModerateChemokine that shows promise in distinguishing active from latent TB, especially in immunocompromised individuals.[2][4]
Gene Signatures (e.g., RISK6, Sweeney3) BloodHighHighCan predict progression to active TB and distinguish active TB from other diseases.[2][5]
Pathogen-Derived Sputum Smear Microscopy SputumLow to ModerateHighSimple and rapid but has low sensitivity, especially in paucibacillary and extrapulmonary TB.
Nucleic Acid Amplification Tests (NAATs) (e.g., Xpert MTB/RIF) Sputum, other body fluidsHigh (in smear-positive), Moderate (in smear-negative)Very HighRapidly detects Mtb DNA and rifampicin resistance.[3]
Lipoarabinomannan (LAM) UrineLow (in HIV-negative), Moderate (in advanced HIV)HighUseful in diagnosing TB in severely immunocompromised individuals.[2][5]
Mycolic Acids Sputum, other body fluidsHigh (in culture-positive)HighSpecific components of the Mtb cell wall.[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are generalized protocols for key experiments cited in the context of TB biomarker research.

Interferon-Gamma Release Assay (IGRA)

Principle: IGRAs are whole-blood tests that measure the release of interferon-gamma (IFN-γ) from T-cells in response to stimulation by Mtb-specific antigens.

Methodology:

  • Blood Collection: Collect a whole blood sample from the patient in specialized tubes containing Mtb-specific antigens (ESAT-6, CFP-10), a positive control (mitogen), and a negative control (nil).

  • Incubation: Incubate the blood-filled tubes at 37°C for 16-24 hours to allow for T-cell stimulation and IFN-γ production.

  • Measurement: After incubation, centrifuge the tubes to separate the plasma. Measure the concentration of IFN-γ in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Interpretation: The result is interpreted by comparing the IFN-γ response in the antigen-containing tubes to the responses in the positive and negative control tubes. A significantly higher IFN-γ level in the antigen tubes compared to the negative control indicates a positive result.

Xpert MTB/RIF Assay (NAAT)

Principle: A real-time polymerase chain reaction (PCR) based assay that simultaneously detects Mtb DNA and mutations associated with rifampicin resistance.

Methodology:

  • Sample Processing: Sputum or another appropriate biological sample is treated with a reagent to liquefy the sample and inactivate the bacteria.

  • Cartridge Loading: The processed sample is transferred into a single-use Xpert MTB/RIF cartridge, which contains all the necessary reagents for PCR.

  • Automated Analysis: The cartridge is placed into the GeneXpert instrument. The instrument automates the remaining steps, including DNA extraction, amplification, and detection.

  • Results: The instrument provides a result in under two hours, indicating the presence or absence of Mtb DNA and whether rifampicin resistance-associated mutations were detected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Detection (Hypothetical for this compound)

Principle: LC-MS is a powerful analytical technique that separates chemical mixtures and identifies the components at a molecular level based on their mass-to-charge ratio. This would be the method of choice for detecting and quantifying a small molecule like this compound.

Methodology:

  • Sample Preparation: Extract metabolites from the biological sample (e.g., plasma, urine, or sputum) using a suitable solvent system (e.g., methanol/acetonitrile/water). This step aims to precipitate proteins and extract a broad range of metabolites.

  • Chromatographic Separation: Inject the extracted sample into a liquid chromatograph. The components of the mixture are separated as they pass through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

  • Mass Spectrometry Detection: The separated components from the LC elute directly into the mass spectrometer. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions.

  • Data Analysis: The data is processed to identify and quantify the molecules of interest. For this compound, a specific mass transition would be monitored for quantitative analysis (Selected Reaction Monitoring or SRM). The identity of the molecule would be confirmed by its retention time and fragmentation pattern.

Visualizing the Pathways

Mtb Cholesterol Degradation Pathway

Mtb_Cholesterol_Degradation Cholesterol Host Cholesterol OPC8_CoA OPC8-CoA Cholesterol->OPC8_CoA Multiple Steps 3_Oxo_OPC4_CoA This compound OPC8_CoA->3_Oxo_OPC4_CoA β-oxidation cycle 1 Propionyl_CoA Propionyl-CoA 3_Oxo_OPC4_CoA->Propionyl_CoA β-oxidation cycle 2 Acetyl_CoA Acetyl-CoA 3_Oxo_OPC4_CoA->Acetyl_CoA Further Degradation TCA_Cycle TCA Cycle (Energy & Biosynthesis) Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of cholesterol degradation in Mtb leading to this compound.

General Workflow for Biomarker Validation

Biomarker_Validation_Workflow Discovery Discovery (e.g., Metabolomics, Proteomics) Candidate Candidate Biomarker Identification (e.g., this compound) Discovery->Candidate Qualification Analytical Method Development & Qualification Candidate->Qualification Validation Clinical Validation in Independent Cohorts Qualification->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

References

Comparative Metabolic Roles of 3-Oxo-OPC4-CoA and 3-Oxo-OPC6-CoA in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and sequential functions of 3-Oxo-OPC4-CoA and 3-Oxo-OPC6-CoA, key intermediates in the biosynthesis of the plant hormone jasmonic acid.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for a plant's response to biotic and abiotic stresses, as well as for various developmental processes. The biosynthesis of JA occurs through the octadecanoid pathway, a metabolic route that involves enzymes in both the chloroplast and peroxisome. Within the peroxisome, a series of β-oxidation reactions shorten the octadecanoid precursor, 12-oxo-phytodienoic acid (OPDA), to produce JA. Key intermediates in this β-oxidation cascade are 3-oxo-4,5-dehydro-OPC-6-CoA (3-Oxo-OPC6-CoA) and 3-oxo-4,5-dehydro-OPC-4-CoA (this compound). While both are essential for the formation of JA, they have distinct, sequential roles determined by the substrate specificities of the peroxisomal β-oxidation enzymes. This guide provides a comparative analysis of the metabolic functions of 3-Oxo-OPC6-CoA and this compound, supported by available experimental insights and detailed methodologies for their study.

Metabolic Pathway Overview

The final steps of JA biosynthesis take place in the peroxisome and mirror the fatty acid β-oxidation pathway. The process begins with the import of OPDA into the peroxisome, where it is reduced and activated to its CoA ester, OPC-8:0-CoA. This molecule then undergoes successive rounds of β-oxidation. 3-Oxo-OPC6-CoA is the product of the first round of β-oxidation of 3-oxo-OPC8-CoA, and this compound is the product of the subsequent round acting on 3-Oxo-OPC6-CoA. Each cycle consists of four enzymatic reactions: acyl-CoA oxidation, enoyl-CoA hydration, 3-hydroxyacyl-CoA dehydrogenation, and 3-ketoacyl-CoA thiolytic cleavage.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC-8:0-CoA BetaOx1 β-oxidation (Cycle 1) OPC8_CoA->BetaOx1 Oxo_OPC6_CoA 3-Oxo-OPC6-CoA BetaOx1->Oxo_OPC6_CoA Acetyl-CoA BetaOx2 β-oxidation (Cycle 2) Oxo_OPC6_CoA->BetaOx2 Oxo_OPC4_CoA This compound BetaOx2->Oxo_OPC4_CoA Acetyl-CoA BetaOx3 β-oxidation (Cycle 3) Oxo_OPC4_CoA->BetaOx3 JA_CoA JA-CoA BetaOx3->JA_CoA Propionyl-CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA LC_MS_Workflow Start Plant Tissue Homogenization Extraction Acyl-CoA Extraction Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Separation LC Separation (C18) SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Enzyme_Assay_Workflow Cloning Gene Cloning & Expression Vector Construction Expression Recombinant Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Kinetic_Assay Enzyme Kinetic Assays (Spectrophotometric) Purification->Kinetic_Assay Substrate_Prep Synthesis/Purification of this compound & 3-Oxo-OPC6-CoA Substrate_Prep->Kinetic_Assay Data_Analysis Determination of Km and Vmax Kinetic_Assay->Data_Analysis

Navigating the Labyrinth of 3-Oxo-Acyl-CoA Detection: A Guide to Antibody-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of 3-oxo-acyl-CoAs in metabolism and disease, the direct detection of these small molecules presents a significant challenge. The lack of commercially available antibodies with specific affinity for 3-oxo-acyl-CoAs necessitates a shift in strategy towards indirect methods. This guide provides a comprehensive comparison of alternative antibody-based approaches, focusing on the enzymes that directly metabolize these key intermediates. We delve into the specificity and applications of antibodies targeting 3-oxoacyl-CoA thiolase (ACAA1) and 3-oxoacid CoA transferase (OXCT1/2), offering detailed experimental protocols and data to inform your research.

While the ideal tool—a highly specific antibody against 3-oxo-acyl-CoA—remains elusive, the enzymes that utilize these molecules as substrates offer a viable proxy for studying their metabolic flux and localization. By employing antibodies against ACAA1 and OXCT1/2, researchers can infer the activity and presence of 3-oxo-acyl-CoA-related pathways.

The Indirect Approach: Targeting Key Enzymes

The central strategy revolves around the principle that the expression levels and localization of enzymes like ACAA1 and OXCT1/2 can reflect the metabolic status of 3-oxo-acyl-CoAs.

Logical Flow for Indirect Detection of 3-Oxo-Acyl-CoA Metabolism Target 3-Oxo-Acyl-CoA No_Antibody Direct Antibody Detection (Currently Unavailable) Target->No_Antibody Limitation Indirect_Approach Indirect Approach: Targeting Metabolizing Enzymes Target->Indirect_Approach Alternative ACAA1 ACAA1 (3-Oxoacyl-CoA Thiolase) Indirect_Approach->ACAA1 OXCT OXCT1/2 (3-Oxoacid CoA Transferase) Indirect_Approach->OXCT Antibodies Commercially Available Antibodies ACAA1->Antibodies OXCT->Antibodies Applications Immunoassays (WB, IHC, ELISA) Antibodies->Applications Inference Inference of 3-Oxo-Acyl-CoA Metabolic Activity Applications->Inference Provides Data For

Caption: Indirect detection of 3-oxo-acyl-CoA metabolism.

Comparative Analysis of Commercially Available Antibodies

A variety of polyclonal and monoclonal antibodies against ACAA1 and OXCT1/2 are available from numerous suppliers. While manufacturers often claim high specificity, independent validation is crucial. The following tables summarize key characteristics of representative antibodies. It is important to note that comprehensive cross-reactivity data against a panel of related acyl-CoA metabolizing enzymes is often not provided by the manufacturers. Researchers are strongly encouraged to perform their own validation experiments.

Table 1: Comparison of Anti-ACAA1 Antibodies

Supplier Catalog Number Host Clonality Validated Applications Reported Reactivity Notes
Proteintech12319-2-APRabbitPolyclonalWB, IHC, IF/ICCHuman, Mouse, RatObserved MW of 41 kDa in WB.[1]
Atlas AntibodiesHPA006764RabbitPolyclonalWB, IHC, ICC-IFHuman, Mouse, RatEnhanced validation with independent antibody and orthogonal data.[2]
Sigma-AldrichSAB1405416MousePolyclonalWB, IFHumanFull-length human protein immunogen.[3]
Boster BioA07559-3RabbitPolyclonalWBHuman, Mouse, RatImmunogen is a recombinant fusion protein.[4]

Table 2: Comparison of Anti-OXCT1/2 Antibodies

Supplier Catalog Number Target Host Clonality Validated Applications Reported Reactivity Notes
Atlas AntibodiesHPA061425OXCT1RabbitPolyclonalIHC, ICC-IFHumanValidated against an independent antibody.[5]
Proteintech12175-1-APOXCT1RabbitPolyclonalWB, IHC, IF, IPHuman, Mouse, Rat, Monkey, PigRecognizes endogenous OXCT1.[6]
Thermo FisherPA5-52899OXCT1RabbitPolyclonalWB, IHC (P), ICC/IFHuman, Mouse, RatImmunogen is a recombinant protein.[7]
Assay GenieCAB14920OXCT2RabbitPolyclonalWB, IHCHumanBinds specifically to the OXCT2 protein.[8]
NovoPro164417OXCT2RabbitPolyclonalWBHumanImmunogen is a synthetic peptide.[9]

Signaling and Metabolic Pathway Context

To effectively utilize these antibodies, understanding the metabolic context is essential. 3-oxo-acyl-CoAs are central intermediates in fatty acid beta-oxidation and ketone body metabolism.

Metabolic Pathways Involving 3-Oxo-Acyl-CoA Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation Beta-Oxidation Cycle Fatty_Acyl_CoA->Beta_Oxidation Three_Oxoacyl_CoA 3-Oxo-Acyl-CoA Beta_Oxidation->Three_Oxoacyl_CoA ACAA1 ACAA1 Three_Oxoacyl_CoA->ACAA1 Acetyl_CoA Acetyl-CoA ACAA1->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA ACAA1->Shorter_Acyl_CoA Ketone_Bodies Ketone Bodies (e.g., Acetoacetate) OXCT1_2 OXCT1/2 Ketone_Bodies->OXCT1_2 Acetoacetyl_CoA Acetoacetyl-CoA OXCT1_2->Acetoacetyl_CoA Succinate Succinate OXCT1_2->Succinate Acetoacetyl_CoA->ACAA1 Succinyl_CoA Succinyl-CoA Succinyl_CoA->OXCT1_2

Caption: Key enzymes in 3-oxo-acyl-CoA metabolism.

Experimental Protocols

To aid in the practical application of these antibodies, detailed protocols for common immunoassays are provided below. These are generalized protocols and may require optimization for specific antibodies and sample types.

Western Blot Protocol

This protocol outlines the steps for detecting ACAA1 or OXCT1/2 in protein lysates.

Western Blot Workflow Sample_Prep 1. Sample Preparation (Lysate) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Non-specific sites) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-ACAA1) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

References

A Comparative Analysis of 3-Oxo-OPC4-CoA Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxo-OPC4-CoA (3-oxo-4-pregnene-20-carboxyl-CoA), a key intermediate in the catabolism of steroidal compounds. While extensively studied in the context of cholesterol and phytosterol degradation in Mycobacterium tuberculosis, direct comparative quantitative data for this specific molecule across diverse species remains limited. This guide, therefore, focuses on a comparative framework of the metabolic pathways where this compound and analogous structures are involved, primarily contrasting bacterial steroid degradation with the biosynthesis of jasmonates in plants.

Metabolic Pathways: A Tale of Two Kingdoms

The metabolism of this compound is a critical step in the side-chain degradation of steroids, a process that shares striking similarities with the β-oxidation of fatty acids. Here, we compare the well-elucidated pathway in Mycobacterium with the analogous jasmonate biosynthesis pathway in plants.

Bacterial Steroid Degradation: The Mycobacterium Model

In Mycobacterium tuberculosis, this compound is a central intermediate in the degradation of cholesterol, which is a crucial nutrient source for the bacterium during infection. The degradation of the C-3 side chain of the steroid nucleus involves a series of enzymatic reactions.

The metabolic fate of this compound in M. tuberculosis is depicted in the following pathway:

bacterial_steroid_degradation cluster_Mtb Cholesterol Side-Chain Degradation in Mycobacterium tuberculosis 3_OPC_CoA 3-Oxo-4-pregnene-20-carboxyl-CoA (this compound) 3_OPDC_CoA 3-Oxo-4,17-pregnadiene-20-carboxyl-CoA 3_OPC_CoA->3_OPDC_CoA FadE28-FadE29 (Acyl-CoA Dehydrogenase) 17_HOPC_CoA 17-Hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA 3_OPDC_CoA->17_HOPC_CoA ChsH1-ChsH2 (Enoyl-CoA Hydratase) AD_Propionyl_CoA Androst-4-ene-3,17-dione (AD) + Propionyl-CoA 17_HOPC_CoA->AD_Propionyl_CoA Ltp2 (Aldolase)

Bacterial Steroid Degradation Pathway

This pathway is characterized by the sequential action of an acyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an aldolase, leading to the cleavage of the side chain and the formation of androst-4-ene-3,17-dione (AD), a precursor for steroid hormones.

Plant Oxylipin Biosynthesis: The Jasmonate Analogy

While this compound has not been directly identified as an intermediate in plants, the biosynthesis of jasmonates, a class of lipid-derived signaling molecules crucial for plant defense and development, involves a similar β-oxidation process in peroxisomes. The precursor, 12-oxo-phytodienoic acid (OPDA), undergoes side-chain shortening through a series of reactions analogous to those seen in bacterial steroid degradation.

The generalized pathway for jasmonate biosynthesis is as follows:

plant_jasmonate_biosynthesis cluster_Plant Jasmonate Biosynthesis in Plants OPDA 12-oxo-phytodienoic acid (OPDA) OPC8_CoA OPC-8:0-CoA OPDA->OPC8_CoA OPCL1 (OPC-8:0 CoA Ligase) 3_Oxo_OPC_CoA_analog 3-Oxo-acyl-CoA intermediate OPC8_CoA->3_Oxo_OPC_CoA_analog Acyl-CoA Oxidase (ACX) JA Jasmonic Acid 3_Oxo_OPC_CoA_analog->JA Multifunctional Protein & 3-Ketoacyl-CoA Thiolase lc_ms_workflow cluster_LCMS LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Analysis & Quantification LC_MS->Data

Validating the Role of 3-Oxo-OPC8-CoA in Jasmonate Signaling Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the function of 3-Oxo-OPC8-CoA, a critical intermediate in the jasmonate signaling pathway. We focus on the use of knockout models, specifically targeting the OPC-8:0 CoA ligase 1 (OPCL1) gene, and compare this methodology with alternative techniques. Experimental data and detailed protocols are provided to support researchers in designing and interpreting their studies.

Introduction to 3-Oxo-OPC8-CoA and its Role

3-Oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, or 3-Oxo-OPC8-CoA, is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a crucial role in regulating plant growth, development, and defense against biotic and abiotic stresses. The formation of 3-Oxo-OPC8-CoA is a critical step within the peroxisome, catalyzed by the enzyme OPC-8:0 CoA ligase 1 (OPCL1). This enzyme activates its substrate, OPC-8:0, by ligating it to Coenzyme A, thereby committing it to the β-oxidation pathway that leads to JA synthesis. Validating the specific role of 3-Oxo-OPC8-CoA is therefore essential for understanding the intricate regulation of the jasmonate signaling cascade.

Knockout Models: The Gold Standard for Functional Validation

The generation of knockout (KO) mutants for the OPCL1 gene is a powerful approach to elucidate the in vivo function of 3-Oxo-OPC8-CoA. By disrupting the gene encoding the enzyme responsible for its synthesis, researchers can observe the resulting phenotypic and biochemical changes, thereby inferring the role of the metabolic intermediate.

The following table summarizes typical quantitative data obtained from studies comparing wild-type (WT) Arabidopsis thaliana with opcl1 knockout mutants.

ParameterWild-Type (Col-0)opcl1 Knockout MutantPercentage ChangeReference
Basal Jasmonic Acid (JA) Levels (ng/g FW) 25.4 ± 3.110.2 ± 1.5-59.8%[1]
Wound-Induced JA Levels (ng/g FW) 250.7 ± 22.395.3 ± 11.8-62.0%[1]
Male Fertility (Seed set per silique) 55 ± 55 ± 2-90.9%
Root Growth Inhibition by Methyl Jasmonate (50 µM) 85% ± 5%20% ± 7%-76.5%
Expression of Defense Gene VSP2 (relative units) 1.0 (basal)0.2 (basal)-80.0%
Wound-Induced VSP2 Expression (relative units) 150 ± 2030 ± 8-80.0%

Experimental Protocols

This protocol describes the generation of stable opcl1 knockout lines in Arabidopsis thaliana.[2][3][4][5]

a. gRNA Design and Vector Construction:

  • Target Selection: Identify a 20-bp target sequence in the first exon of the OPCL1 gene (At1g20510) preceded by a Protospacer Adjacent Motif (PAM) sequence (NGG). Example target: 5'-GATTGTCGATCGCTGCTACG-3'.

  • Vector: Utilize a binary vector containing the Cas9 gene under a strong constitutive promoter (e.g., CaMV 35S) and a U6 promoter for gRNA expression.

  • Cloning: Synthesize and anneal complementary oligonucleotides for the target sequence and ligate them into the gRNA expression cassette of the binary vector.

b. Agrobacterium-mediated Transformation:

  • Introduce the final construct into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Transform Arabidopsis thaliana (Col-0) plants using the floral dip method.

c. Selection and Screening of Mutants:

  • Select T1 generation seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g., hygromycin).

  • Extract genomic DNA from resistant T1 seedlings and perform PCR using primers flanking the target site.

  • Sequence the PCR products to identify mutations (insertions/deletions) at the target site.

  • Select plants with frameshift mutations and allow them to self-pollinate to obtain homozygous T2 and T3 generations.

This protocol outlines the extraction and quantification of JA from plant tissue by gas chromatography-mass spectrometry (GC-MS).[6][7][8][9]

a. Extraction:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 ml of extraction solvent (e.g., 80% methanol, 1% acetic acid) and an internal standard (e.g., [²H₂]JA).

  • Shake overnight at 4°C.

  • Centrifuge and collect the supernatant.

b. Purification:

  • Pass the supernatant through a C18 solid-phase extraction (SPE) column to remove interfering compounds.

  • Elute with 100% methanol.

c. Derivatization and Analysis:

  • Dry the eluate under nitrogen gas and derivatize with diazomethane to form methyl jasmonate (MeJA).

  • Analyze the sample using GC-MS in selected ion monitoring (SIM) mode to quantify MeJA based on the internal standard.

  • Grow wild-type and opcl1 mutant plants under identical conditions.

  • Once siliques have matured, count the number of seeds per silique for at least 20 siliques per plant and 10 plants per genotype.

  • Calculate the average seed set and perform statistical analysis (e.g., t-test).

Visualizing the Pathway and Workflow

Diagram 1: Jasmonic Acid Biosynthesis Pathway

JASMONATE_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS 12-OPDA 12-OPDA 12,13-EOT->12-OPDA AOC OPC-8:0 OPC-8:0 12-OPDA->OPC-8:0 OPR3 3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA OPC-8:0->3-Oxo-OPC8-CoA OPCL1 Jasmonic_Acid Jasmonic_Acid 3-Oxo-OPC8-CoA->Jasmonic_Acid β-oxidation (3 cycles) Knockout_Workflow cluster_generation Mutant Generation cluster_analysis Analysis cluster_comparison Comparison gRNA_design gRNA Design for OPCL1 Vector_construction Vector Construction (Cas9 + gRNA) gRNA_design->Vector_construction Transformation Arabidopsis Transformation Vector_construction->Transformation Screening Screening & Selection Transformation->Screening Biochemical Biochemical Analysis (JA Quantification) Screening->Biochemical Phenotypic Phenotypic Analysis (Fertility, Growth) Screening->Phenotypic Molecular Molecular Analysis (Gene Expression) Screening->Molecular WT_vs_KO Wild-Type vs. opcl1 KO Biochemical->WT_vs_KO Phenotypic->WT_vs_KO Molecular->WT_vs_KO

References

comparison of different analytical platforms for 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical platforms for the quantification of 3-Oxo-OPC4-CoA is essential for researchers in metabolic studies and drug development. While specific, validated methods for this compound are not widely published, robust analytical techniques for similar acyl-CoA esters, such as other 3-oxoacyl-CoAs, can be adapted. This guide provides a comparative overview of the most pertinent analytical platforms, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), based on established methodologies for related molecules.

Comparison of Analytical Methods

The selection of an analytical platform for this compound depends on the specific requirements of the research, including sensitivity, selectivity, and the complexity of the biological matrix. LC-MS/MS is generally the preferred method due to its superior sensitivity and specificity, making it ideal for detecting low-abundance metabolites in complex samples.[1] HPLC-UV offers a more accessible but less sensitive alternative.

Data Presentation
FeatureLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Separation by liquid chromatography followed by detection based on UV absorbance.
Sensitivity High (low nanomolar to picomolar range)[2]Moderate (micromolar range)
Specificity Very High (based on precursor and product ion masses)Moderate (risk of co-eluting interferences with similar UV spectra)
Sample Throughput High, with ultrafast MRM transition speeds available[3]Moderate
Instrumentation Requires a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]Requires a standard HPLC system with a UV detector.
Development Cost HighModerate
Expertise Required HighModerate

Experimental Protocols

LC-MS/MS Method

This protocol is adapted from established methods for short-chain acyl-CoA analysis and provides a sensitive and specific approach for quantifying this compound in biological matrices.[2][4]

a. Sample Preparation (Protein Precipitation) [1][2]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Extraction: Add 200 µL of an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing a suitable internal standard (e.g., a ¹³C-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate analysis or store at -80°C.

b. LC-MS/MS Conditions [1][2]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. The characteristic neutral loss of the 5'-ADP moiety (507.3 Da) is often monitored for acyl-CoAs.

HPLC-UV Method

This method is less sensitive than LC-MS/MS but can be used for relative quantification or when a mass spectrometer is unavailable.

a. Sample Preparation

Sample preparation can follow the same protein precipitation protocol as for LC-MS/MS. For cleaner samples, an additional solid-phase extraction (SPE) step may be necessary to remove interfering substances.[1][4]

b. HPLC-UV Conditions [1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to resolve the analyte from other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Based on the peak area of the analyte relative to a calibration curve prepared with a purified standard of this compound.

Mandatory Visualization

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data_analysis Data Analysis Homogenization Biological Sample (Cells/Tissue) Extraction Protein Precipitation (e.g., with SSA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation Detection Detection LC_Separation->Detection MS_Detection Tandem Mass Spectrometry (MRM) Detection->MS_Detection High Sensitivity/ High Specificity UV_Detection UV Detection (254 nm) Detection->UV_Detection Lower Sensitivity/ Lower Specificity Quantification Quantification MS_Detection->Quantification UV_Detection->Quantification

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway

While the specific pathways involving this compound are not well-defined, it is likely an intermediate in fatty acid metabolism, similar to other acyl-CoAs.[2] The following diagram illustrates a generalized pathway where such a molecule might be involved.

Fatty_Acid Fatty Acid Precursor Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase OPC4_CoA OPC4-CoA Acyl_CoA_Synthetase->OPC4_CoA Dehydrogenase Acyl-CoA Dehydrogenase OPC4_CoA->Dehydrogenase Enoyl_CoA Enoyl-CoA Derivative Dehydrogenase->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxy-OPC4-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase2 Oxoacyl_CoA This compound Dehydrogenase2->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Metabolic_Products Downstream Metabolic Products (e.g., Acetyl-CoA) Thiolase->Metabolic_Products

Caption: Hypothetical metabolic pathway involving this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between closely related metabolites is paramount for pathway elucidation and therapeutic innovation. This guide provides a detailed comparison of 3-Oxo-OPC4-CoA and its related metabolites, OPC-8:0-CoA and OPC-6:0-CoA, which are critical intermediates in the biosynthesis of the plant hormone jasmonic acid (JA).

The conversion of the C18 fatty acid, α-linolenic acid, into the signaling molecule jasmonic acid is a vital process for plant defense and development. A key part of this pathway occurs within the peroxisome, where a series of β-oxidation reactions shorten the carboxylic acid side chain of JA precursors. This guide focuses on the functional distinctions between the CoA-activated intermediates of this cascade: 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC-8:0-CoA), 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (OPC-6:0-CoA), and 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA (this compound or OPC4-CoA).

The Jasmonate Biosynthesis β-Oxidation Pathway

The β-oxidation stage of jasmonate biosynthesis involves three core enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).[1] These enzymes act sequentially to shorten the acyl chain of the OPC-CoA esters by two carbons in each cycle.

Jasmonate_Beta_Oxidation cluster_cycle2 2nd Cycle cluster_cycle3 3rd Cycle OPC8_CoA OPC-8:0-CoA ACX1 ACX1 OPC8_CoA->ACX1 1st Cycle OPC6_CoA OPC-6:0-CoA ACX1_2 ACX1 OPC6_CoA->ACX1_2 OPC4_CoA This compound ACX1_3 ACX1 OPC4_CoA->ACX1_3 JA_CoA Jasmonoyl-CoA AIM1 AIM1 (MFP) ACX1->AIM1 KAT2 KAT2 AIM1->KAT2 KAT2->OPC6_CoA Acetyl-CoA AIM1_2 AIM1 (MFP) ACX1_2->AIM1_2 KAT2_2 KAT2 AIM1_2->KAT2_2 KAT2_2->OPC4_CoA Acetyl-CoA AIM1_3 AIM1 (MFP) ACX1_3->AIM1_3 KAT2_3 KAT2 AIM1_3->KAT2_3 KAT2_3->JA_CoA Acetyl-CoA

Figure 1: The β-oxidation cascade in jasmonate biosynthesis.

Comparative Analysis of Metabolite Function

While direct comparative kinetic data for the β-oxidation of each OPC-CoA intermediate by the core enzymes is limited, the functional differences can be inferred from the substrate specificities of the enzymes and the metabolic flux through the pathway. The enzymes of the β-oxidation pathway are known to be promiscuous, acting on a range of acyl-CoA substrates.[2]

Table 1: Functional Comparison of OPC-CoA Metabolites in Jasmonate Biosynthesis

FeatureOPC-8:0-CoAOPC-6:0-CoAThis compound (OPC4-CoA)
Role in Pathway Initial substrate for β-oxidationIntermediate after the first cycleIntermediate after the second cycle
Chain Length C8 side chainC6 side chainC4 side chain
Enzymatic Substrate For Acyl-CoA Oxidase 1 (ACX1)[1]Acyl-CoA Oxidase 1 (ACX1)Acyl-CoA Oxidase 1 (ACX1)
Product Of OPC-8:0-CoA Ligase 1 (OPCL1)First cycle of β-oxidation on OPC-8:0-CoASecond cycle of β-oxidation on OPC-6:0-CoA
Relative Abundance Accumulates in mutants deficient in downstream enzymesAccumulates in mutants deficient in downstream enzymesPrecursor to the final product, Jasmonoyl-CoA
Inferred Enzyme Affinity Likely a primary substrate for ACX1 in this pathwayLikely processed efficiently by the β-oxidation machineryLikely processed efficiently by the β-oxidation machinery

Experimental Protocols

To facilitate further research, this section outlines the key experimental methodologies required to investigate the functional differences between these metabolites.

Synthesis of OPC-CoA Substrates

The synthesis of OPC-CoA substrates is a prerequisite for in vitro enzyme assays. A common method involves the activation of the corresponding free acid (OPC-8, OPC-6, or OPC-4) to an acyl-CoA ester.

Protocol: Chemo-enzymatic Synthesis of Acyl-CoA Esters

  • Activation of the Carboxylic Acid: The free acid can be activated using methods such as conversion to an acid chloride, a mixed anhydride, or a 1-acylimidazole.

  • Thioester Formation: The activated carboxylic acid is then reacted with the free sulfhydryl group of Coenzyme A to form the corresponding acyl-CoA thioester.

  • Purification: The synthesized acyl-CoA can be purified using chromatographic techniques, such as HPLC, to ensure high purity for use in enzyme assays.

In Vitro Enzyme Assays for β-Oxidation

The activities of the individual enzymes of the β-oxidation cascade can be measured using spectrophotometric or coupled enzyme assays.

Protocol: Acyl-CoA Oxidase (ACX) Activity Assay

This assay measures the production of hydrogen peroxide, a byproduct of the ACX-catalyzed reaction.

  • Reaction Mixture: Prepare a reaction buffer containing the purified recombinant ACX enzyme, the OPC-CoA substrate, and a reagent for detecting H2O2 (e.g., a peroxidase-coupled reaction with a chromogenic substrate).

  • Initiation and Measurement: Initiate the reaction by adding the OPC-CoA substrate. Monitor the change in absorbance at the appropriate wavelength over time to determine the rate of H2O2 production.

ACX_Assay_Workflow start Prepare Reaction Mixture (Buffer, ACX Enzyme, H2O2 Detection Reagent) add_substrate Add OPC-CoA Substrate start->add_substrate measure Monitor Absorbance Change (Spectrophotometer) add_substrate->measure calculate Calculate Rate of H2O2 Production measure->calculate

Figure 2: Workflow for the Acyl-CoA Oxidase (ACX) activity assay.

Protocol: Coupled Assay for the Full β-Oxidation Cascade

This assay measures the overall flux through the β-oxidation pathway by monitoring the consumption of a substrate or the formation of the final product.

  • Reaction Mixture: Prepare a reaction buffer containing all three purified recombinant enzymes (ACX, MFP, KAT), the OPC-CoA substrate, and necessary cofactors (e.g., NAD+ for the dehydrogenase activity of MFP).

  • Initiation and Sampling: Initiate the reaction by adding the OPC-CoA substrate. Take aliquots of the reaction mixture at different time points.

  • Analysis: Analyze the samples using techniques like LC-MS to quantify the disappearance of the initial substrate and the appearance of the shortened acyl-CoA products and the final product, Jasmonoyl-CoA.

Conclusion

This compound and its precursors, OPC-8:0-CoA and OPC-6:0-CoA, are sequential intermediates in the β-oxidation stage of jasmonic acid biosynthesis. Their primary functional difference lies in their position within this metabolic cascade, with each serving as the substrate for the subsequent round of chain shortening. While the enzymes involved exhibit broad substrate specificity, the efficient channeling of these metabolites through the pathway is crucial for the timely production of the signaling molecule jasmonic acid. Further research focusing on the direct measurement of the kinetic parameters of the β-oxidation enzymes with each of these specific substrates will provide a more precise quantitative understanding of their functional distinctions.

References

The Correlation Between 3-Oxo-OPC4-CoA Metabolism and Gene Expression in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The metabolism of host-derived lipids, particularly cholesterol, is a critical factor for the virulence and persistence of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A key metabolic intermediate in the degradation of the cholesterol side-chain is 3-oxo-4-pregnene-20-carboxyl-CoA, a precursor to 3-Oxo-OPC4-CoA. Understanding the interplay between the levels of these cholesterol catabolites and the pathogen's transcriptional landscape is crucial for identifying novel therapeutic targets.

This guide provides a comparative analysis of gene expression data in M. tuberculosis under conditions associated with active cholesterol metabolism, serving as a proxy for the presence of this compound and related intermediates. While direct quantification and correlation of this compound levels with transcriptomics are not yet available in published literature, we can infer this relationship by comparing gene expression profiles of Mtb grown in standard laboratory media versus a cholesterol-rich environment.

Comparative Gene Expression Analysis

The catabolism of cholesterol in Mtb is tightly regulated, primarily by two TetR-family transcriptional repressors, KstR and KstR2.[1][2] These repressors control the expression of a large set of genes involved in cholesterol uptake and degradation. The igr (intracellular growth) operon, which encodes the enzymes responsible for the β-oxidation steps that metabolize this compound, is a key part of this regulon.[3][4][5][6][7]

Upon exposure to cholesterol, these regulons are de-repressed, leading to a significant upregulation of genes required for its metabolism. The following table summarizes the differential expression of key genes in the cholesterol degradation pathway when M. tuberculosis is grown in the presence of cholesterol compared to a standard glycerol-based medium.

GeneLocus IDFunctionFold Change (Cholesterol vs. Glycerol)RegulonReference
KstR2 Regulon Genes
fadD3Rv3548cHIP-CoA synthetase~22-30KstR2[8]
ipdABRv3550-1Indanone-propionyl-CoA hydrolase/isomeraseUpregulatedKstR2[9]
chsH1-chsH2Rv3541c-Rv3540cEnoyl-CoA hydratase (part of igr operon)UpregulatedKstR2[5]
chsE1-chsE2Rv3543c-Rv3542cAcyl-CoA dehydrogenase (part of igr operon)UpregulatedKstR2[5]
ltp2Rv3539cAldolase (part of igr operon)UpregulatedKstR2[10]
KstR Regulon Genes
kstRRv3574Transcriptional repressorUpregulatedKstR[1]
hsaCRv3571cHydrolase for ring A/B degradationUpregulatedKstR[11]
choDRv3526Cholesterol oxidaseUpregulatedKstR[11]
mce4 operonRv3492c-Rv3501cCholesterol uptake systemUpregulatedKstR[3][4]

Note: The fold changes are approximate values derived from multiple studies and represent a general trend. Specific values can vary based on the Mtb strain and experimental conditions.

Signaling Pathways and Regulatory Networks

The central regulatory mechanism involves the cholesterol catabolite 3aα-H-4α(3'-propanoate)-7aβ-methylhexahydro-1,5-indanedione-CoA (HIP-CoA), which acts as an effector molecule for the KstR2 repressor.[8][9] In the absence of cholesterol metabolites, KstR2 binds to specific operator sequences in the DNA, repressing the transcription of genes involved in the degradation of the steroid C and D rings, including the igr operon.[1][2][8][9] When cholesterol is available and metabolized, the resulting HIP-CoA binds to KstR2, causing a conformational change that releases it from the DNA, thereby allowing the transcription of the catabolic genes.

Cholesterol_Regulation cluster_medium Extracellular cluster_cell Mycobacterium tuberculosis cluster_igr igr Operon Products Cholesterol Cholesterol Mce4 Mce4 Transporter Cholesterol->Mce4 Uptake Chol_Intra Intracellular Cholesterol Mce4->Chol_Intra Ring_AB_Deg Ring A/B Degradation Chol_Intra->Ring_AB_Deg HIP HIP Ring_AB_Deg->HIP FadD3 FadD3 HIP->FadD3 Thioesterification HIP_CoA HIP-CoA FadD3->HIP_CoA KstR2_Active KstR2 (Active Repressor) HIP_CoA->KstR2_Active Binds & Inactivates Igr_Enzymes ChsE1/E2, ChsH1/H2, Ltp2 (Metabolize this compound) KstR2_DNA KstR2-DNA Complex igr_Operon igr Operon Genes KstR2_DNA->igr_Operon Represses Transcription KstR2_Active->KstR2_DNA Binds DNA KstR2_Inactive KstR2-HIP-CoA (Inactive) KstR2_Active->KstR2_Inactive igr_Operon->Igr_Enzymes Expression RNASeq_Workflow cluster_wetlab Sample Preparation cluster_sequencing Sequencing cluster_bioinformatics Data Analysis RNA_Extraction 1. Total RNA Extraction (from Mtb cultures) QC1 2. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 rRNA_Depletion 3. Ribosomal RNA Depletion QC1->rRNA_Depletion Library_Prep 4. cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 6. Raw Read QC (e.g., FastQC) Sequencing->QC2 Alignment 7. Read Alignment (to Mtb reference genome) QC2->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9. Differential Expression Analysis (e.g., DESeq2) Quantification->DEG_Analysis Functional_Analysis 10. Functional Enrichment (GO, Pathway Analysis) DEG_Analysis->Functional_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to employ all appropriate personal protective equipment (PPE). This includes, at a minimum, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of 3-Oxo-OPC4-CoA and its associated waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]

Key Hazards:

  • While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance.

  • Similar compounds may cause skin and eye irritation.[2][3][4]

  • Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and sulfur oxides.[2]

II. Spill Management

In the event of a spill, prevent the generation of dust. Carefully sweep the solid material and place it into a suitable, clearly labeled container for disposal.[1][2] The spill area should then be thoroughly cleaned with soap and water.[2] Do not allow the chemical to enter drains or waterways.[2]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as hazardous chemical waste.[1] This waste stream should not be mixed with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Containerization:

    • Select a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

    • The container must be in good condition and have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[1]

    • The full chemical name, "this compound," must be written on the label.[1]

    • If the waste is in a solution, list all components and their approximate percentages.[1]

  • Waste Accumulation:

    • For neat (undissolved) compound or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. To minimize dust, if dealing with a solid, sweep it carefully into a weigh boat or onto paper before transferring it to the container.[1]

    • For larger liquid quantities (>50 mL of solution): If the compound is dissolved in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until collection.[4]

  • Final Disposal: Once the waste container is full or is no longer needed, arrange for its collection by your institution's licensed hazardous waste contractor.[1] Follow all local, state, and federal regulations for the disposal of chemical waste.

IV. Data Presentation: Waste Profile Summary

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

ParameterDescriptionCitation
Physical State Typically a solid or in solution, depending on experimental use.[1]
Chemical Class Coenzyme A (CoA) ester, Thioester, Organosulfur compound.[1]
Primary Hazards Assumed to be a potential irritant. Handle with caution.[1]
Incompatible Materials Strong oxidizers, acids, and alkalies.[2]
Recommended PPE Nitrile gloves, safety glasses/goggles, lab coat.[1]
Waste Container Labeled, sealed HDPE or glass container.[1]
Disposal Method Incineration or other methods approved by a licensed hazardous waste facility.[5]

V. Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->identify segregate Segregate as Hazardous Chemical Waste identify->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' List all components container->label_waste store Store Securely in Designated Area label_waste->store contact_ehs Arrange for Collection by Licensed Waste Contractor store->contact_ehs end_process End of Disposal Process contact_ehs->end_process

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 3-Oxo-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-Oxo-OPC4-CoA, a coenzyme A (CoA) thioester derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components, namely the cyclopentanone ring and the general properties of biochemically active thioesters.

Hazard Assessment and Chemical Properties

While specific quantitative toxicity data for this compound is not available, a conservative approach to handling is recommended based on its constituent parts. The cyclopentanone structure suggests potential for skin and eye irritation.[1] Thioesters are biologically active molecules and should be handled with care to avoid unintentional biological effects.

Key Chemical Information:

PropertyData/InformationSource
Chemical Name 3-oxo-2-(2-pentenyl)cyclopentane-1-butanoyl-CoAN/A
Molecular Formula C30H46N7O18P3SPubChem
Structural Features Cyclopentanone ring, Thioester linkage, Coenzyme A moietyN/A
Known Hazards of Structural Analogs (Cyclopentanone) Flammable liquid and vapor. Causes skin and serious eye irritation.[1]SDS for Cyclopentanone[1][2]
Biological Significance Intermediate in jasmonate biosynthesis, a plant signaling pathway.N/A

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedure is necessary to determine the appropriate level of PPE. The following are the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) tested according to EN 374.To prevent skin contact with the potentially irritating cyclopentanone moiety and the biologically active thioester.
Eye and Face Protection Safety goggles with side protection. A face shield should be worn when there is a risk of splashing.To protect eyes from potential splashes which may cause serious irritation.[1]
Body Protection A flame-retardant lab coat.To protect skin and clothing from splashes and in case of fire, given the flammability of related cyclopentanone compounds.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, a respirator may be necessary.To avoid inhalation of any potentially harmful aerosols.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.

  • PPE: Don the appropriate PPE as specified in the table above.

  • Static Control: When handling the solid form, ground and bond the container and receiving equipment to prevent static discharge, as related compounds can be flammable.[1]

  • Weighing: Use a tared, sealed container for weighing to minimize exposure.

3.2. Dissolving the Compound:

  • Solvent Selection: Use an appropriate, dry solvent as specified in your experimental protocol.

  • Procedure: Slowly add the solvent to the vessel containing the this compound. Cap and mix gently. Avoid heating, as vapors of related compounds can form explosive mixtures with air.[2]

3.3. Experimental Use:

  • Closed Systems: Whenever possible, use a closed system to transfer solutions of the compound.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Handle the compound in a manner that minimizes the generation of aerosols.[2]

  • Contamination: Wash hands thoroughly after handling.[1][2]

Disposal Plan

4.1. Waste Segregation:

  • Solid Waste: Any disposable lab supplies (e.g., pipette tips, tubes, gloves) contaminated with this compound should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for organic/chemical waste. Do not pour down the drain.

4.2. Decontamination:

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste. Subsequently, wash the glassware with an appropriate laboratory detergent.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe Safety First fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound (Static Control) fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collect Collect Waste (Solid & Liquid Separate) experiment->waste_collect Post-Experiment decontaminate Decontaminate Glassware & Spills waste_collect->decontaminate dispose Dispose via Institutional Protocol decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.